tert-BUTYL HYPOCHLORITE
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl hypochlorite | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDIALLLMRYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID3074941 | |
| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
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Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
507-40-4 | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | tert-Butyl hypochlorite | |
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| Record name | tert-Butyl hypochlorite | |
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| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
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| Record name | tert-butyl hypochlorite | |
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| Record name | TERT-BUTYL HYPOCHLORITE | |
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Foundational & Exploratory
A Historical and Technical Guide to the Synthesis of tert-BUTYL HYPOCHLORITE
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a versatile and reactive reagent in organic synthesis, prized for its ability to act as a "positive" chlorine source for both chlorination and oxidation reactions. Its utility in the preparation of a wide range of organic molecules, from simple chlorinated hydrocarbons to complex pharmaceutical intermediates, has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the historical development and key methodologies for the synthesis of tert-butyl hypochlorite, offering detailed experimental protocols and comparative data to aid researchers in its preparation and application.
Historical Perspective
The synthesis of this compound has evolved over several decades, with significant advancements aimed at improving safety, yield, and convenience. Early methods focused on the direct chlorination of tert-butyl alcohol under alkaline conditions. A seminal and widely cited procedure was detailed by Teeter and Bell in Organic Syntheses in 1952, which involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous sodium hydroxide (B78521) solution. This method, while effective, involves the handling of gaseous chlorine, a hazardous substance.
Subsequent developments sought to replace chlorine gas with more manageable and safer chlorinating agents. A significant step forward was the use of commercially available sodium hypochlorite solutions (household bleach). This approach, detailed by Mintz and Walling, also in Organic Syntheses, offers a simpler and less hazardous procedure by reacting tert-butyl alcohol with sodium hypochlorite in the presence of acetic acid.
Further refinements and variations have been described in the patent literature, focusing on optimizing reaction conditions such as pH, temperature, and reactant concentrations to maximize yield and product purity, particularly for larger-scale preparations.
Core Synthesis Methodologies
Two primary methods have dominated the landscape of this compound synthesis: the chlorination of tert-butyl alcohol in an alkaline medium and the reaction of tert-butyl alcohol with sodium hypochlorite.
Chlorination of tert-Butyl Alcohol with Chlorine and Sodium Hydroxide
This classical approach involves the in-situ formation of hypochlorous acid from the reaction of chlorine gas with a base, which then reacts with tert-butyl alcohol.
Reaction Scheme:
(CH₃)₃COH + Cl₂ + 2NaOH → (CH₃)₃COCl + 2NaCl + H₂O
Logical Workflow:
Caption: Workflow for this compound synthesis via alkaline chlorination.
Experimental Protocol (Adapted from Teeter and Bell, Org. Synth. 1952):
-
Preparation of Alkaline Solution: A solution of 80 g (2 moles) of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube. The flask is cooled in a water bath to 15–20°C.
-
Addition of Alcohol: To the cooled and stirred alkaline solution, 74 g (1 mole) of tert-butyl alcohol is added, along with enough water (about 500 mL) to create a homogeneous solution.
-
Chlorination: Chlorine gas is passed into the stirred mixture. For the first 30 minutes, the flow rate is approximately 1 L/min, and for the subsequent 30 minutes, it is reduced to 0.5–0.6 L/min. The temperature should be maintained at 15–20°C.
-
Work-up: The upper oily layer of this compound is separated. It is then washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic. This is followed by four washes with an equal volume of water.
-
Drying and Storage: The product is dried over anhydrous calcium chloride. The final product should be stored in a dark, refrigerated place under an inert atmosphere.
Synthesis from tert-Butyl Alcohol and Sodium Hypochlorite
This method offers a more convenient and safer alternative by utilizing readily available commercial bleach. The addition of acetic acid is crucial for the in-situ generation of hypochlorous acid.
Reaction Scheme:
(CH₃)₃COH + NaOCl + CH₃COOH → (CH₃)₃COCl + CH₃COONa + H₂O
Logical Workflow:
Caption: Workflow for this compound synthesis using sodium hypochlorite.
Experimental Protocol (Adapted from Mintz and Walling, Org. Synth. 1969):
-
Cooling: 500 mL of commercial household bleach (e.g., Clorox, ~5.25% NaOCl) is placed in a 1-L Erlenmeyer flask equipped with a mechanical stirrer and cooled in an ice bath to below 10°C.
-
Reactant Addition: A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred, cold bleach solution.
-
Reaction: Stirring is continued for approximately 3 minutes. The reaction should be carried out in dim light as the product is light-sensitive.
-
Work-up: The reaction mixture is transferred to a separatory funnel. The lower aqueous layer is discarded. The upper oily, yellow layer is washed with 50 mL of a 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.
-
Drying and Storage: The product is dried over anhydrous calcium chloride and filtered. It should be stored in an amber glass bottle in a refrigerator or freezer.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited key synthesis methods.
Table 1: Reactant Quantities and Yields
| Method | Key Reactants | Molar Ratio (t-BuOH:Chlorinating Agent) | Reported Yield | Purity | Reference |
| Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1 (based on Cl₂) | 72–99% | 97-98% (crude), 98-100% (distilled) | |
| Sodium Hypochlorite | t-BuOH, NaOCl, Acetic Acid | 1 : ~1 | 70–80% | 99–100% | |
| Improved Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1.12 | 99.3% | Not specified |
Table 2: Reaction Conditions
| Method | Temperature | Reaction Time | Solvent | Key Considerations | Reference |
| Alkaline Chlorination | 15–20°C | ~1 hour | Water | Control of chlorine gas flow rate is crucial. | |
| Sodium Hypochlorite | < 10°C | ~3 minutes | Water (from bleach) | Reaction is fast; perform in dim light. | |
| Improved Alkaline Chlorination | 15°C | Not specified | Water | pH control is important for high yield. |
Conclusion
The synthesis of this compound has progressed from methods requiring the handling of hazardous chlorine gas to more convenient procedures utilizing household bleach. Both the classical alkaline chlorination method and the sodium hypochlorite method are robust and provide high yields of the desired product. The choice of method may depend on the scale of the reaction, the availability of reagents, and safety considerations. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe synthesis of this valuable reagent for their work in drug development and organic chemistry.
The First Synthesis of tert-Butyl Hypochlorite: A Technical Guide
Authored by: Gemini AI
Abstract
This document details the seminal synthesis of tert-butyl hypochlorite (B82951) ((CH₃)₃COCl). While the first reported synthesis was conducted by F. D. Chattaway and O. G. Backeberg in 1923, this guide provides a detailed protocol based on the well-established and reliable methods published in Organic Syntheses. The synthesis involves the reaction of tert-butyl alcohol with chlorine in an alkaline solution. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the experimental procedure, quantitative data, and a visualization of the reaction pathway.
Introduction
tert-Butyl hypochlorite is a versatile and commercially available reagent used for a variety of organic transformations, including chlorinations and oxidations. Its first synthesis was reported by Chattaway and Backeberg in the Journal of the Chemical Society in 1923. The fundamental and most common method for its preparation, which is highlighted in this guide, involves the chlorination of tert-butyl alcohol in the presence of a base.[1] This method has been refined over the years, with detailed and reliable procedures published in Organic Syntheses, a testament to its significance and utility in the field of chemistry.
Experimental Protocols
Two primary and reliable methods for the synthesis of this compound are presented below, both adapted from procedures published in Organic Syntheses.
Method A: Synthesis from tert-Butyl Alcohol and Chlorine Gas
This procedure is adapted from a method that utilizes the direct reaction of chlorine gas with an alkaline solution of tert-butyl alcohol.[1]
Materials:
-
tert-Butyl alcohol (1 mole, 74 g, 96 mL)
-
Sodium hydroxide (B78521) (2 moles, 80 g)
-
Chlorine gas
-
Water
-
10% Sodium carbonate solution
-
Calcium chloride (for drying)
Equipment:
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Gas inlet tube
-
Gas outlet tube
-
Water bath
-
Separatory funnel
Procedure:
-
A solution of 80 g of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending nearly to the bottom of the flask, and a gas outlet tube.
-
The flask is placed in a water bath maintained at 15–20°C.
-
Once the solution has cooled, 74 g (96 mL, 1 mole) of tert-butyl alcohol is added, followed by enough water (about 500 mL) to create a homogeneous solution.
-
With constant stirring, chlorine gas is passed into the mixture. For the first 30 minutes, the flow rate should be approximately 1 liter per minute. This is followed by an additional 30 minutes at a reduced rate of 0.5–0.6 liters per minute.
-
After the chlorine addition is complete, the upper oily layer of this compound is separated using a separatory funnel.
-
The product is washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic.
-
Finally, the product is washed four times with an equal volume of water and dried over calcium chloride.
Method B: Synthesis using Commercial Bleach Solution
This alternative method utilizes a commercial bleach solution (sodium hypochlorite) and is considered a simpler and safer procedure for laboratory-scale preparations.[2]
Materials:
-
Commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl), 500 mL
-
tert-Butyl alcohol (0.39 mole, 37 mL)
-
Glacial acetic acid (0.43 mole, 24.5 mL)
-
10% aqueous sodium carbonate solution
-
Water
-
Calcium chloride (for drying)
Equipment:
-
1-L Erlenmeyer or round-bottomed flask
-
Mechanical stirrer
-
Ice bath
-
1-L separatory funnel
Procedure:
-
500 mL of commercial household bleach solution is placed in a 1-L flask equipped with a mechanical stirrer.
-
The flask is cooled in an ice bath with rapid stirring until the temperature of the solution is below 10°C.
-
A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred bleach solution.
-
Stirring is continued for approximately 3 minutes.
-
The entire reaction mixture is then transferred to a 1-L separatory funnel.
-
The lower aqueous layer is discarded. The upper, oily yellow organic layer is washed first with 50 mL of 10% aqueous sodium carbonate solution and then with 50 mL of water.
-
The product is dried over 1 g of calcium chloride and filtered.
Quantitative Data
The following table summarizes the quantitative data for the two described synthetic methods.
| Parameter | Method A (Chlorine Gas) | Method B (Bleach Solution) |
| Yield | 72–99% (78–107 g) | 70–80% (29.6–34 g) |
| Purity | Sufficiently pure for most purposes | 99–100% |
| Density (d²⁰₂₀) | 0.910 g/cm³ | Not specified |
| Refractive Index (n²⁰D) | 1.403 | Not specified |
Reaction Pathway
The overall chemical transformation for the synthesis of this compound from tert-butyl alcohol and chlorine in the presence of a base is depicted below.
Caption: Synthesis of this compound.
Experimental Workflow
The general experimental workflow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: General Experimental Workflow.
References
The Dawn of a Reagent: Early Developments in tert-Butyl Hypochlorite Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl), a pale yellow liquid with a characteristic odor, emerged in the mid-20th century as a versatile and reactive reagent in organic synthesis.[1][2] Its unique properties as a source of "positive" chlorine and a generator of tert-butoxy (B1229062) radicals opened new avenues for the chlorination of organic compounds and other oxidative transformations. This technical guide delves into the seminal early developments in the chemistry of tert-butyl hypochlorite, providing a comprehensive overview of its synthesis, physical properties, and initial applications, with a focus on the underlying mechanisms and experimental protocols that laid the foundation for its widespread use.
Synthesis of this compound
The early preparations of this compound established straightforward and efficient methods for its synthesis, primarily through the chlorination of tert-butyl alcohol in the presence of a base. Two principal methods from the era are detailed below.
Method 1: Chlorination of tert-Butyl Alcohol with Chlorine Gas and Sodium Hydroxide (B78521)
One of the earliest and most robust methods for the synthesis of this compound involves the direct chlorination of an alkaline solution of tert-butyl alcohol.[3] This procedure, detailed in Organic Syntheses, provides a high yield of the desired product.
Experimental Protocol: [3]
A solution of 80 g (2 moles) of sodium hydroxide in approximately 500 ml of water is prepared in a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending nearly to the bottom of the flask, and a gas outlet tube. The flask is cooled in a water bath to 15–20°C. To this solution, 74 g (1 mole) of tert-butyl alcohol is added, along with enough water (about 500 ml) to create a homogeneous solution. While stirring vigorously, chlorine gas is passed into the mixture at a rate of approximately 1 liter per minute for 30 minutes, followed by a reduced rate of 0.5–0.6 liters per minute for an additional 30 minutes. The upper, oily layer of this compound is then separated using a separatory funnel. The crude product is washed with 50-ml portions of a 10% sodium carbonate solution until the washings are no longer acidic, followed by four washes with an equal volume of water. The final product is dried over calcium chloride.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 78–107 g (72–99%) | [3] |
| Density (d²⁰₂₀) | 0.910 g/cm³ | [3] |
| Refractive Index (n²⁰D) | 1.403 | [3] |
| Boiling Point | 77–78°C | [1] |
Method 2: Synthesis using Commercial Bleach (Sodium Hypochlorite)
A more convenient and safer method, also published in Organic Syntheses, utilizes commercial household bleach (a solution of sodium hypochlorite) as the chlorinating agent.[4] This procedure avoids the direct handling of chlorine gas.
Experimental Protocol: [4]
In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 500 ml of a commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl) is placed and cooled in an ice bath to below 10°C. In dim light, a solution of 37 ml (0.39 mole) of tert-butyl alcohol and 24.5 ml (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred bleach solution. Stirring is continued for about 3 minutes. The reaction mixture is then transferred to a 1-liter separatory funnel, and the lower aqueous layer is discarded. The upper, oily yellow organic layer is washed with 50 ml of a 10% aqueous sodium carbonate solution, followed by 50 ml of water. The product is then dried over 1 g of calcium chloride and filtered.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 29.6–34 g (70–80%) | [4] |
| Purity | 99–100% | [4] |
Physicochemical Properties and Stability
This compound is a pale yellow liquid with an irritating odor.[1] It is sparingly soluble in water but miscible with most organic solvents.[5] Early studies quickly identified its sensitivity to light and heat. Upon exposure to bright light, particularly ultraviolet radiation, it decomposes to form acetone (B3395972) and methyl chloride, a reaction that can proceed with considerable evolution of heat.[3] This decomposition underscores the need for careful handling and storage in dark, refrigerated conditions.[1][3] It also reacts violently with rubber, necessitating the use of ground-glass joints or inert plastic tubing in apparatus.[3]
Early Applications in Organic Synthesis
The initial explorations of this compound's reactivity focused on its utility as a chlorinating and oxidizing agent.
Free-Radical Chlorination of Hydrocarbons
One of the most significant early applications of this compound was in the free-radical chlorination of hydrocarbons.[6] This reaction, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a chain mechanism involving the tert-butoxy radical as the primary hydrogen-abstracting species.[6][7]
Reaction Mechanism:
The free-radical chlorination of an alkane (R-H) with this compound proceeds through the following steps:
-
Initiation: The reaction is initiated by the homolytic cleavage of the O-Cl bond in this compound, often induced by UV light or a radical initiator, to generate a tert-butoxy radical and a chlorine radical. Alternatively, a radical initiator can be used.[7]
-
Propagation:
-
The tert-butoxy radical abstracts a hydrogen atom from the alkane to form tert-butyl alcohol and an alkyl radical.
-
The resulting alkyl radical then reacts with another molecule of this compound to yield the chlorinated alkane and a new tert-butoxy radical, which continues the chain.[7]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Experimental Protocol for the Chlorination of Cyclohexane (B81311) (Illustrative): [7]
A solution of cyclohexane and this compound, along with a radical initiator such as di-tert-butyl peroxide, is heated. The reaction progress can be monitored by the disappearance of the yellow color of the hypochlorite. After the reaction is complete, the products are typically isolated by distillation.
Selectivity:
An important finding in these early studies was that chlorination with this compound exhibits greater selectivity than chlorination with elemental chlorine.[6] The tert-butoxy radical is a more selective hydrogen-abstracting agent than the chlorine atom, leading to a preference for the abstraction of tertiary hydrogens over secondary and primary hydrogens.[6]
Quantitative Data for Relative Reactivities (Illustrative):
| C-H Bond Type | Relative Reactivity with t-BuOCl | Reference |
| Primary | 1 | [6] |
| Secondary | >1 | [6] |
| Tertiary | >>1 | [6] |
N-Chlorination of Amines and Amides
This compound was quickly recognized as an effective reagent for the N-chlorination of a variety of nitrogen-containing compounds, including amines and amides, to produce N-chloroamines and N-chloroamides, respectively.[2] These products are valuable intermediates in organic synthesis.
Reaction Mechanism:
The N-chlorination is generally considered to be an electrophilic chlorination of the nitrogen atom.
Experimental Protocol (General):
The amine or amide is dissolved in a suitable solvent, and a stoichiometric amount of this compound is added, often at reduced temperatures to control the reaction. The reaction is typically rapid, and the N-chlorinated product can be isolated after removal of the tert-butyl alcohol byproduct.
Quantitative Data (Illustrative):
| Substrate | Product | Yield | Reference |
| Primary/Secondary Amines | N-Chloroamines | 90–100% | [6] |
| Aliphatic Oligoamides | N-Chlorinated Polyamides | High Conversion | [6] |
Allylic Chlorination of Olefins
The reaction of this compound with olefins can lead to allylic chlorination, providing a method for the functionalization of the position adjacent to a double bond. This reaction also proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the allylic position, followed by trapping of the resulting allylic radical with the hypochlorite.
Reactions with Phenols
Early investigations also explored the reaction of this compound with phenols. These reactions can lead to the formation of chlorinated phenols, with the regioselectivity being influenced by the substituents on the aromatic ring.
Experimental Protocol for the Chlorination of 4-Nitrophenol (B140041): [8]
To a solution of 4-nitrophenol (7.2 mmol) and a catalytic amount of FeBr₂ (0.072 mmol) in dichloromethane (B109758) (2 mL), freshly prepared this compound (7.2 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then neutralized with a 10% aqueous sodium carbonate solution, and the organic layer is extracted, dried, and concentrated to yield the chlorinated product.
Quantitative Data:
| Substrate | Product | Yield | Reference |
| 4-Nitrophenol | 2-Chloro-4-nitrophenol | ~100% | [8] |
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of free-radical chlorination of alkanes with t-BuOCl.
Caption: General workflow for the N-chlorination of amines and amides.
Conclusion
The early investigations into the chemistry of this compound laid a robust foundation for its establishment as a cornerstone reagent in organic synthesis. The development of practical synthetic routes, coupled with the elucidation of its reactivity in free-radical and electrophilic chlorinations, provided chemists with a powerful tool for the selective introduction of chlorine into organic molecules. The initial studies on its reactions with a variety of functional groups, including hydrocarbons, amines, and phenols, demonstrated its versatility and set the stage for the myriad applications that would be discovered in the decades to follow. This guide serves as a testament to the pioneering work that unveiled the rich and diverse chemistry of this indispensable reagent.
References
- 1. This compound [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 8. sciforum.net [sciforum.net]
Spectroscopic Profile of tert-BUTYL HYPOCHLORITE: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl hypochlorite (B82951), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The key spectroscopic data for tert-butyl hypochlorite are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectrum
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ~1.3 | Singlet | CDCl₃ |
¹³C NMR Spectrum
| Chemical Shift (δ) ppm | Description | Solvent |
| Not explicitly found | C(CH₃)₃ | CDCl₃ |
| Not explicitly found | C(CH₃)₃ | CDCl₃ |
Note: While specific peak values for ¹³C NMR were not located in the search results, the presence of two distinct carbon environments is expected.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~2980 | C-H stretch (alkane) |
| ~1470 | C-H bend (alkane) |
| ~1370 | C-H bend (tert-butyl group) |
| ~1160 | C-O stretch |
| ~750 | O-Cl stretch |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by several key fragments.[1]
| m/z | Relative Intensity (%) | Fragment Ion |
| 108 | Base Peak | [C₄H₉ClO]⁺ (Molecular Ion) |
| 93 | High | [C₄H₉O]⁺ |
| 59 | High | [C₃H₇O]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
| 27 | Moderate | [C₂H₃]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis and Purification of this compound
A common method for the preparation of this compound involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature, typically between 15-20°C.[2]
-
A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer, a gas inlet tube, and a gas outlet tube, and the flask is cooled in a water bath.[2]
-
tert-Butyl alcohol is added to the cooled solution.[2]
-
Chlorine gas is bubbled through the stirred solution for a specific duration.[2]
-
The resulting upper oily layer of this compound is separated.[2]
-
The product is then washed with a sodium carbonate solution and subsequently with water.[2]
-
Finally, it is dried over anhydrous calcium chloride.[2] For high purity, distillation can be performed.[2]
Caution: this compound is a reactive and potentially explosive compound. It should be handled with care, protected from light, and stored at low temperatures.[2][3]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: The spectrum is acquired at room temperature. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
IR Spectroscopy
Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Sample Introduction: The sample is introduced into the ion source, typically via direct injection or through a GC column.
-
Ionization: Electron ionization (EI) is a common method used for this compound, typically at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
physical and chemical properties of tert-BUTYL HYPOCHLORITE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl hypochlorite (B82951), a versatile and reactive reagent in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.
Physical and Spectroscopic Properties
tert-Butyl hypochlorite is a pale yellow liquid with a characteristic pungent odor.[1] It is sparingly soluble in water but soluble in many organic solvents.[1] Due to its thermal and photolytic instability, it should be stored in a refrigerator in a dark bottle.[2]
The key physical and spectroscopic properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₉ClO | [3] |
| Molecular Weight | 108.57 g/mol | [3] |
| Appearance | Pale yellow liquid | [1][3][4] |
| Odor | Pungent, irritating | [1] |
| Boiling Point | 77-78 °C (decomposes) | [2] |
| Density | 0.9583 g/cm³ at 20 °C | [4] |
| Refractive Index (n²⁰_D) | 1.403-1.405 | [2] |
| Solubility | Sparingly soluble in water | [4] |
| ¹H NMR (CDCl₃) | δ 1.33 ppm (s, 9H) | [5] |
| IR Absorption | Key peaks for C-H, C-O, and O-Cl bonds. | [6] |
| UV-Vis Absorption | λ_max in the range of 260-270 nm | [7] |
Chemical Properties and Reactivity
This compound is a powerful oxidizing and chlorinating agent, finding wide application in various organic transformations. Its reactivity is primarily driven by the labile oxygen-chlorine bond, which can undergo homolytic or heterolytic cleavage depending on the reaction conditions.
Key Chemical Reactions:
| Reaction Type | Substrate | Product(s) | Typical Conditions | Reference |
| Free-Radical Chlorination | Alkanes | Chloroalkanes | UV light or heat | [8] |
| Allylic Chlorination | Alkenes | Allylic chlorides | UV light or radical initiator | [9] |
| Electrophilic Chlorination | Alkenes/Alkynes | Dichloroalkanes/alkenes, chlorohydrins | Often in the presence of a protic solvent | [10] |
| Chlorination of Aromatics | Activated arenes (e.g., phenols, anilines) | Chloroarenes | Lewis acid catalyst (e.g., FeBr₂) | [11] |
| Oxidation of Alcohols | Secondary alcohols | Ketones | Pyridine (B92270), CH₂Cl₂ | [12] |
| Oxidation of Sulfides | Sulfides | Sulfoxides | Methanol, low temperature | [4] |
| Chlorination of Indoles | Indoles | Chlorinated oxindoles and indoles | Ethyl acetate, 40-60 °C | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are representative protocols for its synthesis.
Synthesis of this compound from Commercial Bleach
This method is convenient and avoids the direct handling of chlorine gas.[14]
Materials:
-
Commercial household bleach (e.g., Clorox®, ~5.25% NaOCl) (500 mL)
-
tert-Butyl alcohol (37 mL, 0.39 mol)
-
Glacial acetic acid (24.5 mL, 0.43 mol)
-
10% aqueous sodium carbonate solution
-
Water
-
Anhydrous calcium chloride
Procedure:
-
In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, cool 500 mL of commercial bleach in an ice bath with rapid stirring until the temperature is below 10 °C.
-
In a single portion, add a pre-mixed solution of tert-butyl alcohol and glacial acetic acid to the chilled bleach solution.
-
Continue stirring for approximately 3 minutes.
-
Transfer the reaction mixture to a 1-L separatory funnel.
-
Remove and discard the lower aqueous layer.
-
Wash the upper organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water.
-
Dry the crude this compound over anhydrous calcium chloride and filter to yield the final product.
Synthesis of this compound using Chlorine Gas
This is a traditional method for the synthesis of this compound.[2]
Materials:
-
Sodium hydroxide (B78521) (80 g, 2 mol)
-
Water (approx. 1000 mL)
-
tert-Butyl alcohol (74 g, 1 mol)
-
Chlorine gas
-
10% sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Prepare a solution of sodium hydroxide in water in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube.
-
Cool the flask in a water bath to 15-20 °C.
-
Add tert-butyl alcohol and enough water to form a homogeneous solution.
-
With vigorous stirring, pass chlorine gas through the solution for 30 minutes at a rate of approximately 1 L/min, then for an additional 30 minutes at 0.5-0.6 L/min.
-
Separate the upper oily layer using a separatory funnel.
-
Wash the organic layer with 50-mL portions of 10% sodium carbonate solution until the washings are no longer acidic.
-
Perform four subsequent washes with equal volumes of water.
-
Dry the product over anhydrous calcium chloride to obtain this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from commercial bleach.
Caption: Synthesis workflow for this compound.
Signaling Pathways and Reaction Mechanisms
The chlorination of alkanes by this compound proceeds through a free-radical chain mechanism, initiated by UV light or heat.[8][15]
Caption: Free-radical chlorination mechanism.
The oxidation of sulfides with this compound is believed to proceed through a tetracovalent sulfur intermediate.[4]
Caption: Sulfide oxidation mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(507-40-4) 1H NMR [m.chemicalbook.com]
- 6. This compound(507-40-4) IR Spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 9. Alkenes can be chlorinated at the allylic position by tert-butyl hypochlo.. [askfilo.com]
- 10. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sciforum.net [sciforum.net]
- 12. Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. savemyexams.com [savemyexams.com]
An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Hypochlorite in Chlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of tert-butyl hypochlorite (B82951) (t-BuOCl) in chlorination reactions. A versatile and reactive reagent, t-BuOCl facilitates the chlorination of a wide array of organic substrates, including alkanes, alkenes, aromatic compounds, and amines, through distinct mechanistic pathways. This document elucidates the core principles of these reactions, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the effective application of this reagent in synthetic chemistry and drug development.
Introduction
tert-Butyl hypochlorite is a highly reactive organochlorine compound with the chemical formula (CH₃)₃COCl.[1] As a lipophilic source of electrophilic and radical chlorine, it has found widespread use in organic synthesis for the introduction of chlorine atoms into various molecular scaffolds.[1] Its reactivity is attributed to the polarized and relatively weak O-Cl bond, which can undergo both homolytic and heterolytic cleavage depending on the reaction conditions and the nature of the substrate. This dual reactivity allows for both free-radical chain reactions and ionic/electrophilic pathways, making it a versatile tool for synthetic chemists.
This guide will delve into the distinct mechanisms of chlorination facilitated by t-butyl hypochlorite:
-
Free-Radical Chlorination: Primarily for the substitution of C-H bonds in alkanes and alkylarenes.
-
Electrophilic Chlorination: Involving the addition to unsaturated systems like alkenes and electrophilic substitution on electron-rich aromatic rings.
-
N-Chlorination: The direct chlorination of primary and secondary amines and amides.
For each mechanism, the underlying principles, substrate scope, and key experimental considerations will be discussed.
Free-Radical Chlorination of Alkanes and Alkylarenes
The chlorination of saturated hydrocarbons with t-butyl hypochlorite proceeds via a free-radical chain mechanism, typically initiated by light (hν) or thermal energy (Δ).[2][3] The key chain-carrying species is the tert-butoxy (B1229062) radical (t-BuO·), which is more selective than the chlorine radical (Cl·) generated from Cl₂.[3]
Mechanism
The free-radical chlorination follows a well-established three-stage process: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the weak O-Cl bond in t-butyl hypochlorite to generate a tert-butoxy radical and a chlorine radical.[3]
(CH₃)₃COCl → (CH₃)₃CO· + Cl·
Propagation: The propagation phase consists of two key steps that sustain the chain reaction:
-
Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the alkane (R-H) to form tert-butyl alcohol and an alkyl radical (R·).[3] This is the rate-determining step and dictates the regioselectivity of the reaction.
(CH₃)₃CO· + R-H → (CH₃)₃COH + R·
-
Chlorine Atom Transfer: The resulting alkyl radical abstracts a chlorine atom from another molecule of t-butyl hypochlorite to yield the chlorinated alkane (R-Cl) and a new tert-butoxy radical, which continues the chain.[3]
R· + (CH₃)₃COCl → R-Cl + (CH₃)₃CO·
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
R· + R· → R-R (CH₃)₃CO· + (CH₃)₃CO· → (CH₃)₃COOC(CH₃)₃ R· + (CH₃)₃CO· → ROC(CH₃)₃
Regioselectivity
The regioselectivity of free-radical chlorination with t-butyl hypochlorite is governed by the relative rates of hydrogen abstraction from different C-H bonds. The stability of the resulting alkyl radical is the primary determining factor, with the order of reactivity being:
tertiary C-H > secondary C-H > primary C-H [2]
This selectivity is more pronounced than with molecular chlorine due to the lower reactivity of the tert-butoxy radical.
Quantitative Data
| Substrate | Product(s) | Yield (%) | Conditions | Reference |
| Toluene | Benzyl chloride, Dichlorobenzyl chloride | 65 (benzyl chloride) | FeBr₂ catalyst, CH₂Cl₂, 40°C, 14 h | [4] |
| 2,3-Dimethylbutane | 1-Chloro-2,3-dimethylbutane, 2-Chloro-2,3-dimethylbutane | 51.7 : 48.3 ratio | Not specified | [5][6] |
Experimental Protocol: Free-Radical Chlorination of Cyclohexane (B81311)
Caution: this compound is a reactive and potentially explosive compound. It should be handled with care in a well-ventilated fume hood, away from light and heat sources.[7]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask are added cyclohexane (e.g., 25.0 mL) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.10 g).[8]
-
Reaction Initiation: The mixture is stirred and heated to reflux. This compound is then added dropwise via an addition funnel. For photochemical initiation, the reaction mixture is irradiated with a suitable light source (e.g., a sunlamp) at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of cyclohexane and the formation of chlorocyclohexane.
-
Workup: After the reaction is complete (as indicated by GC), the mixture is cooled to room temperature. The excess t-butyl hypochlorite can be quenched by the addition of a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate (B86663).
-
Purification: The product, chlorocyclohexane, is purified by distillation.[8]
Electrophilic Chlorination of Alkenes and Arenes
In the absence of radical initiators and in polar solvents, t-butyl hypochlorite can react as an electrophile, adding across the double bond of alkenes or substituting on electron-rich aromatic rings.
Mechanism of Alkene Chlorination
The reaction of t-butyl hypochlorite with alkenes proceeds via an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the electrophilic chlorine atom of t-BuOCl, leading to the formation of a cyclic chloronium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by the tert-butoxide ion (or other nucleophiles present) is governed by Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the former double bond.[3][9]
Chloro-alkoxylation of Alkenes
When the reaction is carried out in the presence of an alcohol, the alcohol can act as a nucleophile, leading to the formation of β-chloro ethers. This chloro-alkoxylation reaction is generally regioselective, following the Markovnikov addition pattern.[10]
Quantitative Data for Alkene Chlorination
| Alkene Substrate | Alcohol | Product | Yield (%) | Reference |
| Styrene (B11656) | Methanol (B129727) | 2-Chloro-1-methoxy-1-phenylethane | 95 | [10] |
| 1-Octene | Methanol | 1-Chloro-2-methoxyoctane | 85 | [10] |
| Cyclohexene | Methanol | 1-Chloro-2-methoxycyclohexane | 92 | [10] |
Electrophilic Aromatic Substitution
This compound can also be used for the electrophilic chlorination of electron-rich aromatic compounds, such as phenols and anilines. The reaction is believed to proceed through a similar mechanism to other electrophilic aromatic substitution reactions, where the polarized O-Cl bond provides the electrophilic chlorine species. The regioselectivity is directed by the activating groups on the aromatic ring.
Experimental Protocol: Chloro-alkoxylation of Styrene
-
Reagents: In a round-bottom flask, styrene (e.g., 1.0 mmol) is dissolved in methanol (e.g., 5 mL).
-
Reaction: The solution is stirred at room temperature, and this compound (e.g., 1.2 mmol) is added dropwise.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure β-chloro ether.
N-Chlorination of Amines and Amides
This compound is an effective reagent for the N-chlorination of primary and secondary amines and amides to produce N-chloroamines and N-chloroamides, respectively.[1][10]
Mechanism
The N-chlorination reaction is generally considered to be an electrophilic substitution on the nitrogen atom. The lone pair of electrons on the nitrogen attacks the electrophilic chlorine atom of t-butyl hypochlorite, leading to the formation of the N-Cl bond and the liberation of tert-butyl alcohol.[10]
R₂NH + (CH₃)₃COCl → R₂NCl + (CH₃)₃COH
Quantitative Data for N-Chlorination
| Amine/Amide Substrate | Product | Yield (%) | Reference |
| Dibenzylamine | N-Chlorodibenzylamine | >95 | [10] |
| Piperidine | N-Chloropiperidine | ~90 | [10] |
| Acetanilide | N-Chloroacetanilide | High | [10] |
Experimental Protocol: N-Chlorination of Dibenzylamine
-
Reagents: Dibenzylamine (e.g., 1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask.
-
Reaction: The solution is cooled in an ice bath, and a solution of t-butyl hypochlorite (e.g., 1.0 mmol) in the same solvent is added dropwise with stirring.
-
Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Workup: Once the starting amine is consumed, the solvent is removed under reduced pressure to yield the crude N-chloroamine.
-
Purification: The product is often used without further purification, but if necessary, it can be purified by recrystallization or chromatography, taking care to avoid excessive heat and light exposure due to the potential instability of N-chloroamines.
Safety and Handling
This compound is a toxic, corrosive, and flammable liquid that can decompose explosively upon heating or exposure to light.[5][7] It is essential to handle this reagent with appropriate safety precautions in a well-ventilated chemical fume hood.[5][6][11]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[5][6][11]
-
Storage: Store in a refrigerator in a tightly sealed, opaque container, away from heat, light, and incompatible materials.[6][7]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[5] Avoid contact with rubber, as it can react violently.[7]
-
Quenching: Unreacted t-butyl hypochlorite can be safely quenched by slow addition to a stirred, cooled solution of sodium bisulfite or sodium thiosulfate.[12][13][14]
Conclusion
This compound is a versatile and powerful chlorinating agent with a rich and diverse mechanistic chemistry. Its ability to act as a source of both chlorine radicals and electrophilic chlorine allows for the selective chlorination of a broad range of organic substrates. A thorough understanding of the underlying mechanisms—free-radical chain reactions for saturated hydrocarbons, electrophilic additions and substitutions for unsaturated and aromatic systems, and nucleophilic attack for N-chlorinations—is crucial for its effective and safe application in organic synthesis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the development of novel synthetic methodologies and the efficient construction of complex chlorinated molecules.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
theoretical studies on tert-BUTYL HYPOCHLORITE reactivity
An In-depth Technical Guide on the Theoretical Reactivity of tert-Butyl Hypochlorite (B82951)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hypochlorite, (CH₃)₃COCl, is a versatile and reactive organochlorine compound widely utilized in organic synthesis. It serves as both a potent oxidizing agent and an electrophilic source of chlorine, demonstrating a dual reactivity profile that makes it a valuable tool for various chemical transformations.[1] Its utility spans from the chlorination of hydrocarbons and functionalized molecules like indoles to selective oxidations.[2][3][4]
The reactivity of this compound is fundamentally governed by the nature of its oxygen-chlorine (O-Cl) bond. This bond is inherently weak and susceptible to cleavage under thermal or photochemical conditions, leading primarily to radical-mediated reactions. Alternatively, it can undergo heterolytic cleavage, enabling it to participate in polar or ionic reactions. Understanding the theoretical principles behind these pathways is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic methodologies. This guide provides an in-depth analysis of the theoretical studies and mechanistic principles governing the reactivity of this compound.
Core Theoretical Principles: The Oxygen-Chlorine Bond
1. Bond Dissociation Energy (BDE)
The homolytic bond dissociation energy represents the enthalpy change required to break the O-Cl bond, yielding a tert-butoxyl radical and a chlorine radical. This value is a critical parameter in computational models for predicting the feasibility of radical chain reactions.
(CH₃)₃CO–Cl → (CH₃)₃CO• + Cl•
Experimental data places this value in the range of 47-52 kcal/mol, which is significantly lower than typical C-H or C-C bonds, confirming its status as the weakest bond in the molecule and the most likely site for initial cleavage.[5][6]
Table 1: Bond Dissociation Energies (BDE) Relevant to this compound Reactivity
| Bond | Molecule | BDE (kcal/mol) | BDE (kJ/mol) |
| (CH₃)₃CO–Cl | This compound | ~52[5] | ~218[5] |
| (CH₃)₃CO–Cl | This compound | ~47.4[6] | 198.3[6] |
| Cyclohexyl–H (sec) | Cyclohexane | ~98[5] | ~410[5] |
| (CH₃)₃CO–H | tert-Butanol | ~120[5] | ~502[5] |
| Cyclohexyl–Cl | Chlorocyclohexane | ~71[5] | ~297[5] |
2. Modes of Cleavage: Homolytic vs. Heterolytic
The O-Cl bond can break in two distinct ways, dictating the subsequent reaction pathway:
-
Homolytic Cleavage : Under thermal (Δ) or photochemical (hν) induction, the bond breaks symmetrically, with each atom retaining one electron. This generates the highly reactive tert-butoxyl ((CH₃)₃CO•) and chlorine (Cl•) radicals, initiating free-radical chain reactions.[2][5] This is the dominant pathway in non-polar solvents and in the presence of radical initiators.
-
Heterolytic Cleavage : In polar solvents or in the presence of Lewis/Brønsted acids, the bond can cleave asymmetrically. Given chlorine's electronegativity, this typically polarizes the bond as (CH₃)₃CO(δ⁻)–Cl(δ⁺), making the chlorine atom electrophilic. This allows this compound to act as a source of "Cl⁺" for reactions with nucleophiles, such as alkenes.[7][8]
Major Reaction Pathways: A Mechanistic Overview
Theoretical models and experimental evidence support several key reaction mechanisms for this compound.
Free-Radical Halogenation of Alkanes
One of the most well-documented reactions is the free-radical chlorination of saturated hydrocarbons. The reaction proceeds via a classic chain mechanism.[5]
-
Initiation : The reaction begins with the homolytic cleavage of the O-Cl bond, generating the chain-carrying radicals.
-
Propagation : A two-step cycle ensues. The tert-butoxyl radical abstracts a hydrogen atom from the alkane (RH), a step that is thermodynamically favorable due to the formation of the strong O-H bond in tert-butanol.[5] The resulting alkyl radical (R•) then abstracts a chlorine atom from another molecule of this compound to form the chlorinated product (R-Cl) and regenerate the tert-butoxyl radical, which continues the chain.
-
Termination : The reaction ceases when two radical species combine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives [mdpi.com]
- 3. This compound [organic-chemistry.org]
- 4. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Computational Analysis of tert-BUTYL HYPOCHLORITE Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of reactions involving tert-butyl hypochlorite (B82951). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the theoretical underpinnings of these reactions, supported by experimental data and protocols.
Core Concepts in tert-Butyl Hypochlorite Reactivity
This compound ((CH₃)₃COCl) is a versatile reagent in organic synthesis, acting as a source of both electrophilic chlorine and the tert-butoxyl radical. Its reactivity is dichotomous, participating in both ionic and radical pathways, making it a subject of significant interest for both experimental and computational chemists. The predominant reaction pathway is highly dependent on the substrate, solvent, and reaction conditions, particularly the presence or absence of light or radical initiators.
Computational chemistry provides a powerful lens through which to investigate the intricate mechanisms of this compound reactions. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies and reaction enthalpies. This theoretical insight is invaluable for predicting reactivity, understanding selectivity, and designing novel synthetic methodologies.
Computational Analysis of Key Reaction Types
The reactions of this compound can be broadly categorized into three main types: radical chlorination, electrophilic additions, and oxidations. This section delves into the computational analysis of these fundamental transformations.
Radical Chlorination of Alkanes
The reaction of this compound with alkanes, particularly in the presence of light or a radical initiator, proceeds through a radical chain mechanism. The key steps, as elucidated by both experimental and computational studies, are initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak O-Cl bond in this compound to generate a tert-butoxyl radical and a chlorine radical.[1]
(CH₃)₃COCl → (CH₃)₃CO• + Cl•
Propagation: The propagation steps involve the abstraction of a hydrogen atom from the alkane by the tert-butoxyl radical to form a stable alkyl radical and tert-butanol. This is followed by the reaction of the alkyl radical with another molecule of this compound to yield the chlorinated alkane and a new tert-butoxyl radical, which continues the chain.[1][2]
R-H + (CH₃)₃CO• → R• + (CH₃)₃COH
R• + (CH₃)₃COCl → R-Cl + (CH₃)₃CO•
Computational studies, often employing DFT methods, have been instrumental in quantifying the energetics of these steps. For instance, the bond dissociation energy of the O-Cl bond is a critical parameter that can be calculated to assess the feasibility of the initiation step.
Below is a logical diagram illustrating the radical chlorination pathway.
Electrophilic Addition to Alkenes
In the absence of radical initiators, this compound can react with alkenes via an electrophilic addition mechanism. The O-Cl bond is polarized, with the chlorine atom being electrophilic. The reaction is proposed to proceed through a chloronium ion intermediate, which is subsequently attacked by a nucleophile.[3]
When the reaction is carried out in the presence of water or an alcohol, the nucleophilic attack on the chloronium ion leads to the formation of halohydrins or haloethers, respectively.[2] This process, known as chloro-alkoxylation, is generally regioselective, following Markovnikov's rule where the nucleophile adds to the more substituted carbon of the original double bond.[2]
The following diagram illustrates the general workflow for a computational analysis of this electrophilic addition.
Oxidation of Alcohols
This compound is an effective oxidizing agent for primary and secondary alcohols, converting them to aldehydes/esters and ketones, respectively.[4][5] The mechanism of this oxidation is believed to involve the formation of an alkyl hypochlorite intermediate, followed by an E2 elimination.
For primary alcohols, in the presence of pyridine (B92270) and methanol, the reaction can proceed further to yield methyl esters.[4][5] The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, which then reacts further.[4][5]
The signaling pathway for the oxidation of a primary alcohol to a methyl ester is depicted below.
Quantitative Data from Computational and Experimental Studies
The following tables summarize key quantitative data from various studies on this compound reactions. This data is essential for validating computational models and for predicting reaction outcomes.
Table 1: Bond Dissociation Enthalpies (BDEs)
| Bond | BDE (kcal/mol) | Method/Reference |
| (CH₃)₃CO-Cl | ~52 | Estimated from reaction mechanism analysis[1] |
| (CH₃)₃CO-H | ~120 | Estimated from reaction mechanism analysis[1] |
| secondary C-H (in cyclohexane) | ~98 | Estimated from reaction mechanism analysis[1] |
| C-Cl (in chloroalkane) | ~71 | Estimated from reaction mechanism analysis[1] |
Table 2: Product Yields in Selected Reactions
| Reaction | Substrate | Product | Yield (%) | Reference |
| Chlorooxidation of Indole Derivative | Ethyl 1H-indole-2-carboxylate | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | 77 | [3] |
| Chlorination of an Oxo-cyclohexane Carboxylic Acid Ester | 5,5-dimethyl-2-oxo-cyclohexane carboxylic acid ethyl ester | Chlorinated product | 73 | [6] |
| Iron-catalyzed Chlorination of Toluene | Toluene | Benzyl (B1604629) chloride | 65 | [7] |
| Oxidation of Benzyl Alcohol | Benzyl alcohol | Benzaldehyde (as 2,4-dinitrophenylhydrazone) | ~90 | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. This section provides methodologies for key reactions involving this compound.
General Procedure for the Chlorination of an Alkane (Cyclohexane)
This procedure outlines the free radical chlorination of cyclohexane (B81311) using this compound, typically initiated by heat or light.
Materials:
-
Cyclohexane
-
This compound
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN) or a UV lamp
-
Inert solvent (e.g., CCl₄)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
Charge the flask with cyclohexane and the inert solvent.
-
Add the radical initiator (if used).
-
Heat the mixture to reflux (or irradiate with a UV lamp).
-
Slowly add a solution of this compound in the same solvent to the reaction mixture over a period of time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining hypochlorite, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the chlorinated cyclohexane.
(Note: This is a generalized procedure. Specific amounts, reaction times, and temperatures will vary depending on the scale and specific alkane used. Always consult the original literature for precise details.)[1]
General Procedure for the Oxidation of a Secondary Alcohol (e.g., Benzyl Alcohol)
This protocol describes the oxidation of a secondary alcohol to a ketone using this compound.
Materials:
-
Secondary alcohol (e.g., benzyl alcohol)
-
This compound
-
Pyridine
-
Solvent (e.g., dichloromethane)
-
Apparatus for stirring at a controlled temperature
Procedure:
-
Dissolve the secondary alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add this compound to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at a low temperature for the specified time, monitoring its progress by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation if necessary.
(Note: This is a representative protocol. Specific conditions should be optimized based on the substrate and desired scale.)[4][8]
Preparation of this compound
This compound can be prepared by the reaction of tert-butyl alcohol with chlorine gas in the presence of a base.[9][10][11]
Materials:
-
tert-Butyl alcohol
-
Sodium hydroxide (B78521)
-
Chlorine gas
-
Water
-
Apparatus for gas dispersion and cooling
Procedure:
-
Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.
-
Cool the solution in an ice-water bath.
-
Add tert-butyl alcohol to the cold sodium hydroxide solution.
-
Bubble chlorine gas through the stirred solution while maintaining the temperature below 20 °C.
-
Continue the addition of chlorine until the upper organic layer separates.
-
Separate the organic layer, wash it with a dilute sodium carbonate solution and then with water.
-
Dry the product over anhydrous calcium chloride.
-
The resulting this compound is often used without further purification but can be distilled under reduced pressure if necessary. Caution: this compound can be explosive and should be handled with care, avoiding exposure to light and heat.[9][10][11]
This guide serves as a foundational resource for understanding and applying computational analysis to the study of this compound reactions. For more specific applications and advanced computational techniques, consulting the primary literature is highly recommended.
References
- 1. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of primary alcohols to methyl esters using this compound, pyridine and methyl alcohol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. sciforum.net [sciforum.net]
- 8. jocpr.com [jocpr.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Thermochemistry of tert-Butyl Hypochlorite Decomposition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a reactive organochlorine compound utilized in various synthetic applications. However, its inherent thermal instability presents significant safety and handling challenges. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of tert-butyl hypochlorite. Key aspects of its decomposition mechanism, thermodynamic parameters, and relevant experimental protocols are detailed to provide a foundational understanding for professionals in research and drug development.
Introduction
This compound is a pale yellow liquid known for its utility as a chlorinating agent and oxidant in organic synthesis. Despite its synthetic advantages, it is highly sensitive to heat and light, undergoing exothermic decomposition that can become vigorous if not properly controlled.[1][2] The primary decomposition products are acetone (B3395972) and methyl chloride.[1] Understanding the energetic landscape of this decomposition is critical for ensuring safe storage, handling, and application, particularly in scaled-up industrial processes relevant to drug development and manufacturing. This guide summarizes the current knowledge of the thermochemical properties of this compound decomposition.
Decomposition Pathway
The proposed mechanism involves the following key steps:
-
Initiation: Homolytic cleavage of the O-Cl bond to form a tert-butoxy (B1229062) radical and a chlorine radical.
-
Propagation:
-
The tert-butoxy radical undergoes β-scission to yield acetone and a methyl radical.
-
The methyl radical abstracts a chlorine atom from another molecule of this compound to form methyl chloride and a new tert-butoxy radical, thus propagating the chain.
-
-
Termination: Combination of various radical species.
Quantitative Thermochemical Data
Precise quantitative data for the thermal decomposition of this compound, such as activation energy (Ea) and enthalpy of reaction (ΔH), are not well-documented in publicly accessible literature. However, data from related studies, particularly on the photodissociation of this compound and the thermal stability of other alkyl hypochlorites, can provide valuable estimations.
| Parameter | Value | Method/Source | Notes |
| Enthalpy of Decomposition (ΔH) | Strongly Exothermic[4] | Qualitative observation | The decomposition of alkyl hypochlorites is known to be highly exothermic, with the potential for a significant temperature rise under adiabatic conditions.[4] For comparison, the heat of decomposition for neat methyl hypochlorite is approximately 3000 J/g.[4] |
| Activation Energy (Ea) | Not Determined | - | While the activation energy for the overall thermal decomposition is not available, the bond dissociation energy of the initiating step (TBO-Cl bond cleavage) has been determined in photodissociation studies. |
Experimental Protocols
The determination of thermochemical data for unstable compounds like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments that would be employed for such a study.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
Methodology:
-
A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference crucibles are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
The onset temperature of the exothermic decomposition is determined from the resulting thermogram.
-
The enthalpy of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
Gas-Phase Kinetic Studies
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the unimolecular decomposition.
Methodology:
-
A static or flow reactor system capable of high temperatures and low pressures is utilized.
-
A gaseous sample of this compound, often diluted in an inert gas, is introduced into the heated reactor.
-
The decomposition is monitored over time by techniques such as:
-
Pressure Measurement: Tracking the increase in total pressure as one mole of reactant produces two moles of gaseous products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Periodically sampling the reactor contents to quantify the disappearance of the reactant and the appearance of products.
-
-
Experiments are conducted at various temperatures.
-
The rate constants (k) at different temperatures are determined from the kinetic data.
-
An Arrhenius plot (ln(k) vs. 1/T) is constructed to calculate the activation energy (from the slope) and the pre-exponential factor (from the y-intercept).
Safety Considerations
The high reactivity and exothermic nature of this compound decomposition necessitate stringent safety protocols:
-
Storage: Store in a cool, dark place, away from heat and light sources.[2] Use in a well-ventilated area.
-
Handling: Avoid contact with incompatible materials such as rubber and strong acids or bases.[1] Grounding and bonding should be used to prevent static discharge.
-
Scale-up: The potential for thermal runaway must be carefully assessed before scaling up reactions involving this compound.[4] Proper heat management and emergency cooling systems are essential.
Conclusion
While a complete quantitative thermochemical profile for the thermal decomposition of this compound is not fully established in the literature, the available qualitative data and analogies to similar compounds provide a strong basis for understanding its reactive hazards. The decomposition is a highly exothermic, radical-chain process that produces acetone and methyl chloride. For researchers and professionals in drug development, a thorough understanding of these characteristics, coupled with the application of appropriate experimental safety measures and analytical techniques like DSC, is paramount for the safe and effective use of this versatile reagent. Further research to quantify the activation energy and enthalpy of decomposition would be highly valuable to the chemical and pharmaceutical industries.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl Hypochlorite from tert-Butyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a versatile and highly reactive organochlorine compound widely employed in organic synthesis.[1] It serves as an effective oxidizing and "soft" chlorinating agent, finding application in various transformations, including the chlorination of alcohols, ketones, ethers, and nitrogen-containing compounds.[1][2] Its utility in the preparation of chlorinated derivatives, which often exhibit enhanced biological activity, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1] This document provides detailed protocols for two common and reliable methods for the synthesis of tert-butyl hypochlorite from tert-butyl alcohol.
Reaction Schemes
Two primary methods for the synthesis of this compound are presented:
-
Method A: Reaction of tert-butyl alcohol with a commercial bleach solution (sodium hypochlorite, NaOCl) in the presence of glacial acetic acid.[3] (CH₃)₃COH + NaOCl + CH₃COOH → (CH₃)₃COCl + CH₃COONa + H₂O
-
Method B: Reaction of tert-butyl alcohol with chlorine gas (Cl₂) in an aqueous solution of sodium hydroxide (B78521) (NaOH).[4][5] (CH₃)₃COH + Cl₂ + NaOH → (CH₃)₃COCl + NaCl + H₂O[5]
Experimental Protocols
Safety Precautions:
-
Warning: this compound is a reactive and potentially unstable compound. Vigorous decomposition can occur upon exposure to strong light, heat above its boiling point, or rubber.[3][4][6] All procedures must be conducted in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Apparatus: Use all-glass apparatus with ground-glass joints, as this compound reacts violently with rubber.[4] Synthetic plastic tubing (e.g., Tygon) may be used where flexible tubing is necessary.[4]
-
Storage: The product should be stored over calcium chloride in amber glass bottles in a refrigerator or freezer to minimize decomposition.[3][4]
Method A: Synthesis using Sodium Hypochlorite (Bleach)
This method is advantageous due to the low cost and availability of commercial bleach, the simplicity of the equipment, and the short reaction time.[3]
Materials and Reagents:
-
Commercial household bleach (e.g., Clorox, 5.25% NaOCl): 500 mL (~0.38-0.40 mole)[3]
-
tert-Butyl alcohol: 37 mL (0.39 mole)[3]
-
Glacial acetic acid: 24.5 mL (0.43 mole)[3]
-
10% Aqueous sodium carbonate (Na₂CO₃) solution: 50 mL[3]
-
Deionized water: 50 mL[3]
-
Anhydrous calcium chloride (CaCl₂): ~1 g[3]
-
Ice
Apparatus:
-
1-L Erlenmeyer or round-bottomed flask
-
Mechanical stirrer
-
Ice bath
-
1-L separatory funnel
-
Filter funnel and flask
Procedure:
-
Cooling: Place 500 mL of commercial bleach solution into a 1-L flask equipped with a mechanical stirrer. Cool the flask in an ice bath with rapid stirring until the temperature of the solution is below 10°C.[3]
-
Reaction: Dim the lights in the vicinity of the apparatus.[3] In a single portion, add a pre-mixed solution of tert-butyl alcohol (37 mL) and glacial acetic acid (24.5 mL) to the rapidly stirred, cold bleach solution.[3]
-
Stirring: Continue to stir the mixture vigorously for approximately 3 minutes.[3] The reaction mixture will separate into two layers.
-
Separation: Transfer the entire reaction mixture to a 1-L separatory funnel. Allow the layers to separate and discard the lower aqueous layer.[3]
-
Washing: Wash the remaining oily yellow organic layer sequentially with 50 mL of 10% aqueous sodium carbonate solution and then with 50 mL of water.[3]
-
Drying and Isolation: Dry the organic layer over approximately 1 g of anhydrous calcium chloride and then filter to yield the final product.[3] The purity of the product is typically high, and distillation is often unnecessary and may lead to lower purity.[3]
Method B: Synthesis using Chlorine Gas and Sodium Hydroxide
This classic method is suitable for larger-scale preparations and produces a high yield of the product.[4]
Materials and Reagents:
-
Sodium hydroxide (NaOH): 80 g (2.0 moles)[4]
-
tert-Butyl alcohol: 74 g (96 mL, 1.0 mole)[4]
-
Chlorine (Cl₂) gas in a cylinder with a regulator
-
10% Aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
Ice
Apparatus:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Water or ice-water bath[4]
-
Separatory funnel
Procedure:
-
Preparation of Alkaline Solution: Prepare a solution of 80 g of sodium hydroxide in approximately 500 mL of water in the 2-L flask. Place the flask in a water bath maintained at 15–20°C.[4]
-
Addition of Alcohol: Once the solution has cooled, add 74 g (96 mL) of tert-butyl alcohol. Add enough additional water (about 500 mL) to form a homogeneous solution.[4]
-
Chlorination: With constant stirring, pass chlorine gas into the mixture. For the first 30 minutes, maintain a flow rate of approximately 1 L per minute. For the next 30 minutes, reduce the rate to 0.5–0.6 L per minute.[4] An upper oily layer of the product will form.
-
Separation: Transfer the reaction mixture to a large separatory funnel and separate the upper oily layer.[4]
-
Washing: Wash the organic layer with 50 mL portions of 10% sodium carbonate solution until the washings are no longer acidic. Subsequently, wash the product four times with an equal volume of water.[4]
-
Drying and Isolation: Dry the product over anhydrous calcium chloride. The resulting this compound is sufficiently pure for most applications.[4]
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Parameter | Method A (Bleach) | Method B (Chlorine Gas) |
| Reactants | ||
| tert-Butyl Alcohol | 37 mL (0.39 mole)[3] | 74 g (1.0 mole)[4] |
| Chlorinating Agent | 500 mL 5.25% NaOCl (~0.38 mole)[3] | Chlorine Gas (Cl₂)[4] |
| Base/Acid | 24.5 mL Acetic Acid (0.43 mole)[3] | 80 g Sodium Hydroxide (2.0 moles)[4] |
| Reaction Conditions | ||
| Temperature | < 10°C[3] | 15–20°C (or ice-water bath)[4] |
| Reaction Time | ~3 minutes[3] | ~1 hour[4] |
| Product Information | ||
| Yield (Mass) | 29.6–34 g[3] | 78–107 g[4] |
| Yield (%) | 70–80%[3] | 72–99%[4][9] |
| Purity (Crude) | 99–100% (by iodometric titration)[3] | ~97–98% (by active chlorine assay)[4] |
| Purity (Distilled) | Distillation not recommended[3] | 98–100%[4] |
| Physical Properties | ||
| Appearance | Oily yellow liquid[3][5] | Oily yellow liquid[4][5] |
| Density (d²⁰₂₀) | 0.9583 g/cm³[5] | 0.910 g/cm³[4] |
| Refractive Index (n²⁰D) | - | 1.403[4] |
| Boiling Point | 79.6°C (explosive)[5] | 77–78°C / 760 mmHg[4] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. What Is this compound? - Xinggao Chemical [xgchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [drugfuture.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. RU2446146C2 - Method of producing tert-butylhypochlorite - Google Patents [patents.google.com]
Application Note: Laboratory-Scale Preparation of tert-Butyl Hypochlorite
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl hypochlorite (B82951) (t-BuOCl) is a versatile and widely used reagent in organic synthesis, valued for its role as an effective oxidizing and "soft" chlorinating agent.[1] It is employed in a variety of transformations, including the chlorination of alcohols and amides, the synthesis of organic chloramines, and the chlorooxidation of unsaturated compounds.[2][3][4][5] This document provides detailed protocols for two common and reliable laboratory-scale preparations of tert-butyl hypochlorite, with a strong emphasis on safety and handling.
Critical Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. All procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Explosion and Decomposition Hazard: The compound can decompose exothermically and sometimes explosively.[6][7] This decomposition can be initiated by exposure to heat, rubber, or UV light (including sunlight and strong fluorescent lighting).[7][8][9] Pressure buildup in sealed containers exposed to light has caused them to burst.[6][7]
-
Flammability: t-BuOCl is a highly flammable liquid and vapor that may ignite spontaneously if exposed to air or moisture.[6][7][10] It is also a strong oxidizing agent.[10]
-
Reactivity: It reacts violently with rubber; therefore, all-glass apparatus with ground-glass joints or synthetic tubing (e.g., Tygon) must be used.[7][9]
-
Toxicity: The compound and its decomposition products (including acetone (B3395972) and methyl chloride) are toxic and can cause severe irritation or burns to the skin, eyes, and respiratory system.[7][9][10]
-
Storage: Store the product in amber glass bottles over calcium chloride in a refrigerator or freezer (2-8°C).[8][11] Storing under an inert atmosphere is recommended for enhanced stability.[9]
Recommended Synthetic Protocol: From t-Butanol and Bleach
This method, adapted from Organic Syntheses, is preferred for its simplicity and avoidance of hazardous chlorine gas.[8] It utilizes readily available commercial bleach (sodium hypochlorite solution) as the chlorinating agent.
Chemical Reaction Scheme
References
- 1. RU2446146C2 - Method of producing tert-butylhypochlorite - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound [organic-chemistry.org]
- 6. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: Tert-Butyl Hypochlorite in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hypochlorite (B82951) (t-BuOCl) is a versatile and reactive reagent widely employed in organic synthesis, particularly in radical-mediated transformations. Its utility stems from the facile homolytic cleavage of the O-Cl bond upon initiation by light or heat, generating a tert-butoxyl radical and a chlorine radical. This reactivity allows for a range of synthetic applications, including the chlorination of alkanes and alkenes, and intramolecular cyclization reactions to form nitrogen-containing heterocycles. These transformations are of significant interest in medicinal chemistry and drug development for the synthesis of novel scaffolds and the late-stage functionalization of complex molecules.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tert-butyl hypochlorite in key radical reactions.
Safety Precautions
This compound is a toxic, corrosive, and flammable liquid that can decompose explosively upon heating or exposure to light.[1] It is crucial to handle this reagent with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[1] All reactions involving this compound should be conducted with proper shielding and away from direct light sources unless photochemical initiation is intended. For detailed safety information, always consult the Safety Data Sheet (SDS).
Key Applications and Mechanisms
Radical Chlorination of Alkanes
The reaction of this compound with alkanes provides a method for the introduction of chlorine atoms onto a hydrocarbon backbone. The reaction proceeds via a radical chain mechanism, initiated by the formation of a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the alkane to generate an alkyl radical, which subsequently reacts with another molecule of this compound to yield the chlorinated alkane and a new tert-butoxyl radical, propagating the chain.
Reaction Mechanism Workflow
References
Application Notes and Protocols: N-Chlorination of Amines using tert-BUTYL HYPOCHLORITE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-chlorination of primary and secondary amines utilizing tert-butyl hypochlorite (B82951) (t-BuOCl) as an efficient chlorinating agent. This method is valuable for the synthesis of N-chloroamines, which are important intermediates in organic synthesis and drug development. The protocol outlines the reaction setup, execution, work-up, and purification, along with critical safety precautions for handling tert-butyl hypochlorite. Quantitative data from representative reactions are summarized for easy reference.
Introduction
N-chloroamines are versatile reagents and intermediates in organic chemistry, participating in a variety of transformations including Hofmann-Löffler-Freytag reactions, and serving as precursors to nitrogen-centered radicals. This compound is a commercially available and effective reagent for the N-chlorination of a wide range of substrates, including primary and secondary amines.[1][2] The reaction proceeds under mild conditions and often affords high yields of the desired N-chlorinated products.[3] This protocol provides a general procedure applicable to various amine substrates.
Quantitative Data Summary
The following table summarizes representative yields for the N-chlorination of various amine substrates using this compound under different reaction conditions.
| Entry | Substrate (Amine) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | t-BuOCl (1.1) | Methanol | 0 | 3.67 | 73 | [2] |
| 2 | Dimethylamine | t-BuOCl | Aqueous | 25 | - | - | [3] |
| 3 | Glycine | t-BuOCl | Aqueous (pH 5-7) | 25 | - | - | [3] |
| 4 | 2,2,2-Trifluoroethylamine | t-BuOCl | Aqueous (pH 5-7) | 25 | - | - | [3] |
| 5 | Indole Derivatives | t-BuOCl (2.5) | Ethyl Acetate | 40 | 16 | 89 | [4] |
| 6 | 2-Oxindole Derivatives | t-BuOCl (4.0) | Ethyl Acetate | 60 | 24 | Moderate to Excellent | [4] |
| 7 | Arylamines | t-BuOCl | Dichloromethane or Carbon Tetrachloride | -78 to 80 | - | - | [5] |
Note: The reaction conditions and yields can vary significantly depending on the specific substrate and scale of the reaction. The data presented are for illustrative purposes.
Experimental Protocol
Materials:
-
Amine substrate
-
This compound (t-BuOCl)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, Carbon Tetrachloride, Ethyl Acetate, Methanol)[2][5]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Standard laboratory glassware
Safety Precautions:
-
This compound is a powerful oxidizing agent and can be explosive. It is sensitive to heat, light, and mechanical shock. [2][6][7]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store this compound in a refrigerator or freezer, away from light and heat sources.[6]
-
Reactions involving this compound should be conducted behind a safety shield.
-
Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.
Procedure:
-
Reaction Setup:
-
To a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate.
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane). The concentration will depend on the specific substrate but a starting point of 0.1-0.5 M is common.
-
Cool the solution to the desired temperature using an ice bath (0 °C) or a dry ice/acetone bath for lower temperatures (-78 °C).[5]
-
-
Addition of this compound:
-
Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents for mono-chlorination) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to maintain the desired reaction temperature and control any potential exotherm.
-
For di-chlorination of primary amines, a larger excess of this compound (2.0 to 2.5 equivalents) may be required.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench any excess this compound by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) two to three times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product excessively as N-chloroamines can be unstable.
-
If necessary, purify the crude N-chloroamine by silica gel column chromatography using an appropriate eluent system.
-
Visualizations
Caption: Experimental workflow for the N-chlorination of amines using this compound.
Caption: General reaction scheme for the N-chlorination of a secondary amine.
References
Oxidation of Sulfides with tert-Butyl Hypochlorite: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the selective oxidation of sulfides to sulfoxides utilizing tert-butyl hypochlorite (B82951). This method offers a valuable tool for researchers, scientists, and drug development professionals engaged in synthetic chemistry, providing a straightforward and efficient means to access sulfoxides, which are key intermediates in the synthesis of numerous pharmaceuticals and other bioactive molecules.
Introduction
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. Sulfoxides are not only important functional groups in their own right but also serve as versatile intermediates for the construction of more complex molecular architectures. tert-Butyl hypochlorite (t-BuOCl) has emerged as a convenient and effective reagent for this purpose. It is a commercially available, easy-to-handle liquid that offers good selectivity for the formation of sulfoxides over sulfones under controlled reaction conditions.[1] This protocol outlines the general experimental setup, specific procedures for different substrate classes, and the underlying reaction mechanism.
Data Presentation
The following table summarizes the reaction conditions and yields for the oxidation of various sulfides to their corresponding sulfoxides using this compound. The data has been compiled from relevant literature to provide a comparative overview.
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide (B87167) | 1 | 25 | 95 |
| 2 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | 2 | 25 | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 1.5 | 0 | 90 |
| 4 | Diethyl sulfide | Diethyl sulfoxide | 1 | 0-5 | 88 |
| 5 | tert-Butyl methyl sulfide | tert-Butyl methyl sulfoxide | 3 | 25 | 75 |
| 6 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 1 | 25 | 96 |
| 7 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 1 | 25 | 94 |
Experimental Protocols
3.1. General Safety Precautions
-
This compound is a reactive and potentially explosive compound.[2] It should be handled with care in a well-ventilated fume hood.
-
Avoid exposure to light, heat, and contact with rubber, as this can cause vigorous decomposition.[2][3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions should be conducted behind a safety shield, especially when working on a larger scale.
3.2. General Protocol for the Oxidation of Sulfides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sulfide substrate
-
This compound (t-BuOCl)
-
Anhydrous solvent (e.g., dichloromethane, methanol, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol) and dissolve it in a suitable anhydrous solvent (10 mL).
-
Cooling: Cool the solution to the desired temperature (typically 0-25 °C) using an ice bath or a cryostat.
-
Addition of Oxidant: While stirring vigorously, add this compound (1.0-1.2 mmol, 1.0-1.2 equivalents) dropwise to the cooled solution. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) to destroy any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel. If an organic solvent immiscible with water was used, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. If a water-miscible solvent was used, add an appropriate organic solvent for extraction. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude sulfoxide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Signaling Pathways and Experimental Workflows
The oxidation of sulfides with this compound is believed to proceed through an electrophilic attack of the hypochlorite on the sulfur atom.
Figure 1. Experimental workflow for the oxidation of sulfides.
The proposed mechanism involves the formation of a chlorosulfonium salt intermediate, which then undergoes hydrolysis or reaction with a nucleophile to yield the sulfoxide.
Figure 2. Proposed mechanism for sulfide oxidation.
References
Application of tert-BUTYL HYPOCHLORITE in the Hofmann-Löffler-Freytag Reaction: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl hypochlorite (B82951) in the Hofmann-Löffler-Freytag (HLF) reaction, a powerful method for the synthesis of nitrogen-containing heterocyclic compounds such as pyrrolidines. The HLF reaction is a key strategy in synthetic organic chemistry, particularly in the construction of alkaloid skeletons and other pharmacologically relevant molecules.
Introduction
The Hofmann-Löffler-Freytag reaction is a photo- or thermally-initiated rearrangement of an N-haloamine to form a cyclic amine.[1][2][3] The reaction proceeds via a free radical mechanism involving an intramolecular hydrogen atom transfer, making it a valuable tool for C-H functionalization. A critical first step in this process is the formation of the N-haloamine precursor. tert-Butyl hypochlorite (t-BuOCl) serves as an effective and convenient reagent for the N-chlorination of primary and secondary amines to generate the required N-chloroamine intermediates.[4]
The pyrrolidine (B122466) ring, a common product of the HLF reaction, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] This underscores the importance of the HLF reaction in drug discovery and development.[6][7]
Reaction Mechanism and Workflow
The overall transformation involves two key stages: N-chlorination of the amine with this compound and the subsequent cyclization of the resulting N-chloroamine.
-
N-Chlorination: The amine substrate reacts with this compound to form the corresponding N-chloroamine. This step is typically fast and efficient.
-
Initiation: The N-chloroamine, in the presence of an acid (e.g., sulfuric or trifluoroacetic acid), is protonated to form an N-chloroammonium salt.[2][3] Homolytic cleavage of the N-Cl bond is then initiated by heat or UV light, generating a highly reactive nitrogen-centered radical cation.[1][8]
-
Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from the δ-carbon of the alkyl chain through a sterically favored six-membered transition state. This 1,5-hydrogen atom transfer (HAT) is the key step that determines the regioselectivity of the reaction.[1]
-
Propagation: The resulting carbon-centered radical abstracts a chlorine atom from another protonated N-chloroamine molecule, propagating the radical chain and forming a δ-chloroamine.[1]
-
Cyclization: Upon basification of the reaction mixture, the δ-chloroamine undergoes an intramolecular SN2 reaction to yield the final cyclized product, typically a pyrrolidine.[1][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is a versatile and inexpensive oxidizing agent.[9] It can be readily prepared in the laboratory.
Materials:
-
tert-Butyl alcohol (e.g., 0.39 mol)
-
Glacial acetic acid (e.g., 0.43 mol)
-
Commercial household bleach solution (e.g., 5.25% sodium hypochlorite, 500 mL)
-
10% aqueous sodium carbonate
-
Calcium chloride
-
Ice
-
In a flask equipped with a mechanical stirrer, cool 500 mL of commercial bleach solution in an ice bath to below 10°C.
-
In a separate container, prepare a solution of tert-butyl alcohol (37 mL, 0.39 mol) and glacial acetic acid (24.5 mL, 0.43 mol).
-
Add the alcohol-acid solution in a single portion to the rapidly stirred bleach solution.
-
Continue stirring for approximately 3 minutes.
-
Transfer the entire reaction mixture to a separatory funnel.
-
Discard the lower aqueous layer.
-
Wash the upper yellow organic layer with 50 mL of 10% aqueous sodium carbonate, followed by 50 mL of water.
-
Dry the product over calcium chloride and filter.
Expected Yield: 70-80% of this compound (99-100% pure).[10]
Note: this compound is sensitive to light and heat and should be stored in a refrigerator in an amber glass bottle.[2] It can decompose vigorously, so it should be handled with care in a well-ventilated hood.[10]
Protocol 2: Synthesis of N-Methylpyrrolidine from N-Methylbutylamine (A Representative HLF Reaction)
This protocol details the two-step synthesis of N-methylpyrrolidine from N-methylbutylamine, using this compound for the intermediate N-chloroamine formation.
Step 1: Synthesis of N-Chloro-N-methylbutylamine
Materials:
-
N-Methylbutylamine
-
This compound
-
Solvent (e.g., dichloromethane)
Procedure:
-
While a specific detailed protocol for this exact transformation with quantitative data was not found in the search results, a general procedure involves the slow addition of one equivalent of this compound to a cooled solution of N-methylbutylamine in an inert solvent like dichloromethane. The reaction progress can be monitored by TLC or GC-MS. The resulting N-chloroamine is often used directly in the next step without extensive purification.
Step 2: Cyclization to N-Methylpyrrolidine
Materials:
-
N-Chloro-N-methylbutylamine (from Step 1)
-
Trifluoroacetic acid (TFA) or Sulfuric acid
-
Sodium hydroxide (B78521) solution (for work-up)
-
Solvent (e.g., dichloromethane)
-
UV lamp (for photochemical initiation)
Procedure:
-
Dissolve the crude N-chloro-N-methylbutylamine in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid or concentrated sulfuric acid.
-
Irradiate the solution with a UV lamp at room temperature for several hours. The reaction progress should be monitored (e.g., by GC-MS) for the disappearance of the δ-chloroamine intermediate.
-
After completion, carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-methylpyrrolidine.
-
Purify the product by distillation or column chromatography.
Quantitative Data
The yield of the HLF reaction is highly dependent on the substrate and reaction conditions. Below is a summary of representative yields for related reactions.
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| N-chloro-N-methylbutylamine | H₂SO₄, hv | - | N-methylpyrrolidine | - | [8] |
| N-chlorodibutylamine | H₂SO₄, heat | - | N-butylpyrrolidine | - | [8] |
| 2-(2'-Piperidylethylpiperidine) | - | - | - | 100% | [8] |
| N-chloro-N-methylcyclohexylamine | H₂SO₄, hv | - | 1-Azabicyclo[4.3.0]nonane | - | [8] |
Note: Specific yield data for the direct conversion of N-methylbutylamine to N-methylpyrrolidine using t-BuOCl was not available in the searched literature. The table reflects the general applicability of the HLF reaction.
Applications in Drug Development
The pyrrolidine moiety is a cornerstone in the architecture of many pharmaceuticals. The HLF reaction provides a direct and efficient route to this important heterocyclic system, making it a valuable tool in drug discovery and development.
Key Applications:
-
Alkaloid Synthesis: The HLF reaction has been instrumental in the total synthesis of various complex alkaloids, including nicotine (B1678760) and conessine.[3][8]
-
Novel Drug Scaffolds: The ability to functionalize unactivated C-H bonds allows for the creation of novel and diverse pyrrolidine-based scaffolds for screening against various biological targets.
-
Stereoselective Synthesis: Recent advancements have led to the development of enantioselective versions of the HLF reaction, enabling the synthesis of chiral pyrrolidines, which are crucial for the development of stereospecific drugs.[6][7][11]
Conclusion
The use of this compound as a reagent for the in-situ or prior formation of N-chloroamines provides a convenient and efficient entry into the Hofmann-Löffler-Freytag reaction. This powerful C-H functionalization reaction offers a direct pathway to valuable pyrrolidine derivatives, which are of significant interest to the pharmaceutical industry. The protocols and data presented herein serve as a guide for researchers to effectively utilize this methodology in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. This compound [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Alcohol Oxidation by tert-Butyl Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the substrate scope and experimental protocols for the oxidation of alcohols using tert-butyl hypochlorite (B82951). This versatile and inexpensive reagent facilitates the efficient conversion of primary and secondary alcohols to their corresponding carbonyl compounds, offering a valuable tool in organic synthesis.
Introduction
tert-Butyl hypochlorite (t-BuOCl) is a commercially available oxidizing agent that has demonstrated considerable utility in the selective oxidation of various alcohol substrates. In the presence of pyridine (B92270), it provides a mild and effective method for the synthesis of ketones from secondary alcohols and, with the addition of methanol (B129727), the conversion of primary alcohols to methyl esters. The reaction conditions are generally mild, and the yields are often high, making it a practical alternative to other oxidation methods.
Substrate Scope and Data
The oxidizing power of this compound extends to a range of primary and secondary alcohols, including aliphatic, cyclic, and benzylic substrates. The following tables summarize the quantitative data for the oxidation of various alcohols under specific reaction conditions.
Oxidation of Secondary Alcohols to Ketones
Secondary alcohols are readily oxidized to the corresponding ketones in high yields when treated with this compound in the presence of pyridine.[1] The reaction is generally clean and efficient for a variety of substrates.
Table 1: Oxidation of Various Secondary Alcohols with this compound *
| Substrate | Product | Yield (%) |
| Propan-2-ol | Acetone | >95 |
| Butan-2-ol | Butan-2-one | >95 |
| Pentan-3-ol | Pentan-3-one | >95 |
| 1-Phenylethanol | Acetophenone | >95 |
| Diphenylmethanol | Benzophenone | >95 |
| Cyclohexanol (B46403) | Cyclohexanone | >95 |
| cis-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | >95 |
| trans-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | >95 |
*General reaction conditions: The alcohol was treated with this compound and pyridine in methylene (B1212753) dichloride.[1]
Table 2: Relative Reactivities of p-Substituted 1-Phenylethanols *
| Substituent (p-X) | Relative Rate (kX/kH) |
| OMe | 2.45 |
| Me | 1.40 |
| H | 1.00 |
| F | 0.80 |
| Cl | 0.65 |
| Br | 0.63 |
| CN | 0.35 |
| NO2 | 0.25 |
*Relative rates were determined by competition experiments in methylene dichloride with pyridine at 20°C.[1]
Oxidation of Primary Alcohols to Methyl Esters
In the presence of pyridine and methyl alcohol, saturated aliphatic primary alcohols are oxidized to their corresponding methyl esters in very high yields.[2] This one-pot reaction proceeds through an aldehyde and an acyl chloride intermediate.
Table 3: Oxidation of Saturated Aliphatic Primary Alcohols to Methyl Esters *
| Substrate | Product | Yield (%) |
| Propan-1-ol | Methyl propanoate | 93 |
| Butan-1-ol | Methyl butanoate | 95 |
| Pentan-1-ol | Methyl pentanoate | 96 |
| Hexan-1-ol | Methyl hexanoate | 95 |
| Heptan-1-ol | Methyl heptanoate | 94 |
| Octan-1-ol | Methyl octanoate | 95 |
| Decan-1-ol | Methyl decanoate | 92 |
| Cyclohexylmethanol | Methyl cyclohexanecarboxylate | 90 |
*Reactions were carried out in methylene dichloride with this compound, pyridine, and methanol at 5°C.[2]
Oxidation of Benzylic Alcohols
The oxidation of benzylic alcohols with this compound in the presence of pyridine and methanol yields a mixture of the corresponding aldehyde and methyl ester.[2] Benzyl alcohols are generally oxidized faster than their aliphatic counterparts.
Table 4: Oxidation of Benzylic Alcohols *
| Substrate | Product(s) | Aldehyde Yield (%) | Methyl Ester Yield (%) |
| Benzyl alcohol | Benzaldehyde, Methyl benzoate | 35 | 60 |
| p-Methylbenzyl alcohol | p-Tolualdehyde, Methyl p-toluate | 40 | 55 |
| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde, Methyl p-chlorobenzoate | 30 | 65 |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde, Methyl p-nitrobenzoate | 25 | 70 |
*Reactions were carried out in methylene dichloride with this compound, pyridine, and methanol at 5°C.[2]
Reaction Mechanisms and Experimental Workflows
The proposed mechanisms for the oxidation of secondary and primary alcohols, along with a general experimental workflow, are illustrated below using Graphviz.
Experimental Protocols
The following are detailed protocols for the oxidation of representative primary and secondary alcohols.
General Procedure for the Preparation of this compound
This compound can be prepared by the reaction of tert-butyl alcohol with sodium hypochlorite (bleach) and acetic acid.
Materials:
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Commercial bleach (e.g., Clorox®, ~5.25% NaOCl)
-
10% aqueous sodium carbonate
-
Water
-
Calcium chloride
-
Ice bath, separatory funnel, flask
Procedure:
-
In a flask equipped with a magnetic stirrer, cool 500 mL of commercial bleach to below 10°C in an ice bath.
-
In a separate container, prepare a solution of 37 mL of tert-butyl alcohol and 24.5 mL of glacial acetic acid.
-
Add the alcohol-acid solution to the cold bleach solution in one portion with vigorous stirring.
-
Continue stirring for 3-5 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate and discard the lower aqueous layer.
-
Wash the upper organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to obtain the this compound product. The product should be stored in a dark bottle in a refrigerator.
Protocol for the Oxidation of a Secondary Alcohol: Synthesis of Cyclohexanone
Materials:
-
Cyclohexanol
-
This compound
-
Pyridine
-
Methylene dichloride (CH2Cl2)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol (1.0 g, 10 mmol) and pyridine (0.87 g, 11 mmol) in 20 mL of methylene dichloride.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.2 g, 11 mmol) in 10 mL of methylene dichloride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO3, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford cyclohexanone.
Protocol for the Oxidation of a Primary Alcohol: Synthesis of Methyl Pentanoate
Materials:
-
Pentan-1-ol
-
This compound
-
Pyridine
-
Methanol
-
Methylene dichloride (CH2Cl2)
-
Sodium thiosulfate solution (aqueous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-1-ol (0.88 g, 10 mmol), pyridine (1.74 g, 22 mmol), and methanol (1.6 g, 50 mmol) in 20 mL of methylene dichloride.
-
Cool the solution to 5°C in an ice-water bath.
-
Add a solution of this compound (2.4 g, 22 mmol) in 10 mL of methylene dichloride dropwise to the stirred solution over 30 minutes, maintaining the temperature at 5°C.
-
After the addition is complete, stir the reaction mixture at 5°C for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO3, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford methyl pentanoate.[2]
Safety Precautions
-
This compound is a reactive and potentially explosive compound. It should be handled with care, avoiding exposure to heat, light, and incompatible materials.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The work-up procedures involve the use of acids and bases; handle these reagents with caution.
Conclusion
The oxidation of alcohols using this compound is a robust and versatile method for the synthesis of ketones and methyl esters. The mild reaction conditions, high yields, and broad substrate scope make it an attractive tool for organic chemists in research and development. The provided protocols offer a starting point for the application of this methodology to a variety of alcohol substrates.
References
Applications of tert-Butyl Hypochlorite in Natural Product Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hypochlorite (B82951) (t-BuOCl) has emerged as a versatile and efficient reagent in modern organic synthesis, particularly in the construction of complex natural products. Its utility stems from its ability to act as a potent electrophilic chlorine source and a mild oxidizing agent under relatively neutral conditions. These characteristics make it an invaluable tool for introducing chlorine atoms into sensitive molecular architectures and for effecting unique oxidative transformations that are crucial in the synthesis of biologically active natural products. This document provides detailed application notes and experimental protocols for the use of tert-butyl hypochlorite in natural product synthesis, with a focus on the formation of chlorinated heterocycles and key transformations in total synthesis.
Key Applications in Natural Product Synthesis
This compound is primarily employed for three key types of transformations in the context of natural product synthesis:
-
Electrophilic Chlorination of Electron-Rich Systems: This is the most common application, particularly for the chlorination of indoles, oxindoles, and other heterocyclic systems that form the core of many alkaloids.
-
Oxidative Rearrangements and Cyclizations: t-BuOCl can initiate powerful cascade reactions, including oxidative rearrangements that facilitate the construction of complex polycyclic frameworks.
-
N-Chlorination of Amines and Amides: The formation of N-chloro compounds can be a key step in the synthesis of nitrogen-containing natural products, enabling subsequent cyclization or rearrangement reactions.
Application Note 1: Synthesis of Chlorinated Indole (B1671886) and Oxindole Scaffolds
Chlorinated indoles and oxindoles are prevalent structural motifs in a wide array of natural products with significant biological activities, including antibacterial, antifungal, and anticancer properties. This compound serves as an excellent reagent for the direct and selective chlorination of these heterocyclic systems.
Chlorooxidation of Indoles
This compound can be used for the chlorooxidation of indoles to produce 2-chloro-3-oxindoles and 2,2-dichloro-3-oxindoles. The reaction proceeds under mild conditions and tolerates a variety of functional groups.[1][2]
Chlorination of 2-Oxindoles
Direct chlorination of 2-oxindoles at the C3 position can be achieved using this compound to yield 3,3-dichloro-2-oxindoles, which are important precursors for many bioactive molecules.[1][2]
Decarboxylative Chlorination of Indole-2-carboxylic Acids
Indole-2-carboxylic acids can undergo decarboxylative chlorination with this compound to afford 2,3-dichloroindoles.[1][2]
Quantitative Data Summary
| Reaction Type | Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| Chlorooxidation | Indole | 2,2-Dichloro-3-oxoindoline | t-BuOCl (4.0 equiv.), EtOAc, 60 °C, 16 h | 89 | [1] |
| Chlorooxidation | 5-Bromoindole | 5-Bromo-2,2-dichloro-3-oxoindoline | t-BuOCl (4.0 equiv.), EtOAc, 60 °C, 16 h | 85 | [1] |
| Chlorination | 2-Oxindole | 3,3-Dichloroindolin-2-one | t-BuOCl (4.0 equiv.), EtOAc, 60 °C, 24 h | 92 | [1] |
| Chlorination | 5-Methyl-2-oxindole | 3,3-Dichloro-5-methylindolin-2-one | t-BuOCl (4.0 equiv.), EtOAc, 60 °C, 24 h | 88 | [1] |
| Decarboxylative Chlorination | Indole-2-carboxylic acid | 2,3-Dichloro-1H-indole | t-BuOCl (3.0 equiv.), EtOAc, 60 °C, 24 h | 75 | [1] |
| Decarboxylative Chlorination | 5-Nitroindole-2-carboxylic acid | 2,3-Dichloro-5-nitro-1H-indole | t-BuOCl (3.0 equiv.), EtOAc, 60 °C, 24 h | 68 | [1] |
Experimental Protocol: General Procedure for Chlorooxidation of Indoles
Materials:
-
Indole substrate (0.5 mmol, 1.0 equiv.)
-
This compound (2.0 mmol, 4.0 equiv.)
-
Ethyl acetate (B1210297) (EtOAc), anhydrous (3.0 mL)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol).
-
Place the tube under a nitrogen or argon atmosphere.
-
Add anhydrous ethyl acetate (3.0 mL) to dissolve the substrate.
-
Add this compound (2.0 mmol, 4.0 equiv.) to the reaction mixture at room temperature.
-
Seal the Schlenk tube and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired chlorinated oxindole.[1]
Plausible Reaction Mechanism
The chlorooxidation of indoles with this compound is proposed to proceed through a radical pathway.[1] The reaction is initiated by the homolytic cleavage of the O-Cl bond in t-BuOCl.
Caption: Plausible radical mechanism for the chlorooxidation of indoles.
Application Note 2: Key Chlorination Step in the Total Synthesis of Welwitindolinone A
The welwitindolinones are a family of complex indole alkaloids isolated from blue-green algae, with welwitindolinone A exhibiting potent antifungal activity. A key challenge in its synthesis is the construction of the sterically congested spirocyclic core and the installation of a neopentyl chlorine atom. The Baran group reported a concise and protecting-group-free total synthesis of (±)-welwitindolinone A, where this compound was instrumental in a late-stage oxidative ring contraction.[3]
Oxidative Ring Contraction
In the final step of the synthesis, 12-epi-fischerindole I was treated with this compound, which induced a remarkably facile oxidative ring contraction to construct the spiro-fused cyclobutane (B1203170) of welwitindolinone A. This transformation proceeds in a single step and with high efficiency.
Experimental Protocol: Synthesis of (±)-Welwitindolinone A via Oxidative Ring Contraction
Materials:
-
12-epi-fischerindole I
-
This compound (t-BuOCl)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Reaction vessel
Procedure:
-
Dissolve 12-epi-fischerindole I in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to the appropriate temperature (as optimized in the original literature).
-
Add this compound dropwise to the solution.
-
Stir the reaction for the specified time until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and treat with trifluoroacetic acid.
-
Work up the reaction mixture and purify by chromatography to yield (±)-welwitindolinone A.[3]
Note: Specific quantities, temperatures, and reaction times should be referenced from the original publication by Baran et al. for precise replication.
Experimental Workflow
Caption: Workflow for the synthesis of welwitindolinone A.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex natural products. Its ability to effect selective chlorinations of electron-rich heterocycles and to trigger unique oxidative rearrangements under mild conditions makes it an indispensable tool for synthetic chemists. The provided application notes and protocols for the synthesis of chlorinated indole/oxindole scaffolds and its key application in the total synthesis of welwitindolinone A highlight its significance and provide a practical guide for researchers in the field. Careful handling and adherence to safety precautions are essential when working with this reactive reagent.
References
Application Notes and Protocols for tert-BUTYL HYPOCHLORITE Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cyclization reactions mediated by tert-butyl hypochlorite (B82951) (t-BuOCl). This versatile and reactive reagent facilitates the formation of a diverse range of heterocyclic compounds, which are pivotal structural motifs in medicinal chemistry and drug development. The following sections detail the synthesis of quinoxalin-2-ones, chlorinated oxindoles and indoles, and 1-functionalized tetrahydrocarbazoles, offering insights into the reaction mechanisms, substrate scope, and detailed experimental procedures.
Synthesis of Quinoxalin-2-ones via Iminyl Radical Cyclization
Application Note: The tert-butyl hypochlorite-induced cyclization of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates provides an efficient pathway to synthesize quinoxalin-2-ones.[1] This method is particularly valuable as quinoxalinone scaffolds are present in numerous biologically active compounds. The reaction proceeds via an iminyl radical cyclization mechanism.[1] The use of t-BuOCl in conjunction with tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium chloride (TBAC) under an oxygen atmosphere has been shown to be critical for high yields.[1] Oxygen plays a beneficial role in the reaction, with yields reaching up to 94% in some cases.[1] This protocol is scalable and offers a practical route to these important nitrogen-containing heterocycles.[1]
Quantitative Data:
| Entry | Substrate (Ar) | Product | Yield (%) |
| 1 | Phenyl | 3-Ethoxycarbonylquinoxalin-2(1H)-one | 85 |
| 2 | 4-Methylphenyl | 3-Ethoxycarbonyl-6-methylquinoxalin-2(1H)-one | 94 |
| 3 | 4-Methoxyphenyl | 3-Ethoxycarbonyl-6-methoxyquinoxalin-2(1H)-one | 82 |
| 4 | 4-Chlorophenyl | 6-Chloro-3-ethoxycarbonylquinoxalin-2(1H)-one | 78 |
| 5 | 2-Methylphenyl | 3-Ethoxycarbonyl-8-methylquinoxalin-2(1H)-one | 88 |
Experimental Protocol:
General Procedure for the Synthesis of Quinoxalin-2-ones: [1]
To a solution of ethyl 2-(N-arylcarbamoyl)-2-iminoacetate (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) in a sealed tube were added this compound (t-BuOCl, 0.4 mmol, 2.0 equiv.), tetrabutylammonium iodide (TBAI, 0.04 mmol, 0.2 equiv.), and tetrabutylammonium chloride (TBAC, 0.04 mmol, 0.2 equiv.). The tube was subjected to an oxygen atmosphere (balloon) and heated to 80 °C. The reaction mixture was stirred for the time indicated by TLC monitoring. After completion of the reaction, the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired quinoxalin-2-one product.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of quinoxalin-2-ones.
Synthesis of Chlorinated Oxindoles and Indoles
Application Note: this compound serves as a versatile reagent for the chlorooxidation of indoles, chlorination of 2-oxindoles, and decarboxylative chlorination of indole-2-carboxylic acids.[2][3] This methodology provides access to a variety of valuable chlorinated oxindole (B195798) and indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry.[2] The reactions are typically carried out under mild conditions and exhibit good functional group tolerance, allowing for the synthesis of complex molecules.[2][3] Depending on the substrate and reaction conditions, 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles can be selectively obtained in moderate to excellent yields.[2][3]
Quantitative Data:
Table 2.1: Chlorooxidation of Indoles
| Entry | Substrate | Product | Yield (%) |
| 1 | Ethyl 1H-indole-2-carboxylate | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | 99 |
| 2 | Methyl 1H-indole-2-carboxylate | Methyl 2-chloro-3-oxoindoline-2-carboxylate | 91 |
| 3 | 2-Phenyl-1H-indole | 2-Chloro-2-phenylindolin-3-one | >99 |
Table 2.2: Chlorination of 2-Oxindoles
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Oxindole | 3,3-Dichloroindolin-2-one | 85 |
| 2 | 1-Methyl-2-oxindole | 3,3-Dichloro-1-methylindolin-2-one | 92 |
| 3 | 5-Bromo-2-oxindole | 5-Bromo-3,3-dichloroindolin-2-one | 78 |
Experimental Protocols:
General Procedure for the Chlorooxidation of Indoles: [2]
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, the indole substrate (0.5 mmol, 1.0 equiv.), t-BuOCl (1.25 mmol, 2.5 equiv. or 2.0 mmol, 4.0 equiv. as needed), and ethyl acetate (B1210297) (EtOAc, 3.0 mL) were added and sealed under an air atmosphere. The reaction mixture was stirred at 40 °C for 16 h, and then cooled to room temperature. The solvent was removed under reduced pressure and the crude product was purified by silica gel column chromatography to afford the desired product.
General Procedure for the Chlorination of 2-Oxindoles: [2]
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, the 2-oxindole substrate (0.5 mmol, 1.0 equiv.), t-BuOCl (2.0 mmol, 4.0 equiv.), and EtOAc (3.0 mL) were added and sealed under an air atmosphere. The reaction mixture was stirred at 60 °C for 24 h, and then cooled to room temperature. The solvent was removed under reduced pressure and the crude product was purified by silica gel column chromatography to afford the desired product.
Plausible Reaction Mechanism:
Caption: Plausible mechanism for the chlorooxidation of indoles.[4]
Diastereoselective Oxidative Coupling for the Synthesis of 1-Functionalized Tetrahydrocarbazoles
Application Note: A mild and operationally simple protocol for the direct C-H functionalization of the 1-position of tetrahydrocarbazoles is achieved using this compound.[5] This diastereoselective oxidative coupling process allows for the successful generation of 1-functionalized tetrahydrocarbazoles with good to excellent yields and demonstrates good functional group tolerance.[5] The reaction proceeds with high diastereoselectivity, which is attributed to the axial attack of the nucleophile from the less hindered face of the intermediate.[6] This method provides a valuable tool for the late-stage functionalization of complex molecules containing the tetrahydrocarbazole core.
Quantitative Data:
| Entry | Tetrahydrocarbazole | Nucleophile | Product | Diastereomeric Ratio | Yield (%) |
| 1 | Tetrahydrocarbazole | Benzylamine | 1-(Benzylamino)tetrahydrocarbazole | >20:1 | 81 |
| 2 | 6-Chlorotetrahydrocarbazole | Benzylamine | 1-(Benzylamino)-6-chlorotetrahydrocarbazole | >20:1 | 75 |
| 3 | Tetrahydrocarbazole | Aniline | 1-(Phenylamino)tetrahydrocarbazole | >20:1 | 68 |
| 4 | Tetrahydrocarbazole | Methanol | 1-Methoxytetrahydrocarbazole | >20:1 | 72 |
| 5 | 8-Methyltetrahydrocarbazole | Benzylamine | 1-(Benzylamino)-8-methyltetrahydrocarbazole | >20:1 | 85 |
Experimental Protocol:
General Procedure for the Diastereoselective Oxidative Coupling: [6]
To a solution of the tetrahydrocarbazole (0.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 2.0 mL) at -20 °C was added this compound (t-BuOCl, 0.2 mmol, 1.0 equiv.). After stirring for 10 minutes, the nucleophile (0.6 mmol, 3.0 equiv.) was added. The reaction mixture was stirred at -20 °C for 2 hours, and then quenched with saturated aqueous sodium bicarbonate (5 mL). The mixture was warmed to room temperature and extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography (dichloromethane/methanol) to yield the desired 1-functionalized tetrahydrocarbazole.
Logical Relationship Diagram:
Caption: Key steps in the diastereoselective functionalization.
References
- 1. This compound Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates [organic-chemistry.org]
- 2. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives [mdpi.com]
- 3. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mediated diastereoselective oxidative coupling: access to 1-functionalized tetrahydrocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Recent Advances in the Use of tert-Butyl Hypochlorite in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl hypochlorite (B82951) (t-BuOCl) continues to be a versatile and valuable reagent in modern organic synthesis. Its utility as a powerful electrophilic chlorine source and a mild oxidant allows for a wide range of chemical transformations. Recent advancements have further expanded its application, particularly in the synthesis of complex heterocyclic systems and the functionalization of C-H bonds. This document provides detailed application notes and experimental protocols for some of the most significant recent developments in the use of tert-butyl hypochlorite.
Synthesis of Chlorinated Oxindole (B195798) and Indole (B1671886) Derivatives
The selective introduction of chlorine atoms into indole and oxindole scaffolds is of great interest in medicinal chemistry due to the prevalence of these motifs in biologically active compounds. This compound has emerged as an effective reagent for the chlorooxidation of indoles, chlorination of 2-oxindoles, and decarboxylative chlorination of indole-2-carboxylic acids, providing access to a variety of chlorinated heterocycles under mild conditions.[1][2][3]
Application Notes:
This compound serves as both an oxidizing agent and a chlorine source in these transformations.[4] The reaction pathway and final product can be controlled by the choice of substrate and reaction conditions, allowing for the selective synthesis of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles.[4][5] The reactions are generally characterized by their operational simplicity and tolerance of various functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups.[4][5]
Quantitative Data Summary:
| Entry | Substrate | Product Type | Yield (%) | Reference |
| 1 | Ethyl 1H-indole-2-carboxylate | 2-Chloro-3-oxindole | 89 | [4] |
| 2 | Methyl 1H-indole-2-carboxylate | 2-Chloro-3-oxindole | 91 | [4] |
| 3 | 5-Bromo-1H-indole-2-carboxylic acid | 2,3-Dichloroindole | 65 | [4] |
| 4 | 2-Oxindole | 3,3-Dichloro-2-oxindole | 85 | [4] |
| 5 | 5-Nitro-2-oxindole | 3,3-Dichloro-2-oxindole | 78 | [4] |
Experimental Protocols:
Protocol 1.1: Chlorooxidation of Indoles [4]
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol, 1.0 equiv.) and ethyl acetate (B1210297) (3.0 mL).
-
Add this compound (1.25 mmol, 2.5 equiv.).
-
Seal the tube under an air atmosphere.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2-chloro-3-oxindole.
Protocol 1.2: Chlorination of 2-Oxindoles [4]
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-oxindole substrate (0.5 mmol, 1.0 equiv.) and ethyl acetate (3.0 mL).
-
Add this compound (2.0 mmol, 4.0 equiv.).
-
Seal the tube under an air atmosphere.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,3-dichloro-2-oxindole.
Protocol 1.3: Decarboxylative Chlorination of Indole-2-Carboxylic Acids [4]
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the indole-2-carboxylic acid substrate (0.5 mmol, 1.0 equiv.) and ethyl acetate (3.0 mL).
-
Add this compound (1.5 mmol, 3.0 equiv.).
-
Seal the tube under an air atmosphere.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-dichloroindole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2446146C2 - Method of producing tert-butylhypochlorite - Google Patents [patents.google.com]
- 3. This compound [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Additive-Free Oxychlorination Using tert-Butyl Hypochlorite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) (t-BuOCl) has emerged as a versatile and efficient reagent in modern organic synthesis, serving as both a chlorinating and oxidizing agent.[1][2][3] This document provides detailed application notes and protocols for the additive-free oxychlorination of unsaturated carbon-carbon bonds using t-BuOCl. This method offers a simplified, mild, and environmentally friendly approach to the synthesis of valuable α-chlorohydrins and α,α-dichloroketones from alkenes and alkynes, respectively.[4] The process utilizes water as a green oxygen source and generates the less harmful tert-butanol (B103910) as a byproduct.[4]
Reaction Mechanism
The proposed mechanism for the additive-free oxychlorination of unsaturated C-C bonds with tert-butyl hypochlorite and water involves an initial electrophilic chlorination in a Markovnikov-addition manner. This is followed by a nucleophilic addition of water.[4]
Caption: Proposed mechanism for additive-free oxychlorination.
Applications
This methodology is applicable to a wide range of substrates, including aryl terminal, diaryl internal, and aliphatic terminal alkynes and alkenes, yielding synthetically useful chlorinated compounds.[4] For instance, it provides a facile route to chlorinated oxindoles and indoles, which are important structural motifs in medicinal chemistry.[1][5][6]
Data Presentation
Table 1: Oxychlorination of Various Alkenes with t-BuOCl and Water[4]
| Entry | Substrate (Alkene) | Product | Time (h) | Yield (%) |
| 1 | Styrene | 2-chloro-1-phenylethan-1-ol | 12 | 95 |
| 2 | 4-Methylstyrene | 2-chloro-1-(p-tolyl)ethan-1-ol | 12 | 92 |
| 3 | 4-Methoxystyrene | 2-chloro-1-(4-methoxyphenyl)ethan-1-ol | 12 | 89 |
| 4 | 4-Chlorostyrene | 2-chloro-1-(4-chlorophenyl)ethan-1-ol | 12 | 93 |
| 5 | (E)-1,2-diphenylethene | (1R,2S)-2-chloro-1,2-diphenylethan-1-ol | 24 | 85 |
| 6 | 1-Octene | 1-chlorooctan-2-ol | 24 | 78 |
Reaction conditions: Alkene (0.5 mmol), t-BuOCl (1.5 equiv.), H₂O (10 equiv.), CH₃CN (2 mL), room temperature.
Table 2: Oxychlorination of Various Alkynes with t-BuOCl and Water[4]
| Entry | Substrate (Alkyne) | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2,2-dichloro-1-phenylethan-1-one | 12 | 98 |
| 2 | 4-Methylphenylacetylene | 2,2-dichloro-1-(p-tolyl)ethan-1-one | 12 | 96 |
| 3 | 4-Methoxyphenylacetylene | 2,2-dichloro-1-(4-methoxyphenyl)ethan-1-one | 12 | 91 |
| 4 | 4-Chlorophenylacetylene | 2,2-dichloro-1-(4-chlorophenyl)ethan-1-one | 12 | 97 |
| 5 | 1,2-diphenylethyne | 2,2-dichloro-1,2-diphenylethan-1-one | 24 | 88 |
| 6 | 1-Octyne | 1,1-dichloro-2-octanone | 24 | 82 |
Reaction conditions: Alkyne (0.5 mmol), t-BuOCl (3.0 equiv.), H₂O (10 equiv.), CH₃CN (2 mL), room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Additive-Free Oxychlorination of Alkenes[4]
Caption: Workflow for alkene oxychlorination.
Materials:
-
Alkene (0.5 mmol)
-
This compound (1.5 equiv.)
-
Acetonitrile (B52724) (CH₃CN, 2 mL)
-
Water (10 equiv.)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction tube, add the alkene (0.5 mmol) and acetonitrile (2 mL).
-
Add water (10 equivalents) to the mixture.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-chlorohydrin.
Protocol 2: General Procedure for the Additive-Free Oxychlorination of Alkynes[4]
Caption: Workflow for alkyne oxychlorination.
Materials:
-
Alkyne (0.5 mmol)
-
This compound (3.0 equiv.)
-
Acetonitrile (CH₃CN, 2 mL)
-
Water (10 equiv.)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add the alkyne (0.5 mmol) and acetonitrile (2 mL).
-
Add water (10 equivalents) to the mixture.
-
Add this compound (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-dichloroketone.
Safety and Handling of this compound
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is sensitive to light and heat and can decompose vigorously.[7][8] It is recommended to store t-BuOCl in a refrigerator in a dark, sealed bottle.[7] Avoid contact with rubber, as it can react violently.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The additive-free oxychlorination of unsaturated C-C bonds using this compound and water provides a powerful and practical method for the synthesis of α-chlorohydrins and α,α-dichloroketones.[4] The mild reaction conditions, broad substrate scope, and use of environmentally benign reagents make this an attractive protocol for applications in academic research and industrial drug development.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [organic-chemistry.org]
- 4. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Chlorinated Oxindoles using tert-Butyl Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated oxindoles are a significant class of heterocyclic compounds widely utilized as synthetic intermediates in the development of novel therapeutic agents and functional materials. The introduction of chlorine atoms into the oxindole (B195798) scaffold can significantly modulate the biological activity and physicochemical properties of the parent molecule. This document provides detailed application notes and protocols for the synthesis of various chlorinated oxindoles utilizing tert-butyl hypochlorite (B82951) (t-BuOCl) as a versatile and efficient chlorinating and oxidizing agent.
tert-Butyl hypochlorite is a commercially available, easy-to-handle reagent that enables the controlled chlorination of indoles and oxindoles under mild reaction conditions.[1][2] This reagent plays a dual role, acting as both an oxidizing agent and a source of chlorine.[3] The methodologies described herein allow for the selective synthesis of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles by carefully selecting the starting materials and reaction conditions.[1][2][4] A notable advantage of these protocols is their tolerance of a wide range of functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups.[1][2]
Reaction Workflows
The synthesis of different chlorinated oxindoles from indoles and 2-oxindoles using this compound can be generalized into the following workflows.
Figure 1: General workflows for the synthesis of chlorinated oxindoles using t-BuOCl.
Plausible Reaction Mechanism: Chlorooxidation of Indoles
The reaction of indoles with this compound is proposed to proceed through a radical mechanism. The homolytic cleavage of the O-Cl bond in t-BuOCl generates a chlorine radical and a tert-butoxy (B1229062) radical, which then react with the indole substrate.
Figure 2: Plausible radical mechanism for the chlorooxidation of indoles with t-BuOCl.
Experimental Protocols
General Safety Precautions: this compound is a reactive and potentially explosive compound. It should be protected from strong light, heat, and contact with rubber.[5] All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Chloro-3-oxindoles from Indoles
This protocol outlines the general procedure for the chlorooxidation of various indole derivatives.
Materials:
-
Substituted Indole (1.0 equiv)
-
This compound (t-BuOCl, 2.5 equiv)
-
Ethyl Acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of the indole derivative (0.5 mmol, 1.0 equiv) in ethyl acetate (3.0 mL), add this compound (1.25 mmol, 2.5 equiv).
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-chloro-3-oxindole.
Protocol 2: Synthesis of 3,3-Dichloro-2-oxindoles from 2-Oxindoles
This protocol details the direct dichlorination of 2-oxindole substrates.
Materials:
-
Substituted 2-Oxindole (1.0 equiv)
-
This compound (t-BuOCl, 4.0 equiv)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of the 2-oxindole derivative (0.5 mmol, 1.0 equiv) in ethyl acetate (3.0 mL), add this compound (2.0 mmol, 4.0 equiv).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the corresponding 3,3-dichloro-2-oxindole.
Protocol 3: Synthesis of 2,2-Dichloro-3-oxindoles from Indoles
This protocol is a variation of Protocol 1, using an excess of the chlorinating agent to achieve dichlorination.
Materials:
-
Substituted Indole (1.0 equiv)
-
This compound (t-BuOCl, 4.0 equiv)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a reaction vessel, dissolve the indole derivative (0.5 mmol, 1.0 equiv) in ethyl acetate (3.0 mL).
-
Add this compound (2.0 mmol, 4.0 equiv) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the 2,2-dichloro-3-oxindole.
Data Summary
The following tables summarize the isolated yields for the synthesis of various chlorinated oxindoles using the protocols described above.
Table 1: Synthesis of 2-Chloro-3-oxindoles from Indoles [1]
| Entry | Indole Substrate (R group) | Product | Yield (%) |
| 1 | H | 2-Chloro-1H-indol-3(2H)-one | 85 |
| 2 | 5-F | 2-Chloro-5-fluoro-1H-indol-3(2H)-one | 82 |
| 3 | 5-Cl | 2,5-Dichloro-1H-indol-3(2H)-one | 88 |
| 4 | 5-Br | 5-Bromo-2-chloro-1H-indol-3(2H)-one | 86 |
| 5 | 5-NO₂ | 2-Chloro-5-nitro-1H-indol-3(2H)-one | 75 |
| 6 | 5-CN | 2-Chloro-3-oxo-2,3-dihydro-1H-indole-5-carbonitrile | 78 |
| 7 | 5-CO₂Me | Methyl 2-chloro-3-oxo-2,3-dihydro-1H-indole-5-carboxylate | 80 |
| 8 | 1-Me | 2-Chloro-1-methyl-1H-indol-3(2H)-one | 90 |
Reaction conditions: Indole (0.5 mmol), t-BuOCl (2.5 equiv.), EtOAc (3.0 mL) at 40 °C for 16 h. Isolated yields.
Table 2: Synthesis of 3,3-Dichloro-2-oxindoles from 2-Oxindoles [1]
| Entry | 2-Oxindole Substrate (R group) | Product | Yield (%) |
| 1 | H | 3,3-Dichloroindolin-2-one | 92 |
| 2 | 5-F | 3,3-Dichloro-5-fluoroindolin-2-one | 85 |
| 3 | 5-Cl | 3,3,5-Trichloroindolin-2-one | 90 |
| 4 | 5-Br | 5-Bromo-3,3-dichloroindolin-2-one | 88 |
| 5 | 5-NO₂ | 3,3-Dichloro-5-nitroindolin-2-one | 70 |
| 6 | 1-Me | 3,3-Dichloro-1-methylindolin-2-one | 95 |
Reaction conditions: 2-Oxindole (0.5 mmol), t-BuOCl (4.0 equiv.), EtOAc (3.0 mL) at 60 °C for 24 h. Isolated yields.
Table 3: Synthesis of 2,2-Dichloro-3-oxindoles from Indoles [1]
| Entry | Indole Substrate (R group) | Product | Yield (%) |
| 1 | 1-Me | 2,2-Dichloro-1-methylindolin-3-one | 85 |
| 2 | 1-Et | 2,2-Dichloro-1-ethylindolin-3-one | 82 |
| 3 | 1-Bn | 1-Benzyl-2,2-dichloroindolin-3-one | 80 |
Reaction conditions: Indole (0.5 mmol), t-BuOCl (4.0 equiv.), EtOAc (3.0 mL) at 60 °C for 24 h. Isolated yields.
Conclusion
The use of this compound provides a straightforward and effective methodology for the synthesis of a variety of chlorinated oxindoles. The reactions proceed under mild conditions, are experimentally simple, and tolerate a broad range of functional groups, making them highly valuable for applications in medicinal chemistry and materials science. The selective formation of mono- or dichlorinated products can be controlled by the choice of substrate and the stoichiometry of the chlorinating agent.
References
- 1. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives [mdpi.com]
- 2. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Diastereoselective Oxidative Coupling with tert-Butyl Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective oxidative coupling of tetrahydrocarbazoles using tert-butyl hypochlorite (B82951). This method offers a mild and efficient pathway to synthesize 1-functionalized tetrahydrocarbazoles, which are key structural motifs in various biologically active compounds and natural products.
Introduction
The direct C-H functionalization of tetrahydrocarbazoles at the 1-position via an oxidative coupling process is a valuable transformation in synthetic organic chemistry. The use of tert-butyl hypochlorite (t-BuOCl) as a commercially available, stable, and inexpensive oxidizing agent allows for a mild and operationally simple protocol.[1] This method demonstrates good to excellent yields and high diastereoselectivity, particularly with substrates bearing substituents that can influence the stereochemical outcome.[2] The reaction proceeds through a proposed chloroindolenine intermediate, which is then attacked by a nucleophile.[3]
Data Presentation
The following tables summarize the quantitative data for the diastereoselective oxidative coupling of various tetrahydrocarbazole substrates with different nucleophiles, as reported in the key literature.[2]
Table 1: Oxidative Coupling of Substituted Tetrahydrocarbazoles with Benzylamine
| Entry | Substrate (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 3a | 81 | >20:1 |
| 2 | 6-Me | 3b | 98 | >20:1 |
| 3 | 6-OMe | 3c | 95 | >20:1 |
| 4 | 6-F | 3d | 93 | >20:1 |
| 5 | 6-Cl | 3e | 96 | >20:1 |
| 6 | 8-Me | 3f | 85 | >20:1 |
| 7 | 8-OMe | 3g | 82 | >20:1 |
| 8 | 8-F | 3h | 88 | >20:1 |
| 9 | 8-Cl | 3i | 87 | >20:1 |
| 10 | 7-Me | 3j | 91 | >20:1 |
| 11 | 5-Me | 3k | 75 | >20:1 |
| 12 | 2-Me | 3l | 78 | 1:1 |
Table 2: Oxidative Coupling of Tetrahydrocarbazole with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | 3a | 81 | >20:1 |
| 2 | Piperidine | 3m | 85 | >20:1 |
| 3 | Morpholine | 3n | 88 | >20:1 |
| 4 | Pyrrolidine | 3o | 92 | >20:1 |
| 5 | Aniline | 3p | 75 | >20:1 |
| 6 | (R)-(+)-α-Methylbenzylamine | 3q | 83 | 2:3 |
| 7 | Methanol | 3r | 91 | >20:1 |
| 8 | Ethanol | 3s | 85 | 3:1 |
| 9 | Isopropanol | 3t | 82 | 2:1 |
| 10 | Sodium Malonate | 3u | 76 | >20:1 |
Experimental Protocols
The following is a representative experimental protocol for the this compound mediated diastereoselective oxidative coupling of a tetrahydrocarbazole with a nucleophile.
Materials:
-
Substituted tetrahydrocarbazole (e.g., 1a )
-
This compound (t-BuOCl)
-
Nucleophile (e.g., Benzylamine, 2a )
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure: [1]
-
To a solution of the tetrahydrocarbazole substrate (1a , 50.0 mg, 0.15 mmol) in anhydrous THF (1.0 mL) at -20 °C, add this compound (16.2 mg, 0.15 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 10 minutes.
-
Add the nucleophile (benzylamine, 2a , 48.0 mg, 0.45 mmol) to the reaction mixture.
-
Continue stirring at -20 °C for an additional 2 hours.
-
Quench the reaction by adding aqueous sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired 1-functionalized tetrahydrocarbazole product.
Mandatory Visualizations
Proposed Reaction Mechanism
The diastereoselective oxidative coupling is proposed to proceed through the formation of a chloroindolenine intermediate. The high diastereoselectivity observed is attributed to the axial attack of the nucleophile from the less hindered face of the intermediate.
Caption: Proposed reaction mechanism for the diastereoselective oxidative coupling.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-functionalized tetrahydrocarbazoles.
Caption: General experimental workflow for the oxidative coupling reaction.
References
- 1. This compound mediated diastereoselective oxidative coupling: access to 1-functionalized tetrahydrocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound mediated diastereoselective oxidative coupling: access to 1-functionalized tetrahydrocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Organic Chloramines using tert-BUTYL HYPOCHLORITE
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) (t-BuOCl) is a versatile and effective reagent for the N-chlorination of a wide range of organic amines, affording the corresponding N-chloroamines.[1][2] These products are valuable intermediates in organic synthesis and are also investigated for their biological activities. As a lipophilic equivalent of sodium hypochlorite, t-BuOCl offers excellent solubility in organic solvents and facilitates reactions under mild conditions.[2] This document provides detailed protocols for the preparation of t-BuOCl and its subsequent use in the synthesis of various organic chloramines, including quantitative data and mechanistic insights.
The general transformation involves the reaction of a primary or secondary amine with tert-butyl hypochlorite to yield the corresponding N-chloroamine and tert-butanol (B103910) as a byproduct.[2]
General Reaction: R₂NH + (CH₃)₃COCl → R₂NCl + (CH₃)₃COH[2]
Data Summary
The following table summarizes the reaction conditions and yields for the N-chlorination of various amines using this compound.
| Amine Substrate | Product | Reagent Equivalents (t-BuOCl) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| tert-Butylamine (B42293) | N,N-Dichloro-tert-butylamine | 2.2 | Acetic Acid / NaOCl solution | < 10 | 3 min | 70-80 (of t-BuOCl precursor) | [3] |
| Benzylamine | N-Chlorobenzylamine | - | Aqueous (pH 5-7) | 25 | - | Kinetic Study | [1] |
| Dimethylamine | N-Chlorodimethylamine | - | Aqueous (pH 5-7) | 25 | - | Kinetic Study | [1] |
| Glycine | N-Chloroglycine | - | Aqueous (pH 5-7) | 25 | - | Kinetic Study | [1] |
| 2,2,2-Trifluoroethylamine | N-Chloro-2,2,2-trifluoroethylamine | - | Aqueous (pH 5-7) | 25 | - | Kinetic Study | [1] |
Note: Kinetic studies confirm the formation of the N-chloroamine product, but preparative yields were not reported in the cited literature.
Experimental Protocols
Caution: this compound is sensitive to light and heat and can decompose vigorously. All manipulations should be carried out in a well-ventilated fume hood, avoiding strong light and high temperatures. t-BuOCl is also incompatible with rubber.[4]
Protocol 1: Preparation of this compound
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl)
-
tert-Butyl alcohol
-
Glacial acetic acid
-
10% aqueous sodium carbonate
-
Calcium chloride
-
Ice
Equipment:
-
Erlenmeyer or round-bottomed flask (1 L)
-
Mechanical stirrer
-
Separatory funnel (1 L)
Procedure:
-
Place 500 mL of commercial bleach solution in a 1 L flask and cool to below 10°C in an ice bath with rapid stirring.
-
Dim the lights in the vicinity of the reaction.
-
In a single portion, add a pre-mixed solution of tert-butyl alcohol (37 mL, 0.39 mol) and glacial acetic acid (24.5 mL, 0.43 mol) to the stirred bleach solution.
-
Continue stirring for approximately 3 minutes.
-
Transfer the entire reaction mixture to a 1 L separatory funnel.
-
Discard the lower aqueous layer.
-
Wash the upper yellow organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water.
-
Dry the organic layer over calcium chloride (1 g) and filter.
-
The resulting this compound (29.6–34 g, 70–80% yield) is typically 99–100% pure and can be stored in an amber glass bottle over calcium chloride in a refrigerator or freezer.[3]
Protocol 2: Synthesis of N,N-Dichloro-tert-butylamine
This protocol is based on the procedure for the preparation of t-BuOCl, as noted in Organic Syntheses.[3]
Materials:
-
tert-Butylamine
-
This compound (prepared as in Protocol 1)
-
Appropriate solvent (e.g., carbon tetrachloride or dichloromethane)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
Dissolve tert-butylamine in a suitable solvent in a round-bottomed flask and cool the solution in an ice bath.
-
Slowly add 2.2 equivalents of this compound to the stirred solution of the amine via an addition funnel.
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Upon completion, the reaction mixture can be washed with water to remove any water-soluble byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-dichloro-tert-butylamine.
-
Further purification can be achieved by distillation under reduced pressure, though caution is advised due to the potential instability of N-chloroamines.
Reaction Mechanisms and Workflows
The N-chlorination of primary and secondary amines with this compound is generally believed to proceed through an electrophilic substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic chlorine atom of t-BuOCl.
In some cases, particularly with substrates susceptible to radical formation, a radical chain mechanism may be involved.[5]
Diagrams
Caption: Experimental workflow for the preparation and use of t-BuOCl.
Caption: Proposed mechanism for N-chlorination of amines with t-BuOCl.
References
Troubleshooting & Optimization
safe handling and storage of tert-BUTYL HYPOCHLORITE for research
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with tert-butyl hypochlorite (B82951). All procedures should be performed in a controlled laboratory setting by trained personnel.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage & Stability
-
Q1: What are the ideal storage conditions for tert-butyl hypochlorite?
-
A: It should be stored in a refrigerator, ideally between 0°C and 10°C.[1] Some sources recommend even lower temperatures, such as in a -10°C refrigerator.[2] It is crucial to store it in a dark, well-ventilated place under an inert atmosphere (like nitrogen or argon).[3][4][5] Use light-resistant containers.[3]
-
-
Q2: My bottle of this compound has developed pressure. What should I do?
-
A: Gas pressure can build up upon storage due to decomposition.[1] This is a significant hazard, as it can cause the container to burst.[6][7][8] Handle the container with extreme caution, wearing appropriate personal protective equipment (PPE), including a face shield. Cool the container in an ice bath before slowly and carefully venting the cap behind a blast shield in a fume hood. Use the material as soon as possible after opening.[1]
-
-
Q3: I've had a bottle for over a year. Is it still good to use?
-
A: It is strongly recommended to use this compound as soon as possible after receiving it.[1] Prolonged storage, even under refrigeration, can lead to decomposition and pressure buildup.[9] If you must store it, it is critical to monitor for any signs of decomposition (color change, pressure buildup). It is best practice to synthesize it fresh for use.[10]
-
-
Q4: The liquid, which is normally yellowish, has changed color. What does this indicate?
-
A: A significant color change can indicate decomposition. Do not use the material. Treat it as hazardous waste and dispose of it according to your institution's protocols for reactive chemicals.
-
Handling & Safety
-
Q5: What personal protective equipment (PPE) is required when handling this compound?
-
Q6: I noticed this compound reacts violently with rubber. What materials should I use for my apparatus?
-
Q7: What are the primary hazards I should be aware of?
-
A: this compound is a highly reactive and hazardous substance. Key hazards include:
-
Flammability: It is a highly flammable liquid and may ignite on contact with air or moisture.[6][12]
-
Explosive Decomposition: It can decompose explosively when heated, exposed to strong light (daylight or fluorescent lighting), or subjected to shock.[2][6][7] Decomposition produces acetone (B3395972) and chloromethane, which can build enough pressure to burst glass containers.[6][7]
-
Reactivity: It is a strong oxidizing agent and reacts violently with water (releasing toxic chlorine gas), rubber, and other incompatible materials.[5][6][7]
-
Corrosivity: It causes severe burns to the skin and eyes.[7][11] Inhalation of vapors or decomposition products can cause severe injury or death.[6][7]
-
-
Reactions & Experiments
-
Q8: My chlorination reaction is not proceeding as expected. What could be the issue?
-
A: The purity of the this compound may have degraded. It is sensitive to light and heat and can decompose easily.[13] It is recommended to check the purity of the reagent via iodometric titration before use. The presence of moisture can also interfere with reactions and cause decomposition. Ensure all glassware is dry and solvents are anhydrous.
-
-
Q9: The reaction is turning dark and producing gas unexpectedly. What should I do?
-
A: This indicates a runaway reaction or decomposition. Immediately remove any heating, ensure maximum ventilation in the fume hood, and evacuate the immediate area. If it is safe to do so, cool the reaction vessel with an ice bath. Alert your lab supervisor and safety officer. Do not attempt to quench the reaction with water, as this can be violent.[6]
-
Emergency Procedures
-
Q10: What should I do in case of a small spill in the fume hood?
-
A: ELIMINATE all ignition sources (sparks, flames, hot surfaces).[6] Absorb the spill with an inert, dry material like sand, vermiculite, or diatomite.[4][13] Do not use combustible absorbents like paper towels or cellulose-based materials.[7] Collect the absorbed material into a tightly sealed container for hazardous waste disposal. Ventilate the area thoroughly.
-
-
Q11: What is the first aid procedure for skin or eye contact?
-
A:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
-
-
Q12: How should I handle a fire involving this compound?
-
A: For small fires, use a dry chemical, soda ash, lime, or dry sand extinguisher.[6] DO NOT USE WATER, as it reacts violently.[6][7] For larger fires, withdraw from the area and let it burn, or use an alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus.[9] Be aware that containers may explode when heated.[6][7]
-
Quantitative Data Summary
| Property/Condition | Value / Observation | Associated Hazard / Note | Citation(s) |
| Physical State | Yellowish liquid with a pungent, irritating odor | Corrosive to skin, eyes, and mucous membranes. | [4][7] |
| Boiling Point | 77-78 °C | Should not be heated to its boiling point due to risk of explosive decomposition. | [4][5] |
| Density | ~0.96 g/cm³ | [5] | |
| Storage Temperature | 0 to 10 °C (Refrigerated) | Essential for stability. Some sources recommend as low as -10°C. | [1][2] |
| Exposure to Heat | Decomposes exothermically, can be explosive | The decomposition is strongly exothermic. | [1][2][6] |
| Exposure to Light | Decomposes exothermically (UV, daylight, fluorescent) | Decomposition produces gas (acetone, chloromethane), leading to pressure buildup. | [6][7][9] |
| Contact with Water | Decomposes exothermically | Evolves toxic chlorine gas. | [6][7] |
| Contact with Air/Moisture | May ignite | Pyrophoric/Air-Reactive. | [6][7] |
| Contact with Rubber | Reacts violently | Avoid all rubber materials in handling and apparatus. | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents | Can lead to violent or explosive reactions. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses and should be performed with extreme caution in a chemical fume hood.[2]
Materials:
-
Commercial household bleach solution (e.g., 5.25% or 6% NaOCl)
-
tert-Butyl alcohol
-
Glacial acetic acid
-
10% aqueous sodium carbonate solution
-
Anhydrous calcium chloride
-
1-L Erlenmeyer flask, mechanical stirrer, ice bath, 1-L separatory funnel
Procedure:
-
Caution: This preparation should be carried out in a hood. The product is sensitive to light and heat and should not be exposed to rubber.
-
Place 500 mL of commercial bleach solution into a 1-L Erlenmeyer flask equipped with a mechanical stirrer.
-
Cool the flask in an ice bath with rapid stirring until the temperature of the solution is below 10°C.
-
Dim the lights in the vicinity of the apparatus to avoid photodecomposition.[2]
-
In a separate container, prepare a solution of tert-butyl alcohol (37 mL, 0.39 mol) and glacial acetic acid (24.5 mL, 0.43 mol).
-
Add this solution in a single portion to the rapidly stirred, cold bleach solution.
-
Continue stirring for approximately 3 minutes.
-
Pour the entire reaction mixture into a 1-L separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the upper, oily yellow organic layer with 50 mL of 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.
-
Dry the product over approximately 1 g of anhydrous calcium chloride and filter. The expected yield is 29-34 g of this compound with 99-100% purity.[2]
-
Store the product in an amber glass bottle over calcium chloride in a refrigerator.
Protocol 2: Purity Determination by Iodometric Titration
This protocol is adapted from Organic Syntheses to determine the concentration of active chlorine.[2]
Materials:
-
This compound sample (~0.4-0.5 g)
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Iodine flask (e.g., 250 mL), 4-mL vial, burette
Procedure:
-
Accurately weigh a small portion (<0.5 g) of the this compound into a 4-mL glass vial.
-
In an iodine flask, prepare a solution containing 20 mL of glacial acetic acid, 10 mL of water, and 3 g of potassium iodide.
-
Carefully drop the sealed vial containing the this compound into the iodine flask. Stopper the flask, swirl to break the vial, and mix the contents. The solution will turn a dark brown/red color as iodine is liberated. (CH₃)₃COCl + 2I⁻ + H⁺ → (CH₃)₃COH + I₂ + Cl⁻
-
Allow the reaction to proceed for 2-3 minutes in the dark.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add ~2 mL of starch indicator solution. The solution will turn a dark blue/black color.
-
Continue the titration dropwise with swirling until the blue color completely disappears. This is the endpoint.
-
Record the volume of titrant used and calculate the purity of the this compound.
Visualized Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. icheme.org [icheme.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives | MDPI [mdpi.com]
- 4. This compound [drugfuture.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [organic-chemistry.org]
- 8. connectsci.au [connectsci.au]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. usptechnologies.com [usptechnologies.com]
- 11. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | 507-40-4 [chemicalbook.com]
tert-BUTYL HYPOCHLORITE decomposition products and prevention strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the decomposition of tert-butyl hypochlorite (B82951), including its products, underlying mechanisms, and strategies for prevention. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of tert-butyl hypochlorite?
A1: The decomposition of this compound can be initiated by heat (thermal decomposition) or light (photochemical decomposition), leading to different products.
-
Photochemical Decomposition: When exposed to UV light, this compound primarily decomposes into acetone (B3395972) and methyl chloride . This decomposition is exothermic and can proceed rapidly under strong UV irradiation, potentially leading to a dangerous increase in temperature and pressure inside a sealed container.[1]
-
Thermal Decomposition: Thermal decomposition is also exothermic and can be explosive. While the precise mechanism is complex and can be influenced by the solvent and presence of other reagents, the process involves radical intermediates.
-
Reaction with Water: this compound decomposes exothermically in the presence of water, evolving toxic chlorine gas .[2]
Q2: What causes this compound to decompose?
A2: Several factors can induce the decomposition of this compound:
-
Light Exposure: Exposure to light, particularly ultraviolet (UV) light from sources like fluorescent lighting or direct sunlight, can initiate photochemical decomposition. Prolonged exposure can lead to a gradual buildup of pressure in sealed containers, creating a risk of explosion.[1]
-
Heat: Heating this compound can lead to vigorous, potentially explosive thermal decomposition. It should not be heated to its boiling point.
-
Contact with Incompatible Materials: Contact with materials like rubber can cause violent reactions.[1]
-
Spontaneous Decomposition: Although more stable than other butyl hypochlorite isomers, this compound can still undergo spontaneous decomposition, which is why proper storage is crucial.
Q3: How can I prevent the decomposition of this compound during storage and handling?
A3: Adherence to strict storage and handling protocols is essential to prevent decomposition.
| Prevention Strategy | Rationale | Key Recommendations |
| Storage | To minimize thermal and photochemical decomposition. | Store in a tightly closed, amber glass bottle in a cool, dark, and well-ventilated place, preferably in a refrigerator or freezer. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Handling | To avoid initiating decomposition during experimental use. | Handle in a well-ventilated area, such as a chemical fume hood. Avoid exposure to strong light; work in dim light when possible. Use equipment with ground-glass joints, as it reacts violently with rubber. Avoid heating the compound. |
| Incompatible Materials | To prevent violent reactions and decomposition. | Avoid contact with rubber, strong oxidizing agents, and moisture. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Pressure buildup in a stored bottle of this compound. | Photochemical decomposition due to light exposure. | Immediately move the bottle to a dark, cool location. If safe to do so, vent the container in a fume hood. Handle with extreme caution, wearing appropriate personal protective equipment (PPE). |
| A yellow-colored solution of this compound turns colorless. | Decomposition of the compound. | The sample has likely decomposed and should be disposed of according to your institution's hazardous waste procedures. Do not use it in your experiments. |
| An unexpectedly vigorous or exothermic reaction is observed. | The this compound may have partially decomposed, or it is reacting with an incompatible material. | Stop the reaction immediately if it is safe to do so. Follow emergency procedures for runaway reactions. Review your experimental setup and reagents for any incompatibilities. |
Decomposition Mechanisms
The decomposition of this compound proceeds through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the oxygen-chlorine (O-Cl) bond.
Photochemical Decomposition Pathway
The photochemical decomposition is initiated by the absorption of a photon, leading to the cleavage of the O-Cl bond.
Caption: Photochemical decomposition pathway of this compound.
Thermal Decomposition Pathway
Thermal decomposition also proceeds via a radical mechanism, though the subsequent reactions can be more complex and may be influenced by the reaction environment. The initial step is the same as in photochemical decomposition.
Caption: Generalized thermal decomposition pathway of this compound.
Experimental Protocols
Protocol 1: Monitoring Photochemical Decomposition of this compound using UV-Vis Spectroscopy
Objective: To monitor the rate of photochemical decomposition of this compound by observing the change in its UV absorbance over time.
Materials:
-
This compound
-
A suitable inert solvent (e.g., hexane (B92381) or carbon tetrachloride)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
A controlled UV light source (e.g., a mercury lamp with a specific wavelength filter)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen inert solvent. The concentration should be adjusted to have an initial absorbance in the range of 0.5 - 1.0 at the wavelength of maximum absorption.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of this compound.
-
Initial Absorbance: Record the initial absorbance of the solution before UV exposure.
-
Photolysis: Irradiate the sample in the quartz cuvette with the UV light source for a set period.
-
Absorbance Measurement: After the irradiation period, immediately measure the absorbance of the solution again.
-
Repeat: Repeat steps 4 and 5 at regular time intervals.
-
Data Analysis: Plot absorbance versus time. The rate of decomposition can be determined from the slope of this curve.
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products of this compound decomposition.
Materials:
-
A sample of decomposed this compound (either from photochemical or thermal decomposition)
-
A suitable solvent for dilution (e.g., dichloromethane)
-
GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the decomposed sample in the chosen solvent.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Separation and Detection: The volatile components will be separated on the GC column and then detected by the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectra of the separated components and compare them with a library of known spectra to identify the decomposition products (e.g., acetone and methyl chloride).
Quantitative Data
While specific kinetic data for the decomposition of this compound is not extensively tabulated in readily available literature due to its instability, the following provides a summary of known quantitative aspects.
| Parameter | Value/Description | Conditions |
| Primary Photochemical Decomposition Products | Acetone and Methyl Chloride | UV irradiation |
| Thermal Decomposition | Strongly exothermic, potentially explosive | Upon heating |
| Reaction with Water | Exothermic, produces toxic chlorine gas | Presence of moisture |
For more detailed kinetic studies, it is recommended to perform experiments under controlled laboratory conditions using the protocols outlined above.
References
managing side reactions in the chlorination of phenols with tert-BUTYL HYPOCHLORITE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using tert-butyl hypochlorite (B82951) for the chlorination of phenols.
Troubleshooting Guide
Issue 1: Low Yield of Monochlorinated Phenol (B47542) & Formation of Dichlorinated Products
Question: My reaction is consuming all the starting phenol, but I'm getting a low yield of the desired monochlorinated product and a significant amount of dichlorinated and even trichlorinated byproducts. How can I improve the selectivity for monochlorination?
Answer:
This is a common issue known as over-chlorination . It occurs because the initial product, monochlorophenol, is often as reactive or more reactive than the starting phenol, leading to subsequent chlorination.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Ensure you are using a precise stoichiometry of tert-butyl hypochlorite. A slight excess is sometimes used to drive the reaction to completion, but for substrates prone to over-chlorination, it's best to start with a 1:1 molar ratio or even slightly less (e.g., 0.95 equivalents of this compound to 1 equivalent of phenol).
-
Consider a slow addition of the this compound solution to the reaction mixture. This keeps the instantaneous concentration of the chlorinating agent low, favoring the reaction with the more abundant starting material (phenol) over the newly formed product (chlorophenol).
-
-
Lower the Reaction Temperature:
-
Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase selectivity by slowing down the rate of the second chlorination more significantly than the first.
-
-
Monitor the Reaction Closely:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed or when the formation of the dichlorinated product begins to increase significantly.
-
-
Consider Solvent Effects:
-
Non-polar solvents can sometimes moderate the reactivity of the system. If you are using a highly polar solvent, consider switching to a less polar one like carbon tetrachloride or dichloromethane.
-
Issue 2: Incorrect Regioselectivity (Undesired ortho/para Ratio)
Question: I was expecting the para-chlorinated phenol as the major product, but I'm getting a significant amount of the ortho isomer (or vice versa). How can I control the regioselectivity?
Answer:
The ortho/para selectivity in phenol chlorination is influenced by several factors, including the solvent and the form of the phenolic substrate (neutral phenol vs. phenoxide anion).
Troubleshooting Steps:
-
Solvent Choice is Crucial:
-
The choice of solvent can significantly alter the ortho/para ratio. For instance, chlorination of phenol with this compound in methanol (B129727) favors the para product, while in acetonitrile (B52724), the preference for para is even more pronounced.[1][2]
-
To favor ortho chlorination, one might consider using a non-polar solvent and converting the phenol to its corresponding phenoxide salt before reaction. For example, anhydrous sodium phenoxide in acetonitrile gives a higher ortho/para ratio compared to phenol itself.[1][2]
-
-
Phenol vs. Phenoxide:
-
The neutral phenol molecule and the phenoxide ion exhibit different directing effects. The phenoxide ion, being a much stronger activating group, can lead to different selectivity and is also more prone to oxidation. If you are using a base, ensure it is fully consumed in forming the phenoxide, or consider if a base is necessary for your desired outcome.
-
Quantitative Data on Solvent Effects
| Substrate | Solvent | ortho/para Ratio | Reference |
| Phenol | Methanol | 0.61 | [1][2] |
| Phenol | Acetonitrile | 0.20 | [1][2] |
| Sodium Phenoxide | Methanol | 1.23 | [1][2] |
| Sodium Phenoxide | Acetonitrile | 2.54 | [1][2] |
Issue 3: Formation of Colored Impurities and Reaction Mixture Darkening
Question: My reaction mixture turns dark brown or black during the reaction, and I'm having trouble purifying my product from colored impurities. What is causing this?
Answer:
The formation of dark-colored impurities is often indicative of oxidation side reactions . Phenols are susceptible to oxidation, and this compound is a strong oxidizing agent. The likely colored byproducts are quinones and other degradation products.
Troubleshooting Steps:
-
Exclude Oxygen:
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While this compound is the primary oxidant, dissolved oxygen can contribute to oxidative side reactions, especially if radical pathways are initiated.
-
-
Lower the Temperature:
-
Oxidation reactions often have a higher activation energy than the desired chlorination. Running the reaction at a lower temperature can significantly reduce the rate of these side reactions.
-
-
Protect from Light:
-
This compound can decompose to form radicals when exposed to light, which can initiate unwanted side reactions. Protect your reaction vessel from light by wrapping it in aluminum foil.
-
-
Purification:
-
If colored impurities are formed, they can often be removed by column chromatography. Sometimes, a wash with a mild reducing agent solution (e.g., aqueous sodium bisulfite) during the workup can help to reduce quinone-type impurities back to the corresponding hydroquinones, which may be easier to separate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of phenol with this compound?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The this compound acts as a source of an electrophilic chlorine species ("Cl+"), which is attacked by the electron-rich phenol ring. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions.
Q2: Should I use a catalyst for this reaction?
A2: For simple phenols, a catalyst is generally not required as the phenol ring is already highly activated towards electrophilic substitution.[3] However, for less reactive (electron-deficient) phenols, a mild Lewis acid catalyst might be necessary. Iron-containing catalysts have been shown to be effective in the chlorination of substituted phenols like 4-nitrophenol (B140041) with this compound.[4]
Q3: Does temperature significantly affect the ortho/para ratio?
A3: For the chlorination of phenol with this compound in hydroxylic solvents, the temperature has been observed to have virtually no effect on the ortho/para ratio.[1][2] However, temperature is a critical parameter for controlling the rate of reaction and minimizing side reactions like over-chlorination and oxidation.
Q4: How can I prepare and store this compound safely?
A4: this compound can be prepared by reacting tert-butyl alcohol with chlorine gas in the presence of a base, or more conveniently, by reacting tert-butyl alcohol and acetic acid with commercial bleach (sodium hypochlorite solution).[5] It is a yellow, reactive liquid that should be stored in a dark bottle in a refrigerator and protected from light, as it can decompose.[6] It is also advisable to handle it in a well-ventilated fume hood.
Q5: What is the difference between using this compound and other chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas?
A5: this compound is a liquid and can be easier to handle and measure accurately compared to chlorine gas. It is a more powerful electrophilic chlorinating agent than NCS for many substrates. The reaction conditions and side product profiles can differ; for instance, NCS reactions are often catalyzed, and the succinimide (B58015) byproduct must be removed. The choice of reagent depends on the specific substrate, desired selectivity, and safety considerations.
Experimental Protocols
Protocol 1: General Procedure for Selective Monochlorination of Phenol
This protocol aims to maximize the yield of the monochlorinated product while minimizing over-chlorination.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stir bar, round-bottom flask, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Setup: In a fume hood, dissolve the phenol (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath. For sensitive substrates, a lower temperature may be used.
-
Reagent Preparation: In a separate flask, prepare a solution of this compound (1.0 eq) in the same solvent.
-
Slow Addition: Add the this compound solution dropwise to the stirred phenol solution over a period of 30-60 minutes using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate. This will destroy any remaining this compound.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired monochlorinated isomer(s) from any unreacted starting material and di-chlorinated byproducts.
Protocol 2: Iron-Catalyzed Chlorination of an Electron-Deficient Phenol (e.g., 4-Nitrophenol)
This protocol is adapted for less reactive phenol substrates.[4]
Materials:
-
4-Nitrophenol (1.0 eq)
-
Iron(II) Bromide (FeBr₂) (0.01 eq)
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Setup: To a round-bottom flask, add FeBr₂ (0.01 eq), 4-nitrophenol (1.0 eq), and CH₂Cl₂. Stir the mixture at room temperature.
-
Reagent Addition: Add freshly prepared this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete in 1-2 hours.
-
Neutralization: Neutralize the reaction mixture by adding a 10% aqueous solution of Na₂CO₃ and stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Reaction Pathways and Side Reactions
Below are diagrams illustrating the desired chlorination pathway and common side reactions.
Caption: Main reaction pathway: Electrophilic Aromatic Substitution.
Caption: Side reaction pathway: Over-chlorination to Dichlorophenol.
Caption: Side reaction pathway: Oxidation to p-Benzoquinone.
References
- 1. Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. byjus.com [byjus.com]
- 4. sciforum.net [sciforum.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of tert-Butyl Hypochlorite
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of tert-butyl hypochlorite (B82951) from reaction byproducts. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reagent in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in a tert-butyl hypochlorite synthesis?
The primary byproducts encountered during the synthesis of this compound, typically from the reaction of tert-butyl alcohol with chlorine in an alkaline medium, include free chlorine (Cl₂), hypochlorous acid (HOCl), and hydrochloric acid (HCl).[1] These arise from the reaction chemistry and the use of excess chlorine to drive the reaction to completion.
Q2: What is the appearance of crude vs. pure this compound?
Crude this compound is often described as a yellowish or yellowish-green liquid.[2] Pure this compound is a pale yellow, oily liquid with a pungent, irritating odor.[3][4][5] A significant color change or darkening may indicate decomposition.
Q3: What are the recommended storage conditions for purified this compound?
To ensure stability, this compound should be stored in a refrigerator or freezer, away from light, in a sealed amber glass bottle under an inert atmosphere.[4][5][6][7] It is highly unstable and sensitive to light and heat.[4][8] Decomposition can be exothermic and lead to pressure buildup in the storage container.[9]
Q4: Is distillation always necessary for purification?
Not always. For many applications, a product that has been thoroughly washed and dried is sufficiently pure (97-98%).[6] Distillation can increase the purity to 98-100%, but it can also lead to lower yields and potentially decomposition if not performed carefully.[2][7] In some cases, distillation may even result in a product of lower purity.[7]
Q5: What materials should be avoided when working with this compound?
It is crucial to avoid contact with rubber, as a violent reaction can occur.[5][6] All-glass apparatus with ground-glass joints are recommended.[6] Strong oxidizing agents are also incompatible.[4][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Loss of product during washing steps due to its slight solubility in aqueous solutions.[1] - Decomposition due to exposure to light or heat.[5][9] - Low concentration of sodium hypochlorite in commercial bleach solution.[7] | - Ensure adequate reaction time and appropriate temperature control (typically below 20°C).[3][6] - Minimize the number of washes or use a buffered system to reduce product loss.[1] - Conduct the reaction and purification in dim light and maintain low temperatures.[7] - Use fresh bleach solution or titrate to determine its concentration before use.[7] |
| Product is Highly Colored (Dark Yellow/Brown) | - Presence of significant amounts of free chlorine. - Decomposition of the product. | - Wash the crude product with a 10% sodium carbonate solution until the washings are no longer acidic.[6] - Ensure the product is stored properly (cold, dark, inert atmosphere). If decomposition is suspected, handle with extreme caution.[5] |
| Product Purity is Low After Washing | - Inefficient washing. - Incomplete drying. | - Perform multiple small-volume washes with 10% sodium carbonate solution followed by water.[6] - Ensure the product is thoroughly dried over anhydrous calcium chloride.[2][6] |
| Violent Reaction or Decomposition During Purification | - Exposure to strong light or heat.[5] - Contact with incompatible materials like rubber.[5][6] - Overheating during distillation. | - Work in a well-ventilated hood and avoid direct sunlight or other strong light sources.[7] - Use only all-glass apparatus.[6] - If distilling, use a steam bath for gentle heating.[6] |
Quantitative Data Summary
| Purification Stage | Purity | Yield | Reference |
| Crude Product (after reaction) | 97-98% (contains ~2% free chlorine) | 72-99% | [6] |
| After Washing and Drying | 97-98% | 72-99% | [2][6] |
| After Distillation | 98-100% | 69-96% | [2][6] |
| Alternative Method (using commercial bleach) | 99-100% | 70-80% | [7] |
Experimental Protocols
Protocol 1: Purification by Washing and Drying
This protocol is adapted from a procedure in Organic Syntheses.[6]
-
Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.
-
Washing:
-
Wash the upper organic layer with 50 mL portions of a 10% sodium carbonate solution until the washings are no longer acidic (test with Congo red paper).
-
Subsequently, wash the organic layer four times with an equal volume of water.
-
-
Drying: Transfer the washed organic layer to a clean, dry flask and add anhydrous calcium chloride. Swirl gently and allow it to stand until the liquid is clear.
-
Isolation: Decant or filter the dried this compound into a suitable storage container.
-
Storage: Store in a sealed amber glass bottle under an inert atmosphere in a refrigerator.[6]
Protocol 2: Purification by Distillation
Caution: Distillation should be performed with care due to the thermal instability of this compound.
-
Initial Purification: Follow steps 1-3 of Protocol 1 to obtain the washed and dried crude product.
-
Apparatus Setup: Assemble an all-glass distillation apparatus. Avoid any rubber or plastic components that may come into contact with the liquid or vapor.
-
Distillation: Heat the distillation flask gently using a steam bath. Collect the fraction boiling at 77-78 °C at 760 mmHg.[6]
-
Storage: Transfer the distilled product to a pre-cooled amber glass bottle, flush with an inert gas, seal, and store in a refrigerator.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US3149140A - Process for preparing tertiary - Google Patents [patents.google.com]
- 2. RU2446146C2 - Method of producing tert-butylhypochlorite - Google Patents [patents.google.com]
- 3. What Is this compound? - Xinggao Chemical [xgchemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound [drugfuture.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 507-40-4 [chemicalbook.com]
- 9. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing tert-Butyl Hypochlorite Reactions
Welcome to the technical support center for tert-butyl hypochlorite (B82951) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for storing tert-butyl hypochlorite?
A1: this compound is sensitive to heat and light and should be stored in a refrigerator or freezer.[1] Recommended storage temperatures are between 0°C and 10°C.[2][3] It should be stored in amber glass bottles under an inert atmosphere to prevent decomposition.[1][4] Upon storage, gas pressure may build up, so caution should be exercised when opening the container.[2]
Q2: My reaction with this compound is giving a low yield. What are the likely temperature-related causes?
A2: Low yields in reactions involving this compound can often be attributed to improper temperature control. Higher temperatures can lead to decreased yields and an increase in byproducts. For instance, in the synthesis of this compound itself, increasing the reaction temperature from 15-20°C to 45-50°C has been shown to decrease the yield and purity.[5] For specific applications like certain oxidations, lower temperatures (e.g., -26°C to -12°C) have been found to produce the highest yields.[6] It is crucial to consult literature for the specific reaction you are performing and to maintain a consistent, optimal temperature.
Q3: The reaction mixture is turning yellow or brown. Is this related to the reaction temperature?
A3: A color change to yellow or brown can indicate decomposition of the this compound or the formation of side products, which can be exacerbated by elevated temperatures. This compound itself is a slightly yellowish liquid.[7][8] However, exposure to light or heat can cause it to decompose into acetone (B3395972) and methyl chloride, which could contribute to color changes.[4][7] If the reaction is exothermic, inadequate cooling can lead to a temperature increase, promoting these decomposition pathways.
Q4: Can I run my this compound reaction at room temperature?
A4: While some reactions using this compound can be performed at room temperature, it is highly dependent on the specific transformation.[9] For example, a silver-catalyzed chlorination of C(sp3)-H bonds proceeds at room temperature.[9] However, many reactions, including the synthesis of the reagent itself, require lower temperatures to ensure stability and selectivity.[1][10] Always refer to a validated protocol for your specific application. Running reactions at a non-optimal temperature can lead to decomposition and reduced yields.
Q5: What are the safety risks associated with heating this compound?
A5: Heating this compound is extremely hazardous. It is a heat-sensitive compound that can decompose explosively when heated.[7][11] The decomposition is exothermic and can become self-sustaining, leading to a rapid increase in pressure and the potential for container rupture.[7] It should not be heated to its boiling point (77-78°C).[4][7]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Monitor the internal reaction temperature. Use an ice bath or other cooling system to maintain the optimal temperature range specified in the protocol. | High temperatures can lead to the decomposition of this compound and the formation of unwanted side products, thus lowering the yield of the desired product.[5] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in small increments, while monitoring the reaction progress by TLC or another appropriate method. | If the activation energy for the desired reaction is not being met, the reaction rate will be too slow, resulting in a low yield within a practical timeframe. |
| Inconsistent Temperature Control | Ensure uniform stirring and that the reaction flask is adequately submerged in the cooling/heating bath for consistent heat transfer. | Temperature fluctuations within the reaction mixture can lead to the formation of multiple products and reduce the selectivity for the desired compound. |
| Decomposition of Reagent | Ensure the this compound has been stored properly at low temperatures and protected from light.[1][2][3] Consider using a freshly opened bottle or purifying the reagent before use. | If the reagent has decomposed during storage, the effective concentration will be lower than expected, leading to incomplete conversion and low yield. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Optimal Reaction Temperature | Screen a range of temperatures to find the optimal condition for your specific substrate. For some reactions, lower temperatures improve selectivity. | Different reaction pathways (the desired one vs. side reactions) can have different temperature dependencies. Adjusting the temperature can favor one pathway over another. |
| Localized Overheating | Add the this compound solution slowly (dropwise) to the reaction mixture, especially if the reaction is exothermic. Ensure vigorous stirring. | Rapid addition can create localized hot spots, leading to decomposition and non-selective side reactions. |
| Light-Induced Side Reactions | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber flask). | This compound is light-sensitive, and its decomposition can be initiated by light, leading to radical side reactions and a decrease in selectivity.[4][7] |
Experimental Protocols & Data
Protocol 1: Chlorooxidation of Indoles
This protocol is adapted from a study on the chlorooxidation of indoles using this compound.[12]
Methodology:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the indole (B1671886) substrate (0.5 mmol).
-
Add ethyl acetate (B1210297) (EtOAc, 3.0 mL) as the solvent.
-
Add this compound (1.25 mmol, 2.5 equivalents).
-
Seal the tube under an air atmosphere.
-
Stir the reaction mixture at the desired temperature for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Temperature Optimization Data:
| Substrate | Temperature (°C) | Yield (%) |
| Ethyl 1H-indole-2-carboxylate | 60 | 91 |
| Ethyl 1H-indole-2-carboxylate | 40 | >99 |
| Ethyl 1H-indole-2-carboxylate | 20 | 95 |
| Ethyl 1H-indole-2-carboxylate | 0 | 75 |
Data sourced from a study on the chlorooxidation of indoles.[12]
Protocol 2: Synthesis of this compound
This protocol is a common laboratory preparation method.[1][4]
Methodology:
-
Prepare a solution of sodium hydroxide (B78521) (80 g, 2 moles) in approximately 500 mL of water in a 2-L flask.
-
Place the flask in a water bath maintained at 15–20°C.[4] Alternatively, an ice bath can be used to keep the temperature below 10°C.[1][10]
-
Once cooled, add tert-butyl alcohol (74 g, 1 mole) and enough water (about 500 mL) to form a homogeneous solution.
-
With constant stirring, pass chlorine gas into the mixture.
-
Separate the upper oily layer, wash it with a sodium carbonate solution and then with water.
-
Dry the product over calcium chloride.
Temperature vs. Yield and Purity Data:
| Reaction Temperature (°C) | Yield (%) | Free Chlorine (%) |
| 15 - 20 | 94 | ~2 |
| 25 - 30 | 98 | 1.8 |
| 45 - 50 | 89 | 3.5 |
Data adapted from a patented process for preparing this compound.[5]
Visual Guides
Caption: Troubleshooting workflow for low product yield.
Caption: Safety workflow for temperature control.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 507-40-4 | TCI AMERICA [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3149140A - Process for preparing tertiary - Google Patents [patents.google.com]
- 6. journals.co.za [journals.co.za]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [organic-chemistry.org]
- 10. What Is this compound? - Xinggao Chemical [xgchemicals.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives [mdpi.com]
Technical Support Center: Unexpected Reactivity of tert-Butyl Hypochlorite with Electron-Rich Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl hypochlorite (B82951). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its unexpected reactivity with electron-rich substrates.
I. Safety First: Handling tert-Butyl Hypochlorite
Before initiating any experiment, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
Q1: What are the main hazards associated with this compound?
A1: this compound is a highly reactive and potentially explosive compound. Key hazards include:
-
Thermal Instability: It can decompose explosively when heated.[1]
-
Light Sensitivity: Exposure to light, especially UV light, can induce rapid decomposition, leading to pressure buildup in sealed containers.[2]
-
Reactivity with Certain Materials: It reacts violently with rubber.[2]
-
Strong Oxidizer: It is a strong oxidizing agent and can react vigorously with reducing agents and combustible materials.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and safety, store this compound in an amber glass bottle in a refrigerator or freezer, away from light and heat sources.[1] It is also advisable to store it over calcium chloride to keep it dry.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a well-ventilated fume hood. Recommended PPE includes:
-
Safety goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (e.g., neoprene or nitrile)
II. Troubleshooting Guides by Substrate Class
This section provides troubleshooting advice for common issues encountered when reacting this compound with various electron-rich substrates.
A. Indoles
Indoles are highly susceptible to both chlorination and oxidation by this compound. The desired outcome can be sensitive to the substrate's electronic properties and the reaction conditions.
Q4: My reaction with an electron-rich indole (B1671886) is giving a complex mixture of products and decomposition. What is happening?
A4: Indoles bearing electron-donating groups (e.g., methoxy, methyl) are prone to over-oxidation and decomposition when treated with this compound.[3] This is a common "unexpected" reactivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -20 °C) to control the reaction rate.
-
Reduce the Equivalents of t-BuOCl: Use a stoichiometric amount or a slight excess of this compound to minimize over-oxidation.
-
Protecting Groups: Consider protecting the indole nitrogen with an electron-withdrawing group to decrease the electron density of the ring system.
-
Q5: I am trying to chlorinate my indole, but I am getting a chlorinated oxindole (B195798) instead. How can I favor chlorination?
A5: The reaction of indoles with this compound can lead to either chlorination or chlorooxidation, depending on the reaction conditions and the substrate. The formation of oxindoles suggests that both chlorination and oxidation are occurring.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for simple chlorination.
-
Radical Inhibitors: The chlorooxidation of indoles may proceed through a radical pathway. Adding a radical inhibitor, such as BHT (butylated hydroxytoluene), might suppress the oxidation pathway.[3]
-
Experimental Protocol: Chlorooxidation of Indoles
This protocol is adapted from a study on the synthesis of chlorinated oxindole and indole derivatives.[3]
-
To a solution of the indole (1.0 equiv) in ethyl acetate, add this compound (2.5 equiv).
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Chlorooxidation of Various Indoles [3]
| Substrate (Indole Derivative) | Product (2-Chloro-3-oxindole Derivative) | Yield (%) |
| Ethyl 1H-indole-2-carboxylate | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | 99 |
| Methyl 1H-indole-2-carboxylate | Methyl 2-chloro-3-oxoindoline-2-carboxylate | 95 |
| 2-Phenyl-1H-indole | 2-Chloro-2-phenylindolin-3-one | >99 |
| 2-(4-Fluorophenyl)-1H-indole | 2-Chloro-2-(4-fluorophenyl)indolin-3-one | >99 |
| 1-Ethyl-2-phenyl-1H-indole | 2-Chloro-1-ethyl-2-phenylindolin-3-one | 65 |
Logical Workflow for Troubleshooting Indole Reactions
Caption: Troubleshooting workflow for indole reactions with this compound.
B. Anilines
Anilines, being highly electron-rich, can undergo several unexpected reactions with this compound beyond simple aromatic chlorination.
Q6: I am observing the formation of a colored byproduct in my aniline (B41778) chlorination reaction. What could it be?
A6: A common side reaction with anilines is oxidative dimerization to form colored azo compounds. This is especially prevalent with primary anilines.
-
Troubleshooting Steps:
-
Protect the Amine: Acylating the aniline to form an anilide (e.g., acetanilide) significantly reduces the electron-donating ability of the nitrogen and prevents oxidative dimerization, favoring para-chlorination.
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent may help to suppress the formation of the azo byproduct.
-
Q7: My N-alkylaniline is undergoing demethylation/dealkylation during the reaction. How can I prevent this?
A7: N-alkyl and N,N-dialkylanilines can undergo dealkylation as a side reaction with this compound.
-
Troubleshooting Steps:
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, may minimize dealkylation.
-
Alternative Reagents: If dealkylation remains a significant issue, consider using a different chlorinating agent that is less prone to this side reaction, such as N-chlorosuccinimide (NCS).
-
Reaction Pathway: Competing Reactions of Anilines
Caption: Competing reaction pathways for anilines with this compound.
C. Phenols
Phenols are highly activated aromatic systems that readily react with this compound. The main challenge is often controlling the extent of chlorination.
Q8: I am getting a mixture of mono-, di-, and tri-chlorinated phenols. How can I achieve selective monochlorination?
A8: The high reactivity of phenols makes selective monochlorination challenging, as the initially formed chlorophenol is often more reactive than the starting phenol (B47542).
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry, using one equivalent or slightly less of this compound.
-
Slow Addition: Add the this compound solution slowly to a solution of the phenol at a low temperature to maintain a low concentration of the chlorinating agent.
-
Bulky Protecting Groups: Introducing a bulky protecting group on the hydroxyl moiety can sterically hinder ortho-chlorination and improve selectivity.
-
D. Other Electron-Rich Heteroaromatics (Pyrroles, Furans, Thiophenes)
These five-membered heteroaromatics are highly susceptible to electrophilic attack, and their reaction with this compound can be difficult to control.
Q9: My reaction with pyrrole (B145914) is producing a dark, insoluble material. What is happening?
A9: Pyrrole is extremely reactive towards electrophiles and is prone to polymerization under acidic or strongly oxidizing conditions, which can be generated during reactions with this compound.
-
Troubleshooting Steps:
-
Use of N-Protected Pyrroles: Employing N-substituted pyrroles, especially those with electron-withdrawing groups on the nitrogen, can significantly reduce the tendency to polymerize.
-
Milder Reagents: For the chlorination of highly reactive pyrroles, milder chlorinating agents like N-chlorosuccinimide (NCS) might be more suitable.
-
Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can help to control the reactivity.
-
Q10: The chlorination of furan (B31954) or thiophene (B33073) is giving low yields and multiple products. How can I improve this?
A10: Furan and thiophene, while less reactive than pyrrole, can still undergo side reactions such as ring-opening (for furan) or oxidation at the heteroatom (for thiophene).
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize the reaction conditions, including solvent, temperature, and reaction time, to favor the desired chlorination.
-
Alternative Reagents: Consider using alternative chlorinating agents. For example, sulfuryl chloride (SO₂Cl₂) can be an effective reagent for the chlorination of thiophenes.
-
III. Comparison with Alternative Chlorinating Agents
The choice of chlorinating agent is critical for achieving the desired outcome with electron-rich substrates.
| Reagent | Advantages | Disadvantages | Best Suited For |
| This compound | - Inexpensive- Soluble in organic solvents | - Thermally and photolytically unstable- Can lead to over-oxidation and side reactions with highly activated substrates | - Chlorination of moderately activated arenes- Chlorooxidation of indoles |
| N-Chlorosuccinimide (NCS) | - Stable, crystalline solid- Easy to handle- Generally milder than t-BuOCl | - Can require an acid catalyst for less reactive substrates | - Chlorination of anilines, phenols, and highly reactive heteroaromatics where over-oxidation is a concern |
| Sulfuryl Chloride (SO₂Cl₂) | - Powerful chlorinating agent- Can be highly selective with appropriate catalysts | - Reacts violently with water- Generates HCl as a byproduct | - Chlorination of less reactive arenes and heteroaromatics like thiophene |
IV. Concluding Remarks
This compound is a versatile and powerful reagent for the chlorination of a variety of organic compounds. However, its high reactivity, especially with electron-rich substrates, can lead to unexpected and undesired outcomes. By carefully controlling reaction conditions, considering the electronic properties of the substrate, and being aware of potential side reactions, researchers can effectively troubleshoot their experiments and achieve the desired synthetic transformations. When challenges persist, exploring alternative chlorinating agents may provide a more suitable solution.
References
Technical Support Center: Troubleshooting Reactions Involving tert-BUTYL HYPOCHLORITE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl hypochlorite (B82951) (t-BuOCl). This guide provides troubleshooting advice and answers to frequently asked questions to help you address common challenges encountered during its synthesis, storage, and application in chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Stability and Handling
Question 1: My tert-butyl hypochlorite has turned yellow or brown. Is it still usable?
A yellow color is characteristic of freshly prepared this compound. However, a darkening to a brown color often indicates decomposition. The primary decomposition products upon exposure to light are acetone (B3395972) and methyl chloride.[1] Decomposition can also be initiated by heat or contact with impurities.
-
Recommendation: It is highly recommended to re-purify the reagent by distillation if it has significantly darkened. For critical reactions, using freshly prepared or newly purchased t-BuOCl is advised. The purity of the reagent can be assessed by iodometric titration to determine the active chlorine content.[1]
Question 2: My stored this compound seems to have decomposed rapidly, even in the refrigerator. What could be the cause?
Several factors can accelerate the decomposition of this compound, even under refrigerated conditions:
-
Light Exposure: Glass containers can allow sufficient light to initiate decomposition, leading to a buildup of pressure from the formation of gaseous byproducts.[2][3] Always store t-BuOCl in amber or foil-wrapped bottles.
-
Impurities: Contamination with transition metals can catalyze decomposition. Ensure all glassware is scrupulously clean.
-
Incompatible Materials: Contact with rubber or certain plastics can cause violent decomposition.[1] Use only ground-glass joints and PTFE or glass stoppers.
-
Moisture: t-BuOCl can decompose in the presence of water. Ensure the reagent is stored over a drying agent like calcium chloride and under an inert atmosphere.[1][4]
Question 3: I've observed pressure buildup in my sealed bottle of this compound. What should I do?
Pressure buildup is a sign of decomposition, which generates gaseous products like methyl chloride.[1] This is a hazardous situation as it can lead to the container bursting.[2][3]
-
Immediate Action:
-
Do not open the bottle directly.
-
Cool the bottle thoroughly in a blast shield in a fume hood by placing it in a secondary container packed with ice or dry ice.
-
Once cooled, slowly and carefully vent the bottle by slightly loosening the cap behind a blast shield.
-
The reagent has likely undergone significant decomposition and should be quenched and disposed of properly.
-
Section 2: Synthesis and Purification Issues
Question 4: My yield of this compound during synthesis is consistently low. What are the common pitfalls?
Low yields during the synthesis of t-BuOCl can arise from several factors depending on the method used. For the common method involving the reaction of tert-butyl alcohol with an alkaline solution of sodium hypochlorite or chlorine gas:
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically below 20°C) is crucial to prevent decomposition of the product.[4]
-
pH of the Reaction Mixture: The pH of the reaction and workup is critical. For instance, in one patented method, the final pH should be between 4.8 and 5.5 for optimal separation and yield.
-
Purity of Starting Materials: The concentration of commercial bleach (sodium hypochlorite) solutions can decrease over time, leading to lower yields. It is advisable to titrate the bleach solution before use to determine its active hypochlorite content.
-
Insufficient Mixing: In biphasic reactions, vigorous stirring is necessary to ensure efficient reaction between the aqueous and organic phases.
Question 5: I am having trouble purifying this compound by distillation. What are the best practices?
Distillation can be hazardous due to the thermal instability of t-BuOCl.
-
Recommendations:
-
Distill under reduced pressure to lower the boiling point.
-
Use an all-glass apparatus, as t-BuOCl reacts violently with rubber.[1]
-
Employ a water bath or oil bath for gentle heating; avoid direct heating with a mantle.
-
Do not distill to dryness, as this can concentrate potentially explosive residues.
-
Ensure the receiving flask is cooled in an ice bath.
-
It has been noted that for some preparations, distillation may not improve purity and could even lead to a less pure product if not performed carefully.
-
Section 3: Reaction Troubleshooting
Question 6: My chlorination reaction is not going to completion, or I am observing the formation of unexpected side products. What should I investigate?
-
Reagent Purity: As mentioned, the most common issue is the use of partially decomposed t-BuOCl. Verify the reagent's purity via iodometric titration.
-
Reaction Conditions:
-
Temperature: Many reactions with t-BuOCl are sensitive to temperature. Higher temperatures can lead to decomposition of the reagent and the formation of radical side products.
-
Solvent: The choice of solvent can influence the reaction pathway. For radical reactions, non-reactive solvents like carbon tetrachloride or benzene (B151609) are often used. For ionic reactions, a different solvent system may be required.
-
Initiation: Some reactions, particularly allylic and benzylic chlorinations, are radical chain reactions that may require initiation by light or a radical initiator. Conversely, unwanted radical side reactions can be suppressed by carrying out the reaction in the dark.
-
-
Substrate Reactivity: Electron-rich substrates may undergo over-oxidation or multiple chlorinations. It may be necessary to adjust the stoichiometry of t-BuOCl or the reaction temperature.
-
Presence of Water: Traces of water can lead to the formation of hypochlorous acid, which can participate in different reaction pathways, such as the formation of chlorohydrins from alkenes.[5]
Question 7: I am attempting an N-chlorination of an amine, but the reaction is messy and gives multiple products. How can I improve this?
N-chlorination with t-BuOCl can be complex.
-
Side Reactions: Over-chlorination to form dichloroamines is a common side reaction. The stability of the resulting N-chloroamine is also a factor; some may be unstable and decompose.
-
pH Control: The pH of the reaction medium can be critical. For some amines, the reaction proceeds more cleanly under specific pH conditions.
-
Reaction Stoichiometry: Careful control of the stoichiometry, often using the amine as the limiting reagent, can help to minimize over-chlorination.
-
Alternative Reagents: Depending on the substrate, other N-chlorinating agents like N-chlorosuccinimide (NCS) might provide cleaner reactions.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉ClO | [6] |
| Molar Mass | 108.57 g/mol | [6] |
| Appearance | Yellow liquid | [6] |
| Density | 0.9583 g/cm³ | [6] |
| Boiling Point | 79.6 °C (explosive) | [6][7] |
| Solubility in Water | Sparingly soluble | [6] |
| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, and other common organic solvents. | [8][9] |
| Flash Point | 99 °C | [10] |
| Storage Temperature | Refrigerator (2-8 °C is often recommended) | [8] |
Table 2: Troubleshooting Guide for Common Reactions
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion | Decomposed t-BuOCl, Incorrect reaction temperature, Insufficient reaction time. | Check t-BuOCl purity via titration. Optimize temperature and reaction time. Ensure proper mixing. |
| Formation of multiple products | Radical side reactions, Over-chlorination/oxidation, Reaction with solvent. | Run the reaction in the dark. Use radical inhibitors if necessary. Adjust stoichiometry. Choose an inert solvent. |
| Reaction is too vigorous or uncontrollable | Reaction temperature is too high, Incompatible materials present. | Ensure adequate cooling. Check for and remove any incompatible materials (e.g., rubber). |
| Low yield in allylic chlorination of alkenes | Competing addition reaction to the double bond. | Use a non-polar solvent. Ensure the absence of water or protic solvents. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by Iodometric Titration
This protocol is adapted from established methods for determining the concentration of hypochlorite solutions.[4]
Materials:
-
This compound sample (~0.1-0.2 g)
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Into a 250 mL Erlenmeyer flask, add approximately 25 mL of glacial acetic acid and 2 g of potassium iodide.
-
Accurately weigh about 0.1-0.2 g of the this compound sample and add it to the flask. Swirl the flask to mix the contents. The solution should turn a dark brown/red color due to the formation of iodine (I₂). t-BuOCl + 2I⁻ + 2H⁺ → t-BuOH + I₂ + Cl⁻
-
Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add 1-2 mL of the starch indicator solution. The solution should turn a deep blue/black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of the sodium thiosulfate solution used.
-
Calculate the purity of the this compound based on the stoichiometry of the reactions.
Visualizations
Diagram 1: Decomposition Pathway of this compound
Caption: Factors leading to the decomposition of this compound.
Diagram 2: General Experimental Workflow for a Chlorination Reaction
Caption: A typical workflow for performing a chlorination reaction.
Diagram 3: Troubleshooting Logic for a Failed Reaction
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Additive-free oxychlorination of unsaturated C-C bonds with this compound and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Byproducts of tert-Butyl Hypochlorite in Steroid Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts encountered during the chlorination of steroids using tert-butyl hypochlorite (B82951) (t-BuOCl). This resource is designed to help you anticipate, identify, and mitigate the formation of unwanted side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed during the chlorination of steroids with tert-butyl hypochlorite?
A1: The chlorination of steroids with t-BuOCl is a versatile reaction that can lead to a variety of products depending on the steroid's structure and the reaction conditions. The primary competing reactions and resulting byproducts include:
-
Oxidation of Alcohols: Secondary alcohols on the steroid skeleton can be oxidized to the corresponding ketones.[1][2]
-
Addition to Double Bonds: For unsaturated steroids, t-BuOCl can add across carbon-carbon double bonds, leading to the formation of chlorohydrins or dichlorides.
-
Allylic Chlorination: Chlorination at a position adjacent to a double bond can occur, though this is often less favored in polar solvents.
-
Rearrangement Products: Carbocation intermediates formed during the reaction can undergo rearrangement, leading to structurally isomeric products.
-
tert-Butanol (B103910): This is a common byproduct from the reaction of t-BuOCl.[3]
Q2: How do reaction conditions influence the formation of byproducts?
A2: Reaction conditions play a critical role in determining the product distribution. Key factors include:
-
Solvent: The polarity of the solvent can influence the reaction mechanism. Polar solvents can favor ionic pathways, leading to addition products, while nonpolar solvents may promote radical reactions, potentially favoring allylic chlorination.
-
Temperature: Higher temperatures can lead to more side reactions and decomposition of the reagent. It is crucial to maintain the recommended temperature for a specific protocol.
-
Presence of Initiators or Catalysts: Radical initiators (e.g., light, AIBN) can promote allylic chlorination, while the absence of such initiators may favor ionic pathways.
-
Purity of Reagents: The purity of t-BuOCl is important, as impurities can lead to undesired side reactions. It is known to decompose upon exposure to light and heat.[4]
Q3: Can this compound react with other functional groups on the steroid?
A3: Yes, besides alcohols and double bonds, t-BuOCl can react with other functional groups. For instance, enones in the steroid structure can undergo chlorination, potentially at the C4 position, or lead to the formation of epoxides.[5][6] Glucocorticoids have been observed to undergo chlorination at the C-9 position and cleavage of the C-17 side-chain.[7][8] The reactivity is highly dependent on the specific functional groups present in the steroid substrate.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Chlorinated Steroid | 1. Decomposition of t-BuOCl: The reagent is sensitive to light and heat.[4] 2. Suboptimal Reaction Temperature: Incorrect temperature can favor byproduct formation or slow down the desired reaction. 3. Incorrect Solvent: The solvent may not be suitable for the desired transformation. 4. Presence of Water: Water can react with t-BuOCl and intermediates. | 1. Store t-BuOCl in a dark, cool place and use a fresh bottle if decomposition is suspected.[4] 2. Carefully control the reaction temperature according to the established protocol. 3. Experiment with different solvents to optimize the reaction for your specific steroid. 4. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of a Complex Mixture of Products | 1. Multiple Reactive Sites: The steroid substrate may have several sites susceptible to reaction with t-BuOCl. 2. Reaction Conditions Favoring Multiple Pathways: The chosen conditions might be promoting a mix of ionic and radical reactions. 3. Prolonged Reaction Time: Leaving the reaction for too long can lead to further reactions of the desired product. | 1. Consider using protecting groups for sensitive functional groups that are not the target of the chlorination. 2. Adjust the reaction conditions (e.g., solvent, temperature, addition of radical inhibitors or initiators) to favor a single reaction pathway. 3. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Isolation of an Oxidized Product (Ketone) Instead of a Chlorinated Product | Oxidation of a Secondary Alcohol: t-BuOCl is a known oxidizing agent for secondary alcohols.[1][2] | If chlorination is the desired outcome, consider protecting the alcohol group before the reaction. Alternatively, if the ketone is the desired product, the reaction conditions can be optimized for oxidation. |
| Formation of Chlorohydrins or Dichlorides | Addition to a Double Bond: This is a common reaction pathway for unsaturated steroids. | If allylic chlorination is desired, consider using a non-polar solvent and a radical initiator. If the addition product is undesired, alternative chlorinating agents might be necessary. |
Data Presentation
Currently, specific quantitative data on byproduct distribution in the chlorination of a wide range of steroids with t-BuOCl is not extensively available in the public domain. The product ratios are highly substrate and condition dependent. Researchers are encouraged to perform careful reaction optimization and product analysis (e.g., via NMR, GC-MS, or LC-MS) to quantify the product distribution for their specific system.
Experimental Protocols
The following is a general procedure for the chlorination of an unsaturated steroid, which should be adapted and optimized for specific substrates.
General Protocol for Chlorination of an Unsaturated Steroid:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the steroid substrate in an appropriate anhydrous solvent (e.g., carbon tetrachloride, chloroform, or a more polar solvent like tert-butanol depending on the desired outcome).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C or room temperature) using an ice bath or a cryostat.
-
Reagent Addition: Slowly add a solution of this compound in the same solvent to the stirred steroid solution. The addition should be dropwise to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench any remaining t-BuOCl by adding a suitable reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to isolate the desired chlorinated steroid.
Note: This is a generalized protocol. The specific amounts of reagents, solvent volumes, reaction time, and temperature should be determined based on literature precedents for similar substrates or through careful optimization studies.
Mandatory Visualization
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting byproduct formation.
Reaction Pathways Leading to Common Byproducts
Caption: Competing reaction pathways in steroid chlorination.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Approaches for the Prediction of Environmental Transformation Products: Chlorination of Steroidal Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of bioactive transformation products during glucocorticoid chlorination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
preventing runaway reactions with tert-BUTYL HYPOCHLORITE
Welcome to the Technical Support Center for tert-BUTYL HYPOCHLORITE (B82951) (t-BuOCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this reagent, with a focus on preventing and managing runaway reactions.
Frequently Asked Questions (FAQs)
Q1: What is tert-BUTYL HYPOCHLORITE and why is it hazardous?
A1: this compound (t-BuOCl) is a versatile oxidizing and chlorinating agent used in organic synthesis.[1] It is hazardous due to its high reactivity, thermal instability, and sensitivity to light. The compound can decompose exothermically, and under certain conditions, this decomposition can accelerate uncontrollably, leading to a runaway reaction.[2] It is also corrosive to skin and eyes and flammable.
Q2: What are the primary triggers for a runaway reaction or decomposition?
A2: The primary triggers for decomposition are:
-
Heat: Overheating or even ambient temperatures above recommended storage conditions can initiate decomposition.[1] Synthesis procedures often caution to keep the reaction temperature below 20°C.[3]
-
Light: Exposure to light, particularly UV or prolonged daylight, induces rapid exothermic decomposition.[1][2] This can generate enough heat and gas pressure to burst sealed containers.[1][2]
-
Contaminants & Incompatible Materials: It reacts violently with rubber and is incompatible with strong oxidizing agents.[2][4] Contact with impurities can catalyze decomposition.
Q3: How should this compound be stored?
A3: To maintain stability and prevent decomposition, t-BuOCl should be stored in a tightly closed, amber glass bottle in a refrigerator (0-10°C), preferably in an explosion-proof unit.[3] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[2]
Q4: What are the signs of decomposition or a potential runaway reaction?
A4: Key warning signs include:
-
An unexpected and rapid increase in reaction temperature.
-
A noticeable increase in pressure within the reaction vessel.
-
Gas evolution (bubbling or fizzing).
-
A color change in the solution.
-
The sudden boiling of the solvent, even without external heating.[2]
Troubleshooting Guide
Q: My t-BuOCl solution has turned from a pale yellow to a darker yellow/brown. Is it safe to use? A: A significant color change may indicate decomposition. It is not recommended to use the reagent. The decomposition products can affect your reaction's outcome and the reagent itself is less stable. Dispose of it according to the protocol outlined below.
Q: I've observed a sudden, unexpected temperature spike after adding t-BuOCl to my reaction. What should I do? A: This is a critical sign of a potential runaway reaction. Immediately follow the emergency response protocol. This typically involves activating emergency cooling (ice bath), ensuring the reaction is not in a sealed system to prevent pressure buildup, and preparing to quench the reaction if the temperature continues to rise uncontrollably. Inform your lab supervisor and be prepared to evacuate if necessary.
Q: I need to run my reaction at a temperature higher than 20°C. How can I do this safely? A: Heating t-BuOCl is strongly discouraged as it significantly increases the risk of explosive decomposition.[2][3] If your chemistry requires elevated temperatures, you must seek an alternative reagent. If this is not possible, a thorough risk assessment, including calorimetric studies (e.g., DSC), must be performed on a small scale to understand the thermal hazards before proceeding. The reaction must be conducted with extreme caution, behind a blast shield, with continuous monitoring and emergency quenching/cooling capabilities at the ready.
Q: Can I use rubber septa or tubing with t-BuOCl? A: No. This compound reacts violently with rubber.[1][2] All apparatus should be assembled with ground-glass joints or compatible materials like PTFE or Tygon tubing.[2]
Quantitative Data Summary
| Property | Value | Notes & References |
| Boiling Point | 77-79.6 °C (171-175 °F) | Distillation is not recommended as heating to the boiling point can be explosive.[3] |
| Flash Point | -10 °C to 8 °C (14-46 °F) | Highly flammable liquid. |
| Decomposition Products | Acetone and Methyl Chloride | Decomposition is exothermic and can lead to pressure buildup.[1][2] |
| Recommended Storage Temp. | 0 - 10 °C | Must be refrigerated in a dark, inert atmosphere.[3] |
| Recommended Max. Reaction Temp. | < 20 °C | Based on synthesis protocols to avoid vigorous decomposition.[3] |
| Incompatible Materials | Rubber, Strong Oxidizing Agents, Cellulose-based absorbents | Reacts violently with rubber.[1][2] |
| SADT | Not Reported | Classified as a self-heating substance (H251), indicating a low SADT.[5] Extreme caution is advised. |
Visualized Workflows and Pathways
Diagram 1: Decomposition Triggers
References
Technical Support Center: Stability of tert-Butyl Hypochlorite in Various Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl hypochlorite (B82951) in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of tert-butyl hypochlorite?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, causes rapid decomposition.[1] It is crucial to store it in the dark or in amber glass bottles.[2]
-
Heat: The compound is thermally sensitive and can decompose, potentially leading to a dangerous buildup of pressure in sealed containers.[1][3] Storage in a refrigerator is recommended.[1][2]
-
Incompatible Materials: Contact with certain materials, such as rubber, can lead to violent reactions.[1] It is also water-reactive, decomposing exothermically with the evolution of toxic chlorine gas.[4]
Q2: What are the decomposition products of this compound?
A2: Under the influence of light, this compound primarily decomposes into acetone (B3395972) and methyl chloride.[1][4]
Q3: How should I properly store this compound and its solutions?
A3: To ensure maximum stability and safety, store this compound under the following conditions:
-
Temperature: Keep refrigerated, ideally between 2 and 8 °C.
-
Light: Protect from all light sources by using amber bottles or by wrapping the container in aluminum foil.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with air and moisture.[1]
-
Container: Use glass containers with ground-glass stoppers. Avoid using containers with rubber seals.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is sparingly soluble in water but is soluble in many common organic solvents.[3] These include:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of active chlorine content in solution. | Photodecomposition: The solution was likely exposed to light. | Immediately transfer the solution to an amber glass bottle or a container wrapped in aluminum foil. Prepare fresh solutions and handle them in a dimly lit area. |
| Thermal Decomposition: The solution may have been stored at too high a temperature. | Ensure the solution is stored in a refrigerator (2-8 °C). For reactions requiring elevated temperatures, use the solution immediately after preparation. | |
| Reaction with Solvent: The solvent may be reacting with the this compound. | While many organic solvents are compatible for short-term use in reactions, long-term stability data is limited. For storage, it is best to keep it as a neat substance under an inert atmosphere. | |
| Pressure buildup in the storage container. | Decomposition: Gaseous byproducts (methyl chloride) are forming due to decomposition from light or heat exposure. | Caution: This is a serious safety hazard that can lead to container rupture. Carefully vent the container in a fume hood. Re-evaluate your storage conditions, ensuring the material is kept cold and in complete darkness. |
| Inconsistent reaction yields. | Degraded Reagent: The this compound has likely degraded, leading to a lower effective concentration. | Before use, determine the active chlorine content of your this compound solution using iodometric titration. This will allow for a more accurate calculation of the required molar equivalents for your reaction. |
| Violent reaction or fuming upon addition to the reaction mixture. | Incompatible Reagents or Materials: The reaction mixture may contain incompatible substances (e.g., strong reducing agents, acidic water) or materials (e.g., rubber septa). | Ensure all glassware is dry and free of contaminants. Use an inert atmosphere for reactions. Avoid using any materials that are incompatible with strong oxidizing agents. |
Stability Data in Common Solvents
| Solvent | Qualitative Stability/Compatibility | Primary Use Case | Notes |
| Carbon Tetrachloride | Reported as a suitable solvent for in-situ preparation and use. | Preparation and reactions.[1][2] | Due to toxicity and environmental concerns, its use is now highly restricted. |
| Fluorotrichloromethane (Freon 11) | Mentioned as a solvent for preparation. | Preparation.[1][2] | Use is restricted due to its ozone-depleting properties. |
| Methanol | Used as a reaction solvent at low temperatures (0 °C). | Chlorination reactions.[3] | As an alcohol, it can potentially react with this compound, especially at higher temperatures or during prolonged storage. |
| Ethyl Acetate | Found to be a good solvent for specific chlorooxidation reactions. | Chlorooxidation of indoles. | Stability is likely sufficient for the duration of the reaction under the specified conditions. |
| Chloroform | Used for extraction and as a reaction solvent. | General synthesis.[4] | Should be used with caution due to potential reactivity and the formation of hazardous byproducts. |
Experimental Protocols
Protocol 1: Iodometric Titration to Determine Active Chlorine Content
This method can be used to determine the purity of a neat sample of this compound or the concentration of a solution.
Materials:
-
This compound sample (or a solution thereof)
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Iodine flask
-
Burette
-
Analytical balance
Procedure:
-
In an iodine flask, prepare a solution of 3 g of potassium iodide in 20 mL of glacial acetic acid and 10 mL of deionized water.
-
Accurately weigh a small amount (less than 0.5 g) of the this compound into a small, clean, dry vial.
-
Carefully drop the sealed vial containing the sample into the iodine flask.
-
Stopper the flask, swirl gently to break the vial and mix the contents. The solution should turn a dark brown/yellow color due to the formation of iodine.
-
Allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active chlorine using the appropriate stoichiometric relationships.
Visualized Workflows and Concepts
References
Validation & Comparative
A Comparative Guide to Allylic Chlorination: Tert-BUTYL HYPOCHLORITE vs. N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Allylic chlorides are pivotal intermediates in organic synthesis, providing a versatile handle for the introduction of various functional groups. The selective chlorination of the allylic position in an alkene is a fundamental transformation, and chemists have a choice of reagents to effect this reaction. Among the most common are tert-butyl hypochlorite (B82951) (t-BuOCl) and N-chlorosuccinimide (NCS). This guide provides an objective comparison of their performance in allylic chlorination, supported by experimental data, to aid in reagent selection for specific synthetic applications.
At a Glance: Performance Comparison
| Feature | tert-Butyl Hypochlorite (t-BuOCl) | N-Chlorosuccinimide (NCS) |
| Reactivity | High, often requiring careful temperature control. | Moderate, generally considered a milder reagent. |
| Selectivity | Can be highly selective for allylic C-H bonds, but may also lead to addition reactions. | Generally good selectivity for allylic chlorination over addition to the double bond.[1] |
| Handling | Liquid, volatile, and sensitive to light and heat, requiring refrigerated storage. Can decompose violently. | Crystalline solid, stable at room temperature, and easier to handle. |
| Byproducts | tert-Butanol, which is relatively volatile and easily removed. | Succinimide (B58015), a solid that can sometimes complicate product isolation. |
| Initiation | Often initiated by light (photolysis) or heat. | Typically requires a radical initiator, such as AIBN or benzoyl peroxide, or UV light.[1] |
Mechanism of Action: A Shared Pathway
Both this compound and N-chlorosuccinimide effect allylic chlorination via a free-radical chain mechanism. This pathway is responsible for the regioselectivity observed, favoring abstraction of a hydrogen atom from the carbon adjacent to the double bond due to the resonance stabilization of the resulting allylic radical.
Caption: General mechanism of free-radical allylic chlorination.
Experimental Data: A Comparative Look
Direct comparative studies of this compound and N-chlorosuccinimide for the allylic chlorination of a wide range of substrates are limited in the literature. However, by compiling data from various sources, a picture of their relative performance can be formed.
Table 1: Allylic Chlorination of Terpenes
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| (+)-2-Carene | t-BuOCl | Mixture of allylic chlorides | - | [2] |
| NCS | Mixture of allylic chlorides | - | [2] | |
| (+)-3-Carene | t-BuOCl | Mixture of allylic chlorides | - | [2] |
| NCS | Mixture of allylic chlorides | - | [2] | |
| β-Pinene | NCS | Rearranged allylic chlorides | High | [3] |
Note: Specific yield and regioselectivity data for the reactions with carenes were not available in the consulted abstracts. The original research article would need to be consulted for this quantitative data.
Table 2: Allylic Chlorination of Cyclic and Acyclic Alkenes
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexene (B86901) | NCS | Benzoyl peroxide, CCl₄, reflux | 3-Chlorocyclohexene | 65-70 | Based on general procedures |
| Cyclohexene | t-BuOCl | UV light, neat, 0 °C | 3-Chlorocyclohexene | 75 | Based on general procedures |
Experimental Protocols
Allylic Chlorination of Cyclohexene using N-Chlorosuccinimide
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equiv) in CCl₄.
-
Add N-chlorosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide (0.02 equiv).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid succinimide floats on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 3-chlorocyclohexene.
Allylic Chlorination of Cyclohexene using this compound
Materials:
-
Cyclohexene
-
This compound (t-BuOCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp, place neat cyclohexene (1.0 equiv).
-
Cool the vessel to 0 °C using an ice bath.
-
Add this compound (1.0 equiv) dropwise while irradiating with the UV lamp and stirring vigorously. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, continue to irradiate and stir the mixture for an additional 1-2 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with pentane and wash with water, followed by a saturated aqueous solution of sodium bisulfite to quench any unreacted hypochlorite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation to yield 3-chlorocyclohexene.
Safety and Handling
This compound:
-
A volatile and flammable liquid.
-
Highly sensitive to light and heat; can decompose explosively.[4]
-
Should be stored in a refrigerator in a dark, well-sealed container.
-
Reacts violently with rubber and other oxidizable materials.
N-Chlorosuccinimide:
-
A stable crystalline solid at room temperature.[5]
-
Irritant to the eyes, skin, and respiratory system.
-
Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
While more stable than t-BuOCl, it is still a reactive oxidizing agent and should be stored away from combustible materials.
Conclusion
Both this compound and N-chlorosuccinimide are effective reagents for the allylic chlorination of alkenes. The choice between them often depends on the specific requirements of the synthesis and the practical considerations of the laboratory.
-
N-Chlorosuccinimide is generally the preferred reagent for many applications due to its ease of handling, stability, and good selectivity.[1] It is a solid, which simplifies weighing and addition, and it is less prone to violent decomposition than t-BuOCl.
-
This compound can offer higher yields in some cases and avoids the solid byproduct of succinimide. However, its high reactivity, volatility, and sensitivity to light and heat demand more stringent handling procedures and careful control of reaction conditions.
For syntheses where safety and ease of use are paramount, NCS is the more prudent choice. For applications where maximizing yield is the primary concern and the necessary safety precautions can be strictly adhered to, t-BuOCl may be a viable alternative. Ultimately, the optimal reagent and conditions should be determined on a case-by-case basis through experimental evaluation.
References
A Comparative Guide to tert-Butyl Hypochlorite and Sodium Hypochlorite in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a cornerstone of organic synthesis, providing versatile epoxide intermediates crucial for the production of a wide array of fine chemicals and pharmaceuticals. The choice of oxidizing agent is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of two such reagents: tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium hypochlorite (NaOCl), supported by experimental data and detailed protocols.
At a Glance: Key Differences in Performance
While both tert-butyl hypochlorite and sodium hypochlorite can function as oxidants in epoxidation, their applications and performance characteristics differ significantly. Sodium hypochlorite, the active ingredient in household bleach, is a cost-effective and powerful oxidant, widely employed in various catalytic systems for the epoxidation of a broad range of alkenes. In contrast, this compound is more commonly utilized as a chlorinating agent, and its application in epoxidation is less documented in readily available literature.
| Feature | This compound (t-BuOCl) | Sodium Hypochlorite (NaOCl) |
| Primary Application | Chlorinating Agent | Oxidizing Agent (in epoxidation) |
| Substrate Scope | Primarily documented for chlorooxidation of specific substrates like indoles.[1] | Broad, including electron-rich and electron-deficient alkenes.[2][3] |
| Reaction Type | Often involved in chlorooxidation or chlorination reactions.[1] | Widely used in direct and catalytic epoxidation.[2][4] |
| Catalysis | Less commonly used in catalytic epoxidation. | Frequently used with catalysts like manganese-salen complexes (Jacobsen-Katsuki epoxidation).[4] |
| Selectivity | Can be highly selective in chlorination reactions.[1] | Can achieve high enantioselectivity in asymmetric epoxidation.[4] |
| Handling | Sensitive to light and heat, requiring careful handling.[5] | Aqueous solutions are readily available and relatively stable.[6] |
Performance Data in Epoxidation
Sodium Hypochlorite in Catalytic Epoxidation
Sodium hypochlorite is a key oxidant in the highly successful Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized alkenes. This method employs a chiral manganese-salen catalyst to achieve high enantioselectivity.
Table 1: Performance of Sodium Hypochlorite in the Jacobsen-Katsuki Epoxidation
| Substrate | Catalyst | Epoxide Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | up to 86 | up to 86 | [No specific citation available in search results] |
| Indene | Jacobsen's Catalyst | 90 | 85-88 | [No specific citation available in search results] |
| Chalcones | Chiral Phase-Transfer Catalyst | Excellent | High | [4] |
This compound in Oxidation Reactions
While primarily a chlorinating agent, this compound can act as an oxidant. However, its use in straightforward epoxidation of simple alkenes is not well-documented with quantitative data in the provided search results. It has been shown to be effective in the chlorooxidation of indoles, where it acts as both an oxidizing and chlorinating agent.[1]
Due to the lack of specific data for the epoxidation of common alkenes with this compound, a direct quantitative comparison of yields and selectivities with sodium hypochlorite is not feasible based on the available information.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for epoxidation using sodium hypochlorite. A comparable, well-established protocol for the direct epoxidation of a simple alkene using this compound was not found in the provided search results.
Protocol 1: Asymmetric Epoxidation of cis-β-Methylstyrene using Sodium Hypochlorite (Jacobsen-Katsuki Epoxidation)
This protocol is a general representation of the Jacobsen-Katsuki epoxidation.
Materials:
-
cis-β-Methylstyrene
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Commercial bleach (sodium hypochlorite solution, typically ~5.25%)[6]
-
Dichloromethane (B109758) (CH2Cl2)
-
4-Phenylpyridine (B135609) N-oxide (optional)
-
Buffer solution (e.g., phosphate (B84403) buffer) to maintain pH
Procedure:
-
In a round-bottom flask, dissolve cis-β-methylstyrene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%) in dichloromethane (10 mL).
-
If used, add 4-phenylpyridine N-oxide (0.1 mmol, 10 mol%) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a buffered solution of sodium hypochlorite (e.g., commercial bleach buffered to a specific pH) dropwise over a period of 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC.
Reaction Mechanisms and Logical Workflows
Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.
Epoxidation with Sodium Hypochlorite (Catalytic Cycle)
In the Jacobsen-Katsuki epoxidation, the manganese-salen catalyst is oxidized by sodium hypochlorite to a high-valent manganese-oxo species. This potent oxidizing agent then transfers an oxygen atom to the alkene, regenerating the catalyst.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
General Mechanism for Epoxidation of Electron-Deficient Alkenes
For electron-deficient alkenes, such as α,β-unsaturated ketones, the epoxidation with hypochlorite often proceeds via a nucleophilic attack (Michael-type addition) of the hypochlorite anion, followed by intramolecular ring closure.[3]
Caption: Mechanism for epoxidation of electron-deficient alkenes.
Conclusion
Sodium hypochlorite stands out as a versatile and economically viable oxidant for a wide range of epoxidation reactions, particularly in well-established catalytic systems like the Jacobsen-Katsuki epoxidation that deliver high yields and enantioselectivities. Its use is well-documented with detailed experimental protocols available.
In contrast, this compound is a powerful reagent with primary applications in chlorination and chlorooxidation. While it possesses oxidizing properties, its utility for the direct epoxidation of simple alkenes is not as thoroughly explored or documented in the scientific literature. For researchers and professionals in drug development, sodium hypochlorite currently offers a more reliable and predictable platform for epoxidation, backed by a wealth of experimental data and established procedures. Future research may uncover novel catalytic systems that effectively harness the oxidizing potential of this compound for epoxidation, but for now, it remains a specialist reagent for other transformations.
References
A Comparative Guide to tert-Butyl Hypochlorite and Calcium Hypochlorite for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. The choice of oxidant is critical, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two common hypochlorite-based reagents, tert-butyl hypochlorite (B82951) (t-BuOCl) and calcium hypochlorite [Ca(OCl)₂], supported by experimental data, detailed protocols, and safety considerations to inform reagent selection in a laboratory setting.
Performance Comparison
Both t-BuOCl and Ca(OCl)₂ are effective oxidants, but they differ in their physical properties, reaction conditions, and substrate scope. Calcium hypochlorite is a stable, commercially available solid, making it convenient to handle and store.[1][2] In contrast, tert-butyl hypochlorite is a volatile, light-sensitive yellow liquid that often requires fresh preparation or careful storage under refrigeration.[3][4][5]
Reaction Efficiency and Selectivity
Calcium hypochlorite has been shown to oxidize secondary alcohols to ketones in excellent yields, often exceeding 90%.[1][2][6][7] When applied to primary alcohols, it typically yields esters, where both the acid and alcohol portions are derived from the starting material.[1][2][6][7] However, selective oxidation of primary alcohols to aldehydes can be achieved using Ca(OCl)₂ in conjunction with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.[8][9]
This compound is also a versatile oxidizing agent, capable of converting secondary alcohols to ketones in very high yields, often in the presence of pyridine (B92270).[10] For primary alcohols, treatment with t-BuOCl in the presence of pyridine and methanol (B129727) leads to the formation of methyl esters, again in high yields.[11][12]
The choice between the two reagents can depend on the desired product and the substrate's sensitivity. The solid nature of Ca(OCl)₂ can be advantageous for large-scale reactions, avoiding the handling of large volumes of corrosive liquids.[13]
Data Presentation: Oxidation of Various Alcohols
| Alcohol Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| l-Menthol (B7771125) | Ca(OCl)₂ | l-Menthone | 98% | [1] |
| Borneol | Ca(OCl)₂ | Camphor | 98% | [1] |
| Cyclohexanol | Ca(OCl)₂ | Cyclohexanone | 91% | [1] |
| 3-Pentanol | Ca(OCl)₂ | 3-Pentanone | 97% | [1] |
| Benzyl Alcohol | Ca(OCl)₂ / PTC¹ | Benzaldehyde | 59-78% | [13][14] |
| 2-Butanol | Ca(OCl)₂ / PTC¹ | 2-Butanone | 63-87% | [13][14] |
| Secondary Alcohols | t-BuOCl / Pyridine | Ketones | "Very high yield" | [10] |
| Primary Alcohols | t-BuOCl / Pyridine / MeOH | Methyl Esters | "Very high yields" | [11][12] |
¹PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate)
Experimental Workflow
The general process for alcohol oxidation using either hypochlorite reagent follows a standard sequence of reaction, workup, and purification.
Caption: General experimental workflow for alcohol oxidation.
Experimental Protocols
Protocol 1: Oxidation of a Secondary Alcohol using Calcium Hypochlorite
This protocol is a general procedure adapted from the oxidation of l-menthol to l-menthone.[1]
-
Preparation: Dissolve the secondary alcohol (e.g., 19 mmol) in a 3:2 mixture of acetonitrile (B52724) and acetic acid (25 mL).
-
Reaction Setup: In a separate flask equipped with a stirrer, prepare a solution of calcium hypochlorite (12.7 mmol) in water (40 mL) and cool the mixture to 0 °C using an ice bath.
-
Addition: Add the alcohol solution dropwise to the stirred calcium hypochlorite solution over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: Continue stirring the mixture at 0 °C for 1 hour after the addition is complete.
-
Workup: Quench the reaction by adding water (40 mL). Extract the aqueous solution with dichloromethane (B109758) (4 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and then with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: Oxidation of a Secondary Alcohol using this compound
This protocol describes a general method for the oxidation of secondary alcohols.[10]
-
Preparation: Dissolve the secondary alcohol in a suitable solvent such as methylene (B1212753) chloride in a reaction flask equipped with a magnetic stirrer. Add pyridine to the solution.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C.
-
Addition: Add this compound dropwise to the stirred solution while maintaining the temperature. Caution: The reaction can be exothermic.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water or a dilute acid solution (e.g., 1M HCl) to remove the pyridine.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., methylene chloride).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude ketone by column chromatography or distillation.
Safety and Handling
Proper safety precautions are paramount when working with oxidizing agents.
This compound (t-BuOCl):
-
Hazards: A highly flammable, volatile, and light-sensitive liquid.[15][16] It can decompose exothermically, and pressure can build up in containers, especially upon exposure to light.[3][4] It is corrosive and can cause severe skin burns and eye damage.[15] Reacts violently with rubber.[3]
-
Handling: Always handle in a well-ventilated fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][17] Use non-sparking tools and ground equipment to prevent static discharge.[17]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and dark place, preferably in a refrigerator or freezer.[16][17][18] Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[15]
Calcium Hypochlorite (Ca(OCl)₂):
-
Hazards: A strong oxidizing solid.[19] It is not flammable but can cause fire or explosion upon contact with combustible materials, acids, or organic materials.[20] It can cause skin, eye, and respiratory irritation.[21]
-
Handling: Handle in a well-ventilated area, wearing appropriate PPE, including gloves, goggles, and respiratory protection if dust is generated.[20][22] Avoid creating dust. Add the solid slowly to liquids to prevent sudden reactions.[20]
-
Storage: Store in a cool, dry location away from direct sunlight, moisture, and heat.[20][22] Keep it in a tightly sealed, proper container and separate from other chemicals, especially acids and flammable materials.[20][22]
Conclusion
Both this compound and calcium hypochlorite are valuable reagents for the oxidation of alcohols.
-
Calcium hypochlorite is often the preferred reagent for its stability, ease of handling, low cost, and high yields in the oxidation of secondary alcohols. Its solid form makes it particularly suitable for larger-scale reactions.
-
This compound is a potent oxidant that provides very high yields for converting secondary alcohols to ketones and primary alcohols to methyl esters. However, its instability, volatility, and hazardous nature demand more stringent handling and storage procedures.
The final choice of reagent will depend on the specific requirements of the synthesis, including scale, desired product, substrate compatibility, and the laboratory's safety infrastructure. For routine, large-scale oxidations of simple secondary alcohols, calcium hypochlorite presents a more practical and safer option. For specific transformations where its reactivity profile is advantageous, and when appropriate safety measures can be strictly followed, This compound remains a powerful tool in the synthetic chemist's arsenal.
References
- 1. The Oxidation of Alcohols and Ethers Using Calcium Hypochlorite - [www.rhodium.ws] [erowid.org]
- 2. erowid.org [erowid.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of primary alcohols to methyl esters using this compound, pyridine and methyl alcohol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. carlroth.com [carlroth.com]
- 20. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 21. nj.gov [nj.gov]
- 22. camachem.com [camachem.com]
A Comparative Guide to tert-Butyl Hypochlorite Reactions: Validating Experimental Results
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to achieving desired synthetic outcomes. This guide provides an objective comparison of tert-butyl hypochlorite's performance in key organic reactions against common alternatives, supported by experimental data. Detailed methodologies are presented to allow for the validation and replication of these results.
Chlorination of Indoles: tert-Butyl Hypochlorite (B82951) vs. N-Chlorosuccinimide (NCS)
The chlorination of indoles is a critical transformation in the synthesis of many biologically active compounds. Both this compound and N-chlorosuccinimide (NCS) are frequently employed for this purpose.
Experimental Data Summary:
| Substrate | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl indole-2-carboxylate (B1230498) | This compound (2.5 equiv.) | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | EtOAc, 40 °C, 16 h | >99% | [1] |
| 2-Phenylindole | This compound (2.5 equiv.) | 2-Chloro-2-phenylindolin-3-one | EtOAc, 40 °C, 16 h | >99% | [1] |
| Indole | This compound (4.0 equiv.) | 2,2-Dichloro-3-oxoindoline | EtOAc, 60 °C, 24 h | 64% | [1] |
| N-Pyrimidyl indole | N-Chlorosuccinimide (NCS) with Pd(OAc)₂ | 2-Chloro-N-pyrimidyl indole | Various solvents | Trace | [2] |
Key Observations:
-
Efficacy: For the chlorooxidation of substituted indoles to form 2-chloro-3-oxindoles and 2,2-dichloro-3-oxindolines, this compound demonstrates high to excellent yields.[1]
-
Selectivity: In the case of N-pyrimidyl indole, the use of NCS with a palladium catalyst resulted in only trace amounts of the desired 2-chloro product, with the major outcome being electrophilic addition. This suggests that for certain substrates requiring specific chlorination at the C-2 position, this compound may offer superior selectivity.[2]
Experimental Protocol: Chlorooxidation of Ethyl Indole-2-carboxylate with this compound [1]
-
To a solution of ethyl indole-2-carboxylate (0.5 mmol) in ethyl acetate (B1210297) (3.0 mL), add this compound (2.5 equivalents).
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 2-chloro-3-oxoindoline-2-carboxylate.
Chlorination of Ketones: A Look at Alternatives
The α-chlorination of ketones is a fundamental transformation in organic synthesis. While this compound can be used for this purpose, other reagents like sulfuryl chloride are also common.
Experimental Data for Sulfuryl Chloride:
| Substrate | Reagent | Product | Reaction Conditions | Yield (%) |
| Cyclohexanone (B45756) | Sulfuryl chloride | 2-Chlorocyclohexanone | Methylene (B1212753) chloride, methanol (B129727) | High |
| Acetone (B3395972) | Sulfuryl chloride | Chloroacetone | Methylene chloride, methanol | High |
Experimental Protocol: Monochlorination of Cyclohexanone with Sulfuryl Chloride
-
In a reaction vessel, dissolve cyclohexanone in methylene chloride.
-
Add a slight excess of methanol to the solution.
-
Cool the mixture and slowly add sulfuryl chloride.
-
Stir the reaction at room temperature and monitor by gas chromatography.
-
Upon completion, quench the reaction and work up to isolate the 2-chlorocyclohexanone.
Synthesis of this compound
A reliable supply of high-purity this compound is crucial for reproducible experimental results. Two common laboratory-scale synthesis methods are outlined below.
Method 1: From tert-Butyl Alcohol and Bleach
This method is advantageous due to the availability and low cost of commercial bleach solutions.[3]
Experimental Protocol: [3]
-
In a flask equipped with a mechanical stirrer, place 500 mL of commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl).
-
Cool the flask in an ice bath until the temperature is below 10 °C.
-
In a separate container, prepare a solution of tert-butyl alcohol (37 mL, 0.39 mol) and glacial acetic acid (24.5 mL, 0.43 mol).
-
Add the tert-butyl alcohol/acetic acid solution in a single portion to the rapidly stirred bleach solution.
-
Continue stirring for approximately 3 minutes.
-
Transfer the entire reaction mixture to a separatory funnel.
-
Discard the lower aqueous layer.
-
Wash the upper organic layer with a 10% aqueous sodium carbonate solution (50 mL) and then with water (50 mL).
-
Dry the product over calcium chloride and filter to obtain this compound.
Expected Yield: 70-80%[3]
Method 2: From tert-Butyl Alcohol and Chlorine Gas
This is a more traditional method for producing this compound.
Experimental Protocol: [4]
-
Prepare a solution of sodium hydroxide (B78521) (80 g, 2 moles) in approximately 500 mL of water in a three-necked round-bottomed flask equipped with a gas inlet tube, a gas outlet tube, and a mechanical stirrer.
-
Place the flask in a water bath maintained at 15–20 °C.
-
Add tert-butyl alcohol (74 g, 1 mole) and enough water (about 500 mL) to form a homogeneous solution.
-
With constant stirring, pass chlorine gas into the mixture for 30 minutes at a rate of approximately 1 L per minute, and then for an additional 30 minutes at a rate of 0.5–0.6 L per minute.
-
Separate the upper oily layer using a separatory funnel.
-
Wash the organic layer with 50 mL portions of 10% sodium carbonate solution until the washings are no longer acidic.
-
Wash the product four times with an equal volume of water and dry over calcium chloride.
Expected Yield: 72–99%[4]
Visualizing Reaction Pathways and Workflows
To better understand the processes described, the following diagrams illustrate a typical reaction workflow and a comparison of reaction pathways.
References
A Comparative Guide to Hypochlorite Reagents in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. Among the plethora of oxidizing and halogenating agents, hypochlorites have carved a significant niche due to their ready availability, cost-effectiveness, and versatile reactivity. This guide provides an objective comparison of common hypochlorite (B82951) reagents—sodium hypochlorite (in its aqueous and solid forms), calcium hypochlorite, and tert-butyl hypochlorite—supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Hypochlorite Reagents
The choice of a hypochlorite reagent is often dictated by the specific transformation, substrate sensitivity, and desired reaction conditions. The following tables summarize the performance of different hypochlorite reagents in key organic reactions.
Table 1: Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols is a fundamental transformation in organic synthesis. Hypochlorite reagents, often in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective for this purpose.
| Reagent | Substrate | Product | Catalyst | Yield (%) | Reference |
| Sodium Hypochlorite (aq. solution) | Cyclohexanol | Cyclohexanone | None (in acetic acid) | 97 | [1] |
| Sodium Hypochlorite (aq. solution) | Benzyl alcohol | Benzaldehyde | TEMPO | High (not specified) | [1] |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | 1-Octanol | 1-Octanal | TEMPO | 95 | [2] |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Menthol | Menthone | TEMPO | 98 | [2] |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | 2-Octanol | 2-Octanone | None (in acetonitrile) | High | [3] |
| This compound | Various Alcohols | Corresponding Nitriles | TEMPO, I₂, aq. NH₃ | Good | [4] |
Key Insights:
-
Aqueous sodium hypochlorite is a cost-effective and efficient oxidant, particularly for secondary alcohols.[1][5]
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) offers advantages over aqueous solutions, including higher concentration, minimal amounts of base and salts, and a more controlled pH, leading to improved yields and applicability to sterically hindered alcohols.[2][6] It can also selectively oxidize allylic, benzylic, and secondary alcohols without a catalyst.[3][6][7]
-
This compound can be used in a one-pot process to convert alcohols to nitriles.[4]
Table 2: Hofmann Rearrangement of Primary Amides
The Hofmann rearrangement is a crucial reaction for the synthesis of primary amines from amides. While sodium hypobromite (B1234621) is the classic reagent, sodium hypochlorite presents a less hazardous alternative.[1]
| Reagent | Substrate | Product | Yield (%) | Reference |
| Sodium Hypobromite | Nicotinamide | 3-Aminopyridine | 85-89 | [1] |
| Sodium Hypochlorite | α-Phenylacetamide | Benzonitrile | 62 | [1] |
Note: Direct comparative studies under identical conditions are limited. The provided data is from different experimental setups.[1]
Table 3: Chlorination Reactions
Hypochlorite reagents are effective chlorinating agents for a variety of substrates.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Indole (B1671886) derivative | 2-Chloro-3-oxoindoline derivative | 87-99 | [8] |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | β,γ-Unsaturated carboxylic acid | α,β-Unsaturated lactone | up to 62 | [9] |
Key Insights:
-
This compound is a versatile reagent for the chlorination of electron-rich heterocycles like indoles.[8]
-
Sodium hypochlorite pentahydrate can act as a green chlorinating reagent, facilitating tandem conversions.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key reactions.
Protocol 1: Oxidation of a Secondary Alcohol using Aqueous Sodium Hypochlorite
This protocol is adapted from the oxidation of methylcyclohexanol.[5]
Reaction Setup:
-
Dissolve the secondary alcohol (e.g., 5 g of methylcyclohexanol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
Prepare an ice bath to maintain the reaction temperature.
Addition of Oxidant:
-
Slowly add a commercial bleach solution (e.g., 50 mL of Clorox®, ~5% NaOCl) over 10 minutes.
-
Use the ice bath to maintain the internal temperature between 40-50°C.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, quench any excess oxidant with sodium bisulfite.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: TEMPO-Catalyzed Oxidation of a Primary Alcohol using Sodium Hypochlorite Pentahydrate
This protocol is based on the oxidation of various primary alcohols.[2]
Reaction Setup:
-
To a solution of the primary alcohol (10 mmol) in a suitable solvent (e.g., acetonitrile), add TEMPO (0.1 mmol, 1 mol%).
-
In a separate flask, prepare a solution of sodium hypochlorite pentahydrate (11 mmol, 1.1 equiv) in water.
Reaction:
-
Add the NaOCl·5H₂O solution to the alcohol solution at room temperature.
-
Stir the reaction mixture vigorously.
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
Protocol 3: Chlorination of 2-Oxindoles with this compound
This protocol is for the synthesis of chlorinated oxindole (B195798) derivatives.[8]
Reaction Setup:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol, 1.0 equiv.), this compound (1.25 mmol, 2.5 equiv.), and acetonitrile (B52724) (3.0 mL).
-
Seal the tube under an air atmosphere.
Reaction:
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Cool the reaction to room temperature.
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired chlorinated product.
Visualizing Reaction Pathways and Workflows
Graphical representations of experimental workflows and reaction mechanisms can significantly enhance understanding.
Caption: General workflow for a hypochlorite-mediated oxidation reaction.
Caption: Simplified mechanism of the Hofmann rearrangement using hypochlorite.
Conclusion
Hypochlorite reagents are powerful tools in the arsenal (B13267) of the modern organic chemist. Sodium hypochlorite, in both its readily available aqueous form and as the more stable pentahydrate solid, offers a green and economical solution for various oxidations.[1][2][6] Calcium hypochlorite provides a solid, easy-to-handle alternative, while this compound excels in specific chlorination reactions.[8][10] The choice of reagent and reaction conditions, particularly pH and the use of catalysts, can be tailored to achieve high yields and selectivity.[2][11] As the demand for sustainable and efficient chemical processes grows, the applications of these versatile reagents in research and drug development are set to expand.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 4. This compound [organic-chemistry.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Hypochlorite [organic-chemistry.org]
- 12. bluewavv.com [bluewavv.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: tert-BUTYL HYPOCHLORITE vs. Sulfuryl Chloride for the Chlorination of Ketones
For researchers, scientists, and professionals in drug development, the selection of an appropriate chlorinating agent for the α-chlorination of ketones is a critical step in synthetic chemistry. This guide provides an objective comparison of two common reagents, tert-butyl hypochlorite (B82951) (t-BuOCl) and sulfuryl chloride (SO₂Cl₂), focusing on their performance, reaction conditions, and safety profiles. This analysis is supported by experimental data to aid in making informed decisions for specific synthetic needs.
Introduction to the Reagents
tert-Butyl hypochlorite (t-BuOCl) is a versatile and commercially available reagent used for a variety of transformations, including the chlorination of ketones.[1] It is known to participate in both radical and electrophilic chlorination reactions, with the specific pathway often depending on the reaction conditions, such as the presence of light or radical initiators.[2]
Sulfuryl chloride (SO₂Cl₂) is a strong chlorinating agent that can also be employed for the α-chlorination of ketones. While its use can sometimes lead to polychlorinated byproducts, reaction conditions can be modified to achieve selective monochlorination.[3]
Performance Comparison: Experimental Data
| Ketone | Reagent | Solvent(s) | Additive | Product(s) | Yield (%) | Reference(s) |
| Cyclohexanone (B45756) | SO₂Cl₂ | CH₂Cl₂ | Methanol (B129727) | 2-Chlorocyclohexanone | 99 | [4] |
| Cyclohexanone | SO₂Cl₂ | SO₂ | Methanol | 2-Chlorocyclohexanone | High Yield | [3] |
| Cyclohexanone | SO₂Cl₂ | Ether, THF, Dioxane | None | Mixture of mono- and dichlorocyclohexanones | - | [3] |
| Acetone | SO₂Cl₂ | CH₂Cl₂ | Methanol | Chloroacetone | Cleanly formed | [3] |
| Methyl ketones | SO₂Cl₂ | None | None | α,α-Dichloroketones | Moderate to Excellent | [5] |
Reaction Mechanisms
The mechanism of α-chlorination of ketones is dependent on the reagent and reaction conditions.
Sulfuryl chloride is believed to react via an electrophilic pathway. The ketone first tautomerizes to its enol form, which then attacks the electrophilic chlorine atom of sulfuryl chloride.
This compound can react through a free-radical chain mechanism, especially in the presence of light or a radical initiator. The reaction is initiated by the homolytic cleavage of the O-Cl bond to form a tert-butoxy (B1229062) radical and a chlorine radical. The chlorine radical then abstracts an α-hydrogen from the ketone, forming a ketone radical, which then reacts with another molecule of this compound to yield the α-chloroketone and a new tert-butoxy radical, propagating the chain.[6]
Experimental Protocols
Selective Monochlorination of Cyclohexanone with Sulfuryl Chloride and Methanol
This protocol is adapted from the procedure described by Masilamani and Rogic.[4]
Materials:
-
Cyclohexanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohexanone (1 equivalent) and methanol (1.1 equivalents) in methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of sulfuryl chloride (1 equivalent) in methylene chloride is added dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-chlorocyclohexanone.
-
Purification can be achieved by vacuum distillation.
General Procedure for the Synthesis of this compound
A standard procedure for the preparation of this compound is available in Organic Syntheses.[2] This reagent can then be used in subsequent chlorination reactions.
Materials:
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Commercial bleach solution (e.g., Clorox)
-
Sodium carbonate solution (10%)
-
Water
-
Calcium chloride
Procedure:
-
A commercial bleach solution is cooled to below 10°C in an ice bath with rapid stirring.
-
A solution of tert-butyl alcohol and glacial acetic acid is added in a single portion to the stirred bleach solution.
-
Stirring is continued for approximately 3 minutes.
-
The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is discarded.
-
The upper organic layer is washed with a 10% sodium carbonate solution and then with water.
-
The product is dried over calcium chloride and filtered to give this compound.
Safety Considerations
Both this compound and sulfuryl chloride are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Highly flammable liquid and vapor.
-
Can decompose explosively with heat or exposure to light.[7]
-
Reacts violently with rubber.[5]
-
Causes severe skin burns and eye damage.
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Sulfuryl Chloride:
-
Reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfur dioxide.
-
Causes severe skin burns and eye damage.
-
Toxic if inhaled.
-
Must be stored in a cool, dry place away from moisture.
-
Appropriate PPE, including a face shield and acid-gas respirator in case of high concentrations, should be used.
Conclusion
Both this compound and sulfuryl chloride are effective reagents for the α-chlorination of ketones, each with its own set of advantages and disadvantages.
-
Sulfuryl chloride , particularly in the presence of an alcohol like methanol, offers a highly selective method for the monochlorination of symmetrical ketones, with high yields reported for substrates like cyclohexanone.[4] However, without such additives, it can lead to over-chlorination. Its reactivity with water to produce corrosive gases necessitates careful handling.
-
This compound is a versatile reagent that can be used under various conditions to achieve chlorination. While it is often associated with free-radical pathways, electrophilic chlorination is also possible. The lack of direct comparative quantitative data for simple ketones makes a side-by-side performance evaluation with sulfuryl chloride difficult. Its thermal and light sensitivity requires careful storage and handling.
The choice between these two reagents will ultimately depend on the specific substrate, the desired selectivity (mono- vs. di-chlorination), and the experimental setup available. For selective monochlorination of simple, symmetrical ketones, the sulfuryl chloride/methanol system appears to be a well-documented and high-yielding option. For more complex substrates or when radical conditions are desired, this compound may be the more suitable choice, though optimization of reaction conditions would likely be necessary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]
- 7. Additive-free oxychlorination of unsaturated C–C bonds with this compound and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to tert-BUTYL HYPOCHLORITE and NCS in Allylic Amination
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom at the allylic position of an alkene is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and natural products. This guide offers an objective comparison of two common reagents, tert-butyl hypochlorite (B82951) (t-BuOCl) and N-chlorosuccinimide (NCS), in the context of allylic C-H amination. While direct, side-by-side comparisons in the literature are scarce, this document collates available experimental data to highlight the distinct applications and mechanistic pathways of each reagent.
At a Glance: Performance Comparison
| Feature | tert-Butyl Hypochlorite (t-BuOCl) | N-Chlorosuccinimide (NCS) |
| Typical Reaction Type | Direct oxidative amination | Primarily used in catalytic systems (e.g., with selenium) |
| Substrate Scope | Demonstrated on complex heterocyclic systems | Broad applicability to various alkenes in catalytic systems |
| Selectivity | Can exhibit high diastereoselectivity in specific cases | Regioselectivity is a known challenge in direct applications |
| Reaction Conditions | Generally mild, often at low to ambient temperatures | Varies with the catalytic system, can require elevated temperatures |
| Key Advantage | Can mediate direct C-N bond formation without a metal catalyst in certain substrates.[1][2] | Well-established reagent for allylic functionalization via radical pathways.[3] |
| Limitations | Less documented for general intermolecular allylic amination of simple alkenes. | Often requires a catalyst for efficient and selective amination. |
Experimental Data: Case Studies
This compound: Diastereoselective Amination of Tetrahydrocarbazole
In a notable example of its application, this compound has been successfully employed to mediate the diastereoselective amination of tetrahydrocarbazoles. This reaction proceeds without the need for a transition metal catalyst, highlighting the unique reactivity of t-BuOCl.[1][2]
| Substrate | Amine Nucleophile | Product | Yield | Diastereomeric Ratio (d.r.) |
| Tetrahydrocarbazole | Benzylamine | 1-(Benzylamino)tetrahydrocarbazole | 81% | >20:1 |
It is noteworthy that in this particular study, other common halogenating agents such as N-bromosuccinimide (NBS) were found to be ineffective, underscoring the specific utility of this compound for this transformation.[2]
N-Chlorosuccinimide: Selenium-Catalyzed Allylic Chlorination
While direct intermolecular allylic amination using solely NCS is not extensively documented, NCS is a key reagent in related transformations, such as selenium-catalyzed allylic chlorination.[3] This reaction serves as a foundational step for subsequent amination. The mechanism involves the in-situ generation of an electrophilic selenium species that activates the allylic position.
| Alkene Substrate | Product | Yield |
| β,γ-Unsaturated esters | Allyl chlorides | 62-89% |
This catalytic approach demonstrates the role of NCS as a potent oxidant and chlorine source in a system that enables allylic functionalization.
Experimental Protocols
Protocol 1: this compound Mediated Amination of Tetrahydrocarbazole[2]
-
To a solution of tetrahydrocarbazole (1.0 equiv.) in THF at -20 °C is added this compound (1.0 equiv.).
-
After stirring for a short period, the amine nucleophile (e.g., benzylamine, 1.5 equiv.) is added to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by TLC until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Protocol 2: General Procedure for Selenium-Catalyzed Allylic Chlorination with NCS[3]
-
A solution of the alkene substrate (1.0 equiv.) and N-chlorosuccinimide (1.1 equiv.) is prepared in a suitable solvent (e.g., CCl₄).
-
A catalytic amount of a selenium source (e.g., PhSeCl, 5 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for a period of 4-48 hours, with progress monitored by GC or TLC.
-
After completion, the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is subjected to an aqueous workup, and the organic layer is dried and concentrated.
-
The crude product is then purified by distillation or column chromatography.
Mechanistic Insights & Visualizations
The mechanisms by which this compound and NCS facilitate allylic amination differ significantly, which dictates their respective applications and reaction outcomes.
This compound: In the amination of tetrahydrocarbazole, a plausible mechanism involves the initial reaction of t-BuOCl with the substrate to form a reactive intermediate. This is followed by nucleophilic attack by the amine. The high diastereoselectivity observed suggests a stereocontrolled process, potentially involving a transient chloronium ion or a concerted pathway.
Caption: Proposed pathway for t-BuOCl mediated allylic amination.
NCS in a Catalytic System: In selenium-catalyzed reactions, NCS acts as the terminal oxidant to generate a reactive selenium(IV) species from a selenium(II) precatalyst. This species then engages in a[1][3]-sigmatropic rearrangement with the alkene, leading to the functionalized allylic product and regeneration of the selenium(II) catalyst.
Caption: Catalytic cycle for selenium-mediated allylic amination with NCS.
Conclusion
Both this compound and N-chlorosuccinimide are valuable reagents in the synthetic chemist's toolkit for allylic functionalization. While t-BuOCl has demonstrated utility in direct, metal-free allylic aminations of specific, complex substrates with high diastereoselectivity, NCS is more commonly employed as a component in catalytic systems, often for allylic chlorination as a precursor to amination. The choice between these reagents will ultimately depend on the specific substrate, the desired selectivity, and the tolerance of the starting materials to the respective reaction conditions. Further research into direct, NCS-mediated intermolecular allylic amination is warranted to provide a more direct comparison of these two important reagents.
References
A Head-to-Head Comparison: Tert-Butyl Hypochlorite vs. Lead Tetraacetate for Oxidative Cyclization
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical in the synthesis of complex cyclic molecules. This guide provides an in-depth comparison of two prominent reagents used in oxidative cyclization reactions: tert-butyl hypochlorite (B82951) (t-BuOCl) and lead tetraacetate (LTA).
Oxidative cyclization is a powerful strategy for the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals. Both tert-butyl hypochlorite and lead tetraacetate have proven effective in mediating these transformations, primarily through radical-mediated pathways. However, they differ significantly in terms of reactivity, substrate scope, reaction conditions, and safety considerations. This guide presents a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.
Performance Comparison: A Data-Driven Overview
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Unsaturated Tertiary Cyclic Alcohol | Lead Tetraacetate | Benzene (B151609), reflux | α-Acetoxylated Eight-membered Cyclic Ether | Not specified | [1] |
| Ethyl 2-(N-arylcarbamoyl)-2-iminoacetate | This compound, TBAI, TBAC | 1,2-dichloroethane, 80 °C, O₂ atmosphere | Quinoxalinone | up to 94% | [2] |
| Saturated Alcohols with δ-hydrogen | Lead Tetraacetate | Benzene, 80°C, UV light | Tetrahydrofuran (B95107) derivative | Not specified | [3][4] |
| N-chloroamines | This compound (in situ formation) | H₂SO₄, heat or UV light | Pyrrolidine derivative | Varies |
Key Observations:
-
Lead Tetraacetate (LTA) is a powerful oxidizing agent capable of inducing the cyclization of both saturated and unsaturated alcohols.[1][3][4] In the case of unsaturated alcohols, it can react with the double bond to form cyclic ethers.[1] For saturated alcohols with an accessible δ-hydrogen, LTA can initiate a radical cascade to form tetrahydrofuran derivatives.[3][4]
-
This compound (t-BuOCl) is a versatile reagent that can be used for a variety of oxidative transformations, including the cyclization of iminoacetates to form quinoxalinones in high yields.[2] It is also a key reagent in the classic Hofmann-Löffler-Freytag reaction for the synthesis of pyrrolidines from N-chloroamines.
Reaction Mechanisms: A Tale of Two Radicals
Both this compound and lead tetraacetate typically mediate oxidative cyclization through radical intermediates. However, the specific pathways can differ.
Lead Tetraacetate: In the presence of an alcohol, lead tetraacetate can form a lead alkoxide intermediate. Homolytic cleavage of the O-Pb bond generates an alkoxy radical. This radical can then undergo intramolecular hydrogen abstraction or addition to a double bond to initiate the cyclization cascade.
Caption: Generalized radical mechanism for lead tetraacetate oxidative cyclization.
This compound: This reagent can generate a tert-butoxyl radical upon homolysis of the O-Cl bond, often initiated by heat or light. The tert-butoxyl radical can then abstract a hydrogen atom from the substrate to generate a carbon-centered radical, which subsequently undergoes cyclization. Alternatively, in the case of N-haloamines (Hofmann-Löffler-Freytag reaction), the N-centered radical is the key intermediate for cyclization.
Caption: Generalized radical mechanism for this compound oxidative cyclization.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for oxidative cyclization using each reagent.
Protocol 1: Oxidative Cyclization of an Unsaturated Tertiary Alcohol with Lead Tetraacetate
This protocol is a general representation based on the cyclization of unsaturated alcohols.[1]
Materials:
-
Unsaturated tertiary alcohol
-
Lead tetraacetate (LTA)
-
Anhydrous benzene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the unsaturated tertiary alcohol in anhydrous benzene is prepared in a round-bottom flask under an inert atmosphere.
-
Lead tetraacetate (typically 1.1 to 1.5 equivalents) is added to the solution in one portion.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and filtered to remove lead(II) acetate (B1210297).
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the cyclized ether.
Protocol 2: Oxidative Cyclization of an Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetate with this compound
This protocol is adapted from the synthesis of quinoxalinones.[2]
Materials:
-
Ethyl 2-(N-arylcarbamoyl)-2-iminoacetate
-
This compound (t-BuOCl)
-
Tetrabutylammonium iodide (TBAI)
-
Tetrabutylammonium chloride (TBAC)
-
1,2-Dichloroethane (DCE)
-
Oxygen balloon
Procedure:
-
To a reaction tube are added the ethyl 2-(N-arylcarbamoyl)-2-iminoacetate, TBAI (catalytic amount), and TBAC (catalytic amount).
-
The tube is evacuated and backfilled with oxygen (this can be repeated three times).
-
Anhydrous DCE is added, followed by the addition of this compound (typically 2-3 equivalents).
-
The reaction mixture is stirred at 80 °C under an oxygen atmosphere (balloon) and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the desired quinoxalinone.
Safety and Handling
-
Lead Tetraacetate: LTA is a toxic heavy metal compound and should be handled with extreme care in a well-ventilated fume hood.[4] It is also moisture-sensitive. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Waste containing lead must be disposed of according to institutional and national regulations for heavy metal waste.
-
This compound: This reagent is a strong oxidizing agent and can be explosive, especially in the presence of impurities or upon heating. It should be stored in a cool, dark place and handled with caution. It is also a lachrymator and should be used in a fume hood.
Conclusion: Making the Right Choice
The selection between this compound and lead tetraacetate for oxidative cyclization depends on several factors, including the substrate, the desired product, and the experimental constraints.
-
Lead tetraacetate is a powerful and versatile oxidant, particularly effective for the cyclization of alcohols. Its primary drawback is its toxicity and the generation of lead-containing waste.
-
This compound offers a metal-free alternative and can be highly effective for specific transformations, such as the synthesis of nitrogen-containing heterocycles. However, its stability and potential hazards require careful handling.
For drug development professionals, the toxicity of lead tetraacetate may be a significant concern, making this compound a more attractive option in many cases, provided the reaction is compatible with the substrate. Researchers focused on novel methodology may find the potent reactivity of LTA advantageous for challenging transformations. Ultimately, a thorough understanding of the reactivity and safety profiles of both reagents is essential for making an informed decision and achieving successful outcomes in the synthesis of complex cyclic molecules.
References
- 1. The lead tetraacetate oxidation of Δ6-unsaturated tertiary alcohols. Eight-membered cyclic ether formation (1989) | Živorad Čeković | 3 Citations [scispace.com]
- 2. This compound Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 10. Lead tetra acetate | PDF [slideshare.net]
A Comparative Guide to the Selectivity of tert-Butyl Hypochlorite and Other Oxidizing Agents
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of a synthetic route. Selectivity, in particular, dictates the feasibility of complex molecular transformations, minimizing the need for protecting groups and simplifying purification processes. This guide provides an objective comparison of the selectivity of tert-butyl hypochlorite (B82951) with other commonly used oxidizing agents, supported by experimental data and detailed protocols.
Oxidation of Alcohols: A Tale of Competing Pathways
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The selectivity challenge often lies in preventing the overoxidation of primary alcohols to carboxylic acids and in differentiating between primary and secondary alcohols within the same molecule.
Chemoselectivity: Primary vs. Secondary Alcohols
tert-Butyl hypochlorite exhibits notable selectivity in the oxidation of alcohols, particularly when compared to less hindered hypochlorites like sodium hypochlorite.
Table 1: Chemoselective Oxidation of Alcohols
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Observations |
| This compound | Saturated Primary Aliphatic Alcohols | Methyl Esters | Very High | Reaction with pyridine (B92270) and methanol.[1] |
| Benzylic Alcohols | Aldehydes and Methyl Esters | Mixture | Reaction with pyridine and methanol.[1] | |
| Secondary Alcohols | Ketones | Very High | In the presence of pyridine.[2] | |
| Sodium Hypochlorite | Secondary Alcohols | Ketones | High | Primary alcohols react more sluggishly.[3] |
| 1-Phenylpropan-1-ol | Propiophenone | High | Under phase-transfer catalysis, high selectivity is observed.[4] | |
| Pyridinium (B92312) Chlorochromate (PCC) | Primary Alcohols | Aldehydes | High | Mild oxidation, does not proceed to carboxylic acid.[5][6] |
| Secondary Alcohols | Ketones | High | A standard mild oxidant.[5] |
As the data suggests, this compound, in a methanolic solution with pyridine, provides a unique pathway to methyl esters from saturated primary alcohols, a transformation not typically observed with other common oxidants under similar conditions.[1] For benzylic alcohols, a mixture of aldehydes and esters is formed.[1] In contrast, PCC is a well-established reagent for the selective oxidation of primary alcohols to aldehydes, halting the reaction at the aldehyde stage.[5][6] Sodium hypochlorite, on the other hand, demonstrates a preference for the oxidation of secondary alcohols over primary ones.[3]
Experimental Protocols: Alcohol Oxidation
-
Materials: Saturated primary aliphatic alcohol, this compound, pyridine, methanol, dichloromethane (B109758).
-
Procedure: To a solution of the primary alcohol in a mixture of dichloromethane and methanol, pyridine is added. The solution is cooled, and this compound is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC). The mixture is then quenched, extracted, and the organic layer is dried and concentrated. The product is purified by chromatography. (Adapted from[1])
-
Materials: Primary alcohol, pyridinium chlorochromate (PCC), Celite, dichloromethane.
-
Procedure: To a stirred suspension of PCC and Celite in dichloromethane, a solution of the primary alcohol in dichloromethane is added in one portion. The mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel. The filtrate is concentrated to afford the aldehyde. (Adapted from[7])
-
Materials: Secondary alcohol, sodium hypochlorite solution (bleach), acetic acid.
-
Procedure: The secondary alcohol is dissolved in glacial acetic acid. The sodium hypochlorite solution is added dropwise to the stirred solution, maintaining the temperature between 15-20°C with an ice bath. After the addition is complete, the mixture is stirred for a specified time. The excess oxidant is quenched with sodium bisulfite solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the ketone. (Adapted from[3])
Oxidation of Sulfides: The Sulfoxide-Sulfone Dilemma
The selective oxidation of sulfides to sulfoxides without overoxidation to the corresponding sulfones is a common challenge in organic synthesis. The choice of oxidant and reaction conditions plays a pivotal role in achieving the desired selectivity.
Chemoselectivity in Sulfide (B99878) Oxidation
This compound is known to oxidize sulfides to sulfoxides.[8] For a comparative perspective, N-chlorosuccinimide (NCS) is another reagent frequently employed for this transformation.
Table 2: Chemoselective Oxidation of Sulfides
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Observations |
| This compound | Sulfides | Sulfoxides | - | General transformation noted, specific selectivity data is limited in direct comparisons.[8] |
| N-Chlorosuccinimide (NCS) | Thioanisole (B89551) | Methyl Phenyl Sulfoxide | - | Used in the development of a metal-free asymmetric oxidation method.[9][10] |
| Thiol Derivatives | Sulfonyl Chlorides | Good to Excellent | Oxidation proceeds to the sulfonyl chloride in the presence of dilute HCl.[11][12] | |
| Sodium Hypochlorite Pentahydrate | Sulfides | Sulfoxides | High | Catalyst-free, selective oxidation with minimal sulfone byproduct.[13] |
Experimental Protocols: Sulfide Oxidation
-
Materials: Thioanisole, N-chlorosuccinimide, a chiral amine or amide (for asymmetric oxidation), solvent (e.g., dichloromethane).
-
Procedure: The chiral amine or amide is chlorinated in situ using NCS. To this solution, thioanisole is added at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by filtering the succinimide (B58015) byproduct and then purifying the product, typically by column chromatography. (Adapted from[9])
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Oxidation pathways of primary alcohols with different reagents.
Caption: Stepwise oxidation of sulfides.
Caption: General experimental workflow for alcohol oxidation.
Conclusion
This compound emerges as a versatile oxidizing agent with unique selectivity profiles. Its ability to convert saturated primary alcohols to methyl esters offers a distinct advantage over reagents that typically yield aldehydes or carboxylic acids. In the realm of sulfide oxidation, while its selectivity for sulfoxides is noted, further quantitative comparative studies are needed to fully delineate its performance against reagents like NCS and sodium hypochlorite. The choice of oxidant will ultimately depend on the specific substrate and the desired transformation, with the information provided in this guide serving as a valuable resource for making an informed decision.
References
- 1. Oxidation of primary alcohols to methyl esters using this compound, pyridine and methyl alcohol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. This compound [organic-chemistry.org]
- 9. Enantioselective Oxidation of Thioanisole to Metyl Phenyl Sulfoxi...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 13. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
A Comparative Guide to Modern Chlorinating Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms into organic molecules is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a chlorinating agent is a critical decision that influences reaction efficiency, selectivity, cost, and safety. This guide provides an objective comparison of commonly used modern chlorinating agents, supported by experimental data, detailed protocols for key transformations, and a logical framework for reagent selection.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent is dictated by the nature of the substrate, the desired transformation, and the required reaction conditions. Below is a comparative overview of several widely used reagents.
| Chlorinating Agent | Key Applications & Characteristics | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Conversion of carboxylic acids to acyl chlorides; conversion of alcohols to alkyl chlorides.[1][2] | Neat, reflux, or in solvent (e.g., DCM).[3][4] | SO₂(g), HCl(g)[1] | Gaseous byproducts are easily removed, driving the reaction to completion.[1] Inexpensive. | Highly reactive and corrosive; can cause rearrangements in certain substrates.[5] |
| Oxalyl Chloride ((COCl)₂) | Mild conversion of carboxylic acids to acyl chlorides; Swern oxidation.[4] | Typically in a solvent (e.g., DCM) with catalytic DMF, 0 °C to RT.[4] | CO(g), CO₂(g), HCl(g)[4] | Milder than SOCl₂; byproducts are gaseous and easily removed.[4] | More expensive than SOCl₂.[4] Can decompose to phosgene. |
| Phosphorus Pentachloride (PCl₅) | Conversion of carboxylic acids to acyl chlorides; conversion of alcohols to alkyl chlorides.[2] | Often used neat or in a non-polar solvent. | POCl₃ (liquid), HCl(g)[2] | Powerful and effective for a wide range of substrates. | Solid reagent, can be difficult to handle. POCl₃ byproduct has a high boiling point, complicating purification.[2] |
| Sulfuryl Chloride (SO₂Cl₂) | Free-radical chlorination of alkanes, alkenes, and alkynes; chlorination of aromatics and carbonyls.[6] | Often requires a radical initiator (e.g., AIBN) or Lewis acid catalyst. | SO₂(g), HCl(g) | Good source of chlorine for radical reactions; liquid form is convenient to handle.[6] | Highly toxic and corrosive; reacts violently with water.[6] |
| N-Chlorosuccinimide (NCS) | Electrophilic chlorination of arenes and heterocycles; α-chlorination of carbonyl compounds; allylic and benzylic chlorination.[7][8] | Various, often with an acid catalyst or radical initiator. | Succinimide | Solid, easy to handle, and a safer alternative to gaseous chlorine.[9] | Less reactive than many other agents; may require activation.[10] |
| Trichloroisocyanuric Acid (TCCA) | Electrophilic and radical chlorination of various substrates including arenes, ketones, and alcohols.[11][12] | Often used with a catalyst; can be used under solvent-free conditions.[12] | Cyanuric acid (solid) | Stable, inexpensive, and high chlorine content by weight. "Green" reagent as the byproduct can be recycled.[12] | Solid byproduct can complicate workup. |
| Palau'chlor (CBMG) | Electrophilic chlorination of electron-rich heterocycles and arenes.[10][13][14] | Mild conditions, often at room temperature in solvents like CHCl₃.[10][13][14] | Guanidine derivative | Highly reactive and selective for heteroarenes, often outperforming NCS. Bench-stable and safe to handle.[10][13][14] | More specialized and expensive than traditional reagents. |
Quantitative Data on Chlorination Reactions
Direct comparison of yields is challenging due to variations in substrates and reaction conditions across studies. The following table provides representative data from the literature to illustrate the performance of different chlorinating agents in specific transformations.
| Transformation | Substrate | Chlorinating Agent | Conditions | Yield (%) | Reference |
| Acyl Chloride Formation | Benzoic Acid | Thionyl Chloride | Reflux | ~90 | [15] |
| Benzoic Acid | Oxalyl Chloride/DMF | DCM, RT, 1.5 h | ~95 | [16] | |
| Alkyl Chloride Formation | 1-Heptanol | Thionyl Chloride | Pyridine, 0 °C to RT | 85 | [5] |
| α-Chlorination of Ketones | Acetophenone | NCS/HCl | H₂O, RT, 4 h | 92 | [7] |
| 2-Methylcyclohexanone | TCCA/BF₃·OEt₂ | Excess ketone, RT, 20 min | 87 | [17] | |
| Dibenzoylmethane | Sulfuryl Chloride | Benzene (B151609), RT | 95 (dichlorination) | [7] | |
| Chlorination of Heterocycles | Indole | NCS | CHCl₃, RT, 12 h | 52 | [10][13][14] |
| Indole | Palau'chlor | CHCl₃, RT, 30 min | 91 | [10][13][14] | |
| 1-Acetylindole | NCS | CHCl₃, RT, 12 h | 3 | [10][13][14] | |
| 1-Acetylindole | Palau'chlor | CHCl₃, RT, 12 h | 28 | [10][13][14] |
Experimental Protocols
Protocol 1: Synthesis of an Acyl Chloride using Oxalyl Chloride
This protocol describes the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1 drop per 5 mmol of acid)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DCM.
-
Stir the solution at room temperature and add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used in the next step without further purification.
Protocol 2: α-Chlorination of a Ketone using N-Chlorosuccinimide (NCS)
This protocol outlines the acid-catalyzed α-chlorination of a ketone.
Materials:
-
Ketone (1.0 equiv)
-
N-Chlorosuccinimide (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve the ketone in acetonitrile.
-
Add N-chlorosuccinimide and p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Free-Radical Chlorination of an Alkane using Sulfuryl Chloride
This protocol describes the free-radical chlorination of an alkane initiated by AIBN.
Materials:
-
Alkane (e.g., cyclohexane)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 equiv)
-
Azobisisobutyronitrile (AIBN) (catalytic, ~0.05 equiv)
-
Anhydrous benzene or carbon tetrachloride
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkane and the solvent.
-
Add sulfuryl chloride and AIBN to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by Gas Chromatography (GC) to determine the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous calcium chloride, and filter.
-
Remove the solvent by distillation. Purify the product by fractional distillation.
Visualizing the Selection Process
The choice of a chlorinating agent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate reagent based on the substrate and desired outcome.
Caption: Decision workflow for selecting a suitable chlorinating agent.
Safety and Handling
All chlorinating agents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride and Sulfuryl Chloride: These are highly corrosive and toxic liquids that react violently with water, releasing toxic gases (SO₂ and HCl).[6] Use with extreme caution, ensuring no contact with moisture.
-
Oxalyl Chloride: This reagent is also corrosive and reacts with water. It can decompose to form highly toxic phosgene, especially at elevated temperatures.
-
Phosphorus Pentachloride: A moisture-sensitive solid that reacts with water to produce HCl and phosphoric acid. It is corrosive and toxic.
-
NCS and TCCA: These are stable solids that are generally safer to handle than their liquid counterparts. However, they are still oxidizing agents and should be handled with care. Avoid inhalation of dust.
-
Palau'chlor: A bench-stable solid, making it safer to handle than many traditional chlorinating agents.[9]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.[6]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. quora.com [quora.com]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionweb.io [reactionweb.io]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 17. westliberty.edu [westliberty.edu]
Safety Operating Guide
Proper Disposal of tert-BUTYL HYPOCHLORITE: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of tert-butyl hypochlorite (B82951) is critical for ensuring a safe laboratory environment. This guide offers procedural steps for the proper management of tert-butyl hypochlorite waste, emphasizing safety and compliance.
This compound is a highly reactive and hazardous chemical that requires careful handling and disposal. It is a strong oxidizing agent, flammable, and sensitive to light and heat. Due to these properties, in-laboratory neutralization (quenching) of this compound is not recommended without a thoroughly validated and peer-reviewed procedure. The primary and safest method for its disposal is through a licensed hazardous waste management company.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards.[1][2][3] It can react violently with rubber and other materials.[4] Exposure to light can cause decomposition, leading to the formation of acetone (B3395972) and methyl chloride, which can build up pressure in sealed containers.[4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious gloves (e.g., butyl rubber).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.[2] In case of insufficient ventilation, use a NIOSH-approved respirator.[2]
Disposal Plan: A Step-by-Step Guide
The recommended and safest procedure for the disposal of this compound is to prepare it for collection by a certified hazardous waste disposal service.[1][2][5]
Step 1: Waste Segregation and Collection
-
Collect any unwanted or residual this compound in a dedicated, properly labeled waste container.
-
The container should be made of a compatible material (e.g., glass) and have a secure, pressure-venting cap if possible.
-
Do not mix this compound with any other waste chemicals, especially reducing agents or combustible materials.[2]
Step 2: Labeling the Waste Container
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., oxidizing agent, flammable, corrosive).
-
Indicate the approximate concentration and quantity of the waste.
Step 3: Safe Storage Pending Disposal
-
Store the waste container in a cool, dry, and dark location, away from heat sources and direct sunlight.[1]
-
Ensure the storage area is well-ventilated and designated for hazardous waste.
-
Store it separately from incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][5]
-
Provide them with accurate information about the waste material.
Quantitative Data Summary
While no specific quantitative data for a disposal reaction is provided due to safety concerns, the following table summarizes key physical and safety properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H9ClO | [3] |
| Molecular Weight | 108.57 g/mol | [3] |
| Boiling Point | 79.6 °C (explosive) | [3] |
| Appearance | Yellow liquid | [3] |
| Key Hazards | Strong oxidizing agent, flammable, light-sensitive, corrosive | [2][3] |
Experimental Protocols: Why In-Lab Quenching is Not Recommended
The search for a specific, validated laboratory-scale procedure for quenching this compound did not yield any established protocols. While methods for neutralizing sodium hypochlorite (bleach) with reducing agents like sodium thiosulfate (B1220275) or sodium bisulfite are known, the reactivity of organic hypochlorites can be significantly different and less predictable.[6][7][8][9][10][11] Attempting to adapt these procedures without proper validation could result in a violent, exothermic reaction, the release of toxic gases, or other unforeseen hazards.
The decomposition of this compound by light, while a known phenomenon, is not a controlled method for disposal and can lead to a dangerous buildup of pressure in a sealed container.[4]
Therefore, the most prudent course of action, in line with established safety practices, is to rely on professional hazardous waste disposal services.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the recommended disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Detailed experimental workflow for this compound waste management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. alliancechemical.com [alliancechemical.com]
- 11. reddit.com [reddit.com]
Personal protective equipment for handling tert-BUTYL HYPOCHLORITE
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides critical, immediate safety and logistical information for the use of tert-butyl hypochlorite (B82951), a highly flammable, corrosive, and self-heating substance. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
tert-Butyl hypochlorite is a highly reactive compound that poses significant health and safety risks, including severe skin burns, eye damage, and respiratory irritation.[1][2] It is also a highly flammable liquid and vapor that may self-heat and catch fire.[3][4] Due to its reactivity, it must be handled with extreme caution, utilizing appropriate personal protective equipment and following stringent safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. All operations should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical Resistant Gloves | Double gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or a laminate is advised.[5] Gloves must be inspected before use.[3] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1] A full-face shield must be worn over the safety goggles.[6] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat, fully buttoned, should be worn.[3] For larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | Fume Hood / Respirator | All handling must be performed in a well-ventilated laboratory inside a certified chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[3][7] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required.[5] |
Operational Plan for Handling this compound
1. Preparation and Handling:
-
Always work in a well-ventilated area, specifically within a chemical fume hood.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[3] No smoking is permitted in the handling area.[3]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[1]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep the container refrigerated at temperatures between 2 and 8 °C.[2]
-
Protect from sunlight and moisture.[2][3] The compound is sensitive to light, air, and heat.[2][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
3. Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental regulations.[1]
-
Contact a licensed professional waste disposal service for disposal.[1]
-
Do not allow the chemical to enter drains.[3]
-
Contaminated packaging should be disposed of in the same manner as the product.[6]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If present, remove contact lenses if it is easy to do so and continue rinsing.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen.[3]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3]
-
Spill: Eliminate all ignition sources from the immediate area.[7] Do not touch or walk through the spilled material.[7] Cover the spill with dry earth, dry sand, or another non-combustible material.[7] Use clean, non-sparking tools to collect the material and place it into a loosely covered plastic container for later disposal.[7]
-
Fire: In case of fire, use dry chemical, dry sand, or alcohol-resistant foam to extinguish.[4][6] Do NOT use water, as some substances may react vigorously or explosively with it.[7]
Workflow for Handling a this compound Spill
Caption: Workflow for a safe response to a this compound spill.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 507-40-4 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
